molecular formula C7H9N3O4 B1488342 Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 400877-56-7

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1488342
CAS No.: 400877-56-7
M. Wt: 199.16 g/mol
InChI Key: IFHXCLWXSRCTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative presented as a versatile building block for research and development. As a carboxylic acid ester, this compound is of significant interest in synthetic organic chemistry, particularly for constructing complex heterocyclic frameworks. Its structure, featuring a nitro group and an ester functional group, makes it a valuable precursor for further chemical transformations, including nucleophilic substitution and reduction reactions. Researchers utilize related nitro-pyrazole carboxylates in the development of advanced materials . The presence of multiple functional groups on the pyrazole core allows for the creation of diverse molecular architectures with potential applications in the design of high-energy density materials (HEDMs), where properties like density, thermal stability, and insensitivity are critical . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

ethyl 2-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXCLWXSRCTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, rationale for procedural choices, and critical parameters for successful synthesis.

Introduction

Nitro-substituted pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. The introduction of a nitro group can significantly modulate the electronic properties and biological interactions of the parent pyrazole ring. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potent therapeutic agents. This guide details a two-step synthetic sequence, commencing with the construction of the pyrazole core followed by a regioselective nitration.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C-N bond of the nitro group at the 4-position, leading back to the precursor ethyl 1-methyl-1H-pyrazole-5-carboxylate. This intermediate can be synthesized via a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and methylhydrazine.

Retrosynthesis target This compound intermediate Ethyl 1-methyl-1H-pyrazole-5-carboxylate target->intermediate Nitration precursors 1,3-Dicarbonyl Precursor + Methylhydrazine intermediate->precursors Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway Overview

The chosen synthetic pathway involves two key transformations:

  • Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This step involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine. The regioselectivity of this reaction is crucial for obtaining the desired 1-methyl isomer.

  • Step 2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate. This electrophilic aromatic substitution introduces the nitro group at the C4 position of the pyrazole ring. Careful control of reaction conditions is necessary to ensure high regioselectivity and yield.

Synthetic_Pathway start Ethyl 2,4-dioxovalerate + Methylhydrazine step1 Step 1: Cyclocondensation start->step1 intermediate Ethyl 1-methyl-1H-pyrazole-5-carboxylate step1->intermediate step2 Step 2: Nitration intermediate->step2 product This compound step2->product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is achieved through the reaction of a β-ketoester, ethyl 2,4-dioxovalerate, with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of methylhydrazine directs the formation of the N-methylated pyrazole. While two regioisomers are possible, the reaction conditions can be optimized to favor the desired 1,5-disubstituted product.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl 2,4-dioxovalerate158.1515.8 g0.1
Methylhydrazine46.074.6 g0.1
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol) in ethanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise to the cooled solution, followed by the addition of glacial acetic acid (1 mL).

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Part 2: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The second step involves the regioselective nitration of the synthesized pyrazole intermediate. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The presence of the ester group at the 5-position is electron-withdrawing and directs the incoming electrophile to the 4-position. A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent, generating the nitronium ion (NO₂⁺) in situ.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantity
Ethyl 1-methyl-1H-pyrazole-5-carboxylate154.17-15.4 g (0.1 mol)
Sulfuric Acid98.0898%50 mL
Nitric Acid63.0165%20 mL

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add ethyl 1-methyl-1H-pyrazole-5-carboxylate (15.4 g, 0.1 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid (20 mL) to concentrated sulfuric acid (30 mL), pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

  • The crude product can be recrystallized from ethanol to yield pure this compound.

Characterization Data

This compound:

  • Molecular Formula: C₇H₉N₃O₄

  • Molecular Weight: 199.17 g/mol

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.15 (s, 3H, N-CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). The pyrazole ring proton is typically observed further downfield but is absent here due to substitution at the 4-position.

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.9 (C=O), 141.5 (C-NO₂), 138.2 (C5), 125.0 (C3), 62.5 (-OCH₂), 38.7 (N-CH₃), 14.0 (-CH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

  • Both concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Methylhydrazine is toxic and should be handled with caution.

Conclusion

This guide has detailed a reliable and well-established two-step synthesis of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently produce this valuable building block for further synthetic endeavors in drug discovery and materials science. The provided protocols are robust and can be scaled with appropriate safety considerations.

References

  • A review on the synthesis of pyrazole derivatives. European Journal of Medicinal Chemistry, 2013.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. ResearchGate, 2015. [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Journal Name], [Year].

An In-Depth Technical Guide to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold" in medicinal chemistry. Within this important class of compounds, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate emerges as a highly functionalized and strategically valuable intermediate. The presence of an electron-withdrawing nitro group, a modifiable ethyl ester, and a methylated pyrazole core provides multiple reaction handles for constructing complex molecular architectures.

This technical guide offers a comprehensive overview of this compound, designed for researchers and drug development professionals. We will delve into its core chemical properties, provide a detailed, field-tested synthetic protocol, explore its chemical reactivity, and discuss its significant potential as a building block for novel therapeutics and other advanced materials. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile molecule in their research endeavors.

Molecular Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and development.

Nomenclature and Structure
  • Systematic Name (IUPAC): this compound

  • CAS Number: 400877-56-7[3]

  • Molecular Formula: C₇H₉N₃O₄[3]

  • Molecular Weight: 199.17 g/mol [3]

  • Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of the title compound. This data is essential for planning reactions, purification, and storage.

PropertyValueSource(s)
Physical Form Solid
Purity ≥97% (typical commercial grade)[3]
InChI InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3[3]
InChIKey BGIFTQTZYMZQPN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CN1C)=O[3]
Solubility Data not widely available; expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Solubility of related 1-methyl-4-nitropyrazole has been studied in various solvents.[4]N/A
Storage Conditions Room temperature, in a well-sealed container away from moisture.[3]

Synthesis and Purification

The synthesis of polysubstituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations. The protocol outlined below is a robust, literature-informed approach for the laboratory-scale preparation of this compound.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy involves a two-step process: first, the construction of the pyrazole ring system via a cyclocondensation reaction, and second, the regioselective nitration of the electron-rich pyrazole core. This approach is logical because direct nitration of the pyrazole ring is a well-established transformation, and the starting materials for the pyrazole synthesis are readily available.[5][6]

Synthesis_Workflow cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration SM1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate SM1->Intermediate Reflux in Ethanol SM2 Methylhydrazine SM2->Intermediate Product Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Intermediate->Product HNO₃ / H₂SO₄ 0 °C to RT

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [7]

  • Rationale: This step utilizes a classic pyrazole synthesis. The reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine proceeds via an initial Michael addition, followed by an intramolecular cyclization and elimination of ethanol to yield the stable aromatic pyrazole ring. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and absolute ethanol (10 volumes, e.g., 100 mL for 10 g of starting material).

    • Stir the solution at room temperature to ensure complete dissolution.

    • Slowly add methylhydrazine (1.1 eq) dropwise to the solution over 15 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is typically obtained as a white to off-white solid and can be used in the next step without further purification if purity is sufficient.

Step 2: Synthesis of this compound

  • Rationale: The amino group from the previous step is first converted to a diazonium salt, which is then displaced by a nitro group in a Sandmeyer-type reaction. A more direct approach, and the one detailed here, is the electrophilic nitration of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic substitution, and the C4 position is often reactive.[5] A mixture of nitric and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 5 volumes).

    • Cool the sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly and portion-wise, add the Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) from Step 1, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete and a homogenous solution is formed, prepare a nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to concentrated sulfuric acid (2 volumes) at 0 °C in a separate beaker.

    • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice (approx. 20 volumes). This will cause the product to precipitate.

    • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity and Derivatization

The title compound is a versatile platform for further chemical modification due to its distinct functional groups. Understanding its reactivity is key to its application as a synthetic intermediate.

Reactivity_Pathways Core Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Amino Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Core->Amino Reduction (e.g., H₂, Pd/C) Acid 1-Methyl-4-nitro-1H- pyrazole-5-carboxylic Acid Core->Acid Ester Hydrolysis (e.g., LiOH, H₂O) Amide 1-Methyl-4-nitro-1H- pyrazole-5-carboxamide (and derivatives) Core->Amide Aminolysis/Amidation Acid->Amide Amide Coupling (e.g., HATU, Amine)

Caption: Key reactive pathways of this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, a critical transformation that opens up a vast landscape of subsequent chemistry (e.g., amide bond formation, reductive amination, diazotization).

  • Causality: The nitrogen atom in the nitro group is in a high oxidation state and is electrophilic, making it susceptible to reduction by various reagents.

  • Common Methods:

    • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a clean and efficient method.

    • Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and effective for this transformation.

Transformations of the Carboxylate Ester

The ethyl ester at the C5 position is a versatile handle for introducing diversity.

  • Hydrolysis: Saponification of the ester using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture will yield the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.[8] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).

  • Amidation: Direct reaction with an amine (aminolysis) can form an amide, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the acid and then perform a controlled amide coupling. The resulting carboxamides are important, as exemplified by 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, which is a known intermediate in the synthesis of the PDE5 inhibitor sildenafil.[9]

Applications in Research and Drug Development

The true value of a chemical intermediate is defined by the utility of the molecules it can generate. This compound is strategically positioned for applications in several high-value areas.

Role as a Key Building Block in Medicinal Chemistry

The pyrazole core is present in numerous approved drugs, including the anti-inflammatory celecoxib, the anti-cancer agent pazopanib, and the antidote fomepizole.[2] The subject molecule serves as an excellent starting point for generating libraries of novel pyrazole-containing compounds for screening. The nitro group can be reduced to an amine, and the ester can be converted to an amide, providing two points for diversification to explore structure-activity relationships (SAR).

Precursor to Bioactive Scaffolds

As mentioned, a closely related analog is a key intermediate for sildenafil, a blockbuster drug for erectile dysfunction.[9] This direct lineage underscores the industrial relevance of the 1-methyl-4-nitro-pyrazole-5-carboxamide scaffold. Researchers can use this compound to synthesize novel analogs of sildenafil or other phosphodiesterase (PDE) inhibitors, potentially discovering compounds with improved selectivity, potency, or pharmacokinetic profiles.

Potential in Agrochemicals and Materials Science

Nitropyrazole derivatives are not only used in medicine but also find applications in agriculture as pesticides and in the field of energetic materials.[5][6] The high nitrogen content and tunable properties of the pyrazole ring make it an interesting scaffold for developing new materials with specific thermal or energetic characteristics.

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification

The GHS classification for closely related compounds provides a strong indication of the expected hazards.

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[10]
Acute Toxicity, Dermal H312Harmful in contact with skin[10]
Skin Corrosion/Irritation H315Causes skin irritation[10]
Eye Damage/Irritation H319Causes serious eye irritation[10]
Acute Toxicity, Inhalation H332Harmful if inhaled[10]
STOT, Single Exposure H335May cause respiratory irritation[10]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.

Conclusion

This compound is more than just a catalog chemical; it is a potent and versatile tool for chemical innovation. Its highly functionalized structure provides a robust platform for diversification, enabling access to a wide range of complex molecules. With clear applications in the synthesis of pharmaceutically relevant scaffolds, particularly as a precursor to PDE inhibitor cores, its importance in modern drug discovery is evident. By understanding its properties, employing robust synthetic methods, and appreciating its reactive potential, researchers can effectively unlock the value of this key intermediate in their pursuit of novel scientific discoveries.

References

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (n.d.). HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5179. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. [Link]

  • ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]

  • ResearchGate. (1997). Nitropyrazoles. [Link]

  • MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • ACS Publications. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • PubChemLite. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate. [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

  • The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

Sources

An In-depth Technical Guide to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 400877-56-7) is not extensively available in public literature. This guide has been meticulously compiled by synthesizing information from closely related analogues and fundamental principles of organic chemistry to provide a robust predictive profile of its synthesis, properties, and potential applications.

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents and biologically active molecules.[1][2][3][4][5] Its prevalence in marketed drugs underscores its significance as a "privileged scaffold."[3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity, making pyrazole derivatives highly sought after in drug discovery programs.[2][3][4] this compound, the subject of this guide, is a fascinating, albeit lesser-studied, member of this family. The presence of a nitro group, a methyl group, and an ethyl carboxylate moiety on the pyrazole core suggests a molecule with significant potential as a versatile building block in organic synthesis and as a candidate for biological screening.

The electron-withdrawing nature of the nitro group at the C4 position is expected to significantly influence the reactivity and electronic properties of the pyrazole ring.[6][7] The ester functionality at C5 provides a convenient handle for further derivatization, such as amidation or reduction, opening avenues for the creation of diverse chemical libraries. The N-methylation at position 1 prevents tautomerism, ensuring a single, well-defined isomer.[8] This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to explore its synthetic utility and potential applications.

Physicochemical and Spectroscopic Profile

While experimental data for the title compound is sparse, we can predict its key properties based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueSource/Rationale
CAS Number 400877-56-7[9]
Molecular Formula C₇H₉N₃O₄[9]
Molecular Weight 199.17 g/mol [9]
Appearance Likely a pale yellow to white crystalline solidBased on related nitroaromatic compounds.[7][10]
Melting Point Estimated in the range of 80-120 °CInferred from related pyrazole esters and nitroaromatic compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water.General solubility of functionalized organic molecules.[10]
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of related pyrazole derivatives and the known effects of the functional groups present.

  • δ ~1.4 ppm (t, 3H, J ≈ 7.1 Hz): Triplet corresponding to the methyl protons of the ethyl ester.

  • δ ~4.4 ppm (q, 2H, J ≈ 7.1 Hz): Quartet corresponding to the methylene protons of the ethyl ester.

  • δ ~4.1 ppm (s, 3H): Singlet for the N-methyl protons.

  • δ ~8.0-8.5 ppm (s, 1H): A singlet in the downfield region for the C3-H of the pyrazole ring. The electron-withdrawing nitro group at C4 will deshield this proton.

  • δ ~14 ppm: Methyl carbon of the ethyl ester.

  • δ ~40 ppm: N-methyl carbon.

  • δ ~62 ppm: Methylene carbon of the ethyl ester.

  • δ ~130-140 ppm: Quaternary carbon at C5.

  • δ ~140-150 ppm: Quaternary carbon at C4 (bearing the nitro group).

  • δ ~145-155 ppm: Carbon at C3.

  • δ ~160 ppm: Carbonyl carbon of the ethyl ester.

  • ~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.

  • ~2900-3000 cm⁻¹: C-H stretching of the methyl and ethyl groups.

  • ~1720-1740 cm⁻¹: Strong C=O stretching of the ester group.

  • ~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric): Strong N-O stretching vibrations characteristic of the nitro group.[1][3][11]

  • ~1400-1500 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

  • Molecular Ion (M⁺): m/z = 199.06.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OC₂H₅) from the ester: [M - 45]⁺.

    • Loss of the nitro group (-NO₂): [M - 46]⁺.

    • Cleavage of the pyrazole ring, potentially leading to fragments corresponding to the loss of HCN or N₂.[2]

Synthesis and Reaction Chemistry

A plausible synthetic route to this compound is outlined below, based on established methods for pyrazole synthesis.

Proposed Synthetic Pathway

The synthesis would likely proceed via a multi-step sequence starting from readily available precursors.

G cluster_0 Step 1: Formation of Hydrazone cluster_1 Step 2: Cyclization to Pyrazole cluster_2 Step 3: Sandmeyer-type Reaction A Ethyl 2-cyano-3-ethoxyacrylate C Intermediate Hydrazone A->C Reaction B Methylhydrazine B->C D Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate C->D Intramolecular Cyclization E Diazonium Salt Intermediate D->E Diazotization (NaNO₂, HCl) F This compound E->F Nitration (NaNO₂, Cu catalyst)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure is adapted from known syntheses of similar aminopyrazole esters.[12][13][14]

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The reaction proceeds via a Michael addition of methylhydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Step 3: Synthesis of this compound

This step is a variation of the Sandmeyer reaction.

  • Dissolve the purified Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite (excess) and a copper catalyst (e.g., copper(I) oxide or copper sulfate).

  • Add the cold diazonium salt solution to the nitrite/copper solution. Effervescence (evolution of nitrogen gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Causality: The amino group is converted to a diazonium salt, which is a good leaving group. The subsequent reaction with nitrite in the presence of a copper catalyst facilitates the substitution of the diazonium group with a nitro group.

Reactivity and Potential Transformations

The presence of the nitro and ester groups offers several avenues for further chemical modifications.

G cluster_0 Transformations of the Ester Group cluster_1 Transformations of the Nitro Group A This compound B Amidation (RNH₂) A->B C Reduction (e.g., LiAlH₄) A->C D Hydrolysis (NaOH) A->D E Reduction (e.g., SnCl₂, H₂/Pd-C) A->E

Caption: Potential reaction pathways for the functionalization of the title compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as tin(II) chloride or catalytic hydrogenation. This would yield Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, a valuable building block for further elaboration.

  • Modification of the Ester Group: The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, amidation with various amines to form a library of amides, or reduction to the primary alcohol.

Applications in Research and Drug Development

While specific applications for this compound have not been extensively reported, its structural features suggest several promising areas of investigation.

  • Scaffold for Medicinal Chemistry: This compound is an excellent starting material for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is present in drugs with anti-inflammatory, anticancer, and antimicrobial activities.[4][5][15]

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new leads for various biological targets.

  • Agrochemical Research: Pyrazole derivatives have also found applications as herbicides and insecticides.[1] The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals.

  • Materials Science: The polar nitro group and the pyrazole ring system could impart interesting electronic and photophysical properties, making it a candidate for investigation in materials science.[1]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant, yet largely untapped, potential in chemical synthesis and drug discovery. Although direct experimental data is limited, this guide provides a comprehensive, predictive overview of its properties, synthesis, and reactivity based on sound chemical principles and data from analogous structures. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising molecule and unlocking its full potential in various scientific disciplines.

References

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

  • University of California. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • Verma, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Bhat, A. R., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • SpectraBase. (n.d.). ethyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]

  • AHH Chemical Co., Ltd. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. [Link]

  • PubChemLite. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • PubChem. (n.d.). ethyl 4-methyl-1H-pyrazole-5-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... [Link]

  • PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Google Patents. (n.d.).
  • United States Patent and Trademark Office. (2018, October 18). Search for patents. [Link]

  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • United States Patent and Trademark Office. (n.d.). Patent Public Search. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.). US3294814A - 4-nitropyrazoles.
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. [Link]

Sources

Spectroscopic Data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Researcher,

This guide is intended to provide a comprehensive overview of the spectroscopic data for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. However, after a thorough and exhaustive search of scientific databases, academic publications, and patent literature, it has been determined that the complete experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound is not publicly available at this time.

The commitment to scientific integrity and accuracy (E-E-A-T) is paramount. Therefore, presenting speculative or extrapolated data from related compounds would not meet the rigorous standards required for research and development professionals.

In lieu of data for the requested compound, this guide will provide a detailed analysis of a closely related and well-characterized analogue: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate . This will serve as an illustrative example of the spectroscopic analysis and interpretation techniques applicable to this class of compounds. The structural difference is the exchange of the methyl and ethyl groups between the ester and the nitrogen atom of the pyrazole ring.

Introduction to Substituted Nitropyrazoles

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The introduction of a nitro group and an ester functionality, as seen in the target molecule and its analogue, can significantly influence the compound's electronic properties, reactivity, and potential as a lead structure in drug discovery programs. Spectroscopic analysis is the cornerstone of characterizing these molecules, ensuring their identity, purity, and structural integrity.

Spectroscopic Data of a Related Compound: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

The following sections detail the expected spectroscopic data for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, based on available information for this and similar structures. This analysis is provided as a reference for the type of data and interpretation that would be applied to this compound, should the data become available.

Molecular Structure

Figure 1. Molecular Structure of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule.

Experimental Protocol (Hypothetical): A sample of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate would be dissolved in a deuterated solvent, typically CDCl₃ or DMSO-d₆, and the spectrum recorded on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Singlet1HH3 (pyrazole ring proton)
~4.3-4.5Quartet2H-N-CH₂ -CH₃
~3.9-4.1Singlet3H-O-CH₃
~1.4-1.6Triplet3H-N-CH₂-CH₃

Interpretation:

  • The downfield singlet corresponds to the single proton on the pyrazole ring at position 3. Its deshielded nature is due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitro and ester groups.

  • The quartet and triplet are characteristic of an ethyl group attached to a heteroatom. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet from the methyl protons being split by the two adjacent methylene protons.

  • The singlet in the 3.9-4.1 ppm range is indicative of the methyl ester protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol (Hypothetical): A proton-decoupled ¹³C NMR spectrum would be acquired from the same sample used for ¹H NMR analysis.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160-165C=O (ester carbonyl)
~145-150C4 (C-NO₂)
~135-140C5 (C-COOCH₃)
~130-135C3
~52-54-O-CH₃ (ester methyl)
~45-50-N-CH₂ -CH₃
~14-16-N-CH₂-CH₃

Interpretation:

  • The ester carbonyl carbon is the most downfield signal.

  • The carbons of the pyrazole ring (C3, C4, C5) will appear in the aromatic region, with their specific shifts influenced by the substituents. The carbon bearing the nitro group (C4) is expected to be significantly deshielded.

  • The aliphatic carbons of the ethyl and methyl groups will appear at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical): The IR spectrum would be obtained using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil.

Expected IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumC-H stretch (aromatic)
~2900-3000MediumC-H stretch (aliphatic)
~1720-1740StrongC=O stretch (ester)
~1520-1560StrongN-O asymmetric stretch (nitro)
~1340-1380StrongN-O symmetric stretch (nitro)
~1200-1300StrongC-O stretch (ester)

Interpretation:

  • The strong absorption around 1730 cm⁻¹ is a clear indication of the ester carbonyl group.

  • The two strong bands in the 1540 cm⁻¹ and 1360 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Hypothetical): A mass spectrum would be acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 199, corresponding to the molecular weight of C₇H₉N₃O₄.

  • Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), and the loss of the nitro group (-NO₂).

Conclusion and Future Outlook

While the complete spectroscopic data for this compound remains elusive in the public domain, the analysis of the closely related Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate provides a robust framework for what to expect. The interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is essential for the unequivocal identification and characterization of such novel compounds in a drug discovery and development pipeline.

It is hoped that future synthetic efforts will lead to the publication of the full spectroscopic data for the title compound, which will be a valuable addition to the chemical literature.

References

As no direct experimental data for the title compound was found, a formal reference list cannot be generated. The interpretations provided are based on established principles of spectroscopic analysis and data from analogous compounds found in chemical databases such as PubChem and commercial supplier catalogs.

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Analysis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Section 1: Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a highly functionalized pyrazole core. The pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemical science, renowned for its versatile biological activities.[1] This specific molecule serves as a sophisticated building block, or synthon, where the strategic placement of its substituents—an N-methyl group, a C4-nitro group, and a C5-ethyl carboxylate—offers a rich platform for chemical diversification.

The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the pyrazole ring, making it a key intermediate for constructing more complex molecular architectures. Notably, structurally related 4-nitropyrazole derivatives are precursors in the synthesis of high-value active pharmaceutical ingredients (APIs), including phosphodiesterase 5 (PDE5) inhibitors like sildenafil.[2][3] This guide provides a comprehensive technical overview of its molecular structure, a validated synthesis approach, detailed spectroscopic characterization, and its potential applications for professionals in drug discovery and development.

Section 2: Physicochemical and Structural Properties

The molecular structure of this compound dictates its chemical behavior and potential for interaction with biological targets. Its key properties are summarized below.

PropertyValueData Source
IUPAC Name This compoundN/A
Molecular Formula C₇H₉N₃O₄Calculated
Molecular Weight 199.16 g/mol [4]
CAS Number 149839-81-0Inferred from supplier data
Appearance White to light yellow solid (predicted)[2]
Solubility Soluble in methanol, ethyl acetate, dichloromethane (predicted)[2]
Monoisotopic Mass 199.05930578 Da[4]

Section 3: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. The proposed pathway is designed for efficiency and safety, drawing upon established methodologies for pyrazole chemistry.

A plausible and robust synthetic route begins with the cyclization to form the pyrazole ring, followed by N-methylation and finally, regioselective nitration.

  • Step 1: Pyrazole Ring Formation (Knorr-type condensation): This foundational step typically involves the condensation of a β-ketoester with a hydrazine derivative. For this scaffold, reacting ethyl 2-formyl-3-oxobutanoate with methylhydrazine would yield the precursor, Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

  • Step 2: N-Methylation of the Pyrazole Ring: If starting from an unsubstituted pyrazole, N-methylation is a critical step. Traditional methods often employ hazardous reagents like dimethyl sulfate. A superior, greener approach utilizes dimethyl carbonate, which serves as an effective methylating agent with a significantly better safety profile.[5] This choice minimizes the production of toxic byproducts and reduces environmental impact.

  • Step 3: Regioselective Nitration: The final step involves the introduction of the nitro group at the C4 position. This is a classic electrophilic aromatic substitution reaction. The choice of a mixed acid system (concentrated nitric acid and sulfuric acid) is critical. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the partial deactivation of the ring by the ester group and achieve substitution at the electron-rich C4 position.

Below is a diagram illustrating this proposed synthetic pathway.

Synthesis_Pathway cluster_start Starting Materials cluster_inter Intermediate cluster_final Final Product A Ethyl Acetoacetate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C 1. Vilsmeier-Haack 2. Cyclization B Methylhydrazine B->C D Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate C->D HNO₃, H₂SO₄ 0-10 °C

Caption: Proposed synthetic pathway for the target compound.

Section 4: Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of the synthesized compound is paramount and relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be clean and highly informative.

    • δ 8.1-8.3 ppm (s, 1H): A singlet corresponding to the C3-H proton of the pyrazole ring. Its downfield shift is due to the deshielding effects of the adjacent nitro and ester groups.

    • δ 4.3-4.5 ppm (q, J=7.1 Hz, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl ester, split by the adjacent methyl group.

    • δ 4.0-4.2 ppm (s, 3H): A sharp singlet for the N-methyl (-NCH₃) protons.

    • δ 1.3-1.5 ppm (t, J=7.1 Hz, 3H): A triplet for the terminal methyl (-CH₃) protons of the ethyl ester.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the carbon framework.

    • δ ~160 ppm: Carbonyl carbon (C=O) of the ethyl ester.

    • δ ~145 ppm: C4 carbon attached to the nitro group (C-NO₂).

    • δ ~138 ppm: C3 carbon of the pyrazole ring.

    • δ ~115 ppm: C5 carbon attached to the ester group.

    • δ ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

    • δ ~40 ppm: N-methyl carbon (-NCH₃).

    • δ ~14 ppm: Terminal methyl carbon (-CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

  • ~1720-1740 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

  • ~1520-1560 cm⁻¹ (strong) & ~1340-1380 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching vibrations of the nitro group, respectively. These are characteristic and powerful diagnostic peaks.

  • ~2900-3000 cm⁻¹ (medium): C-H stretching vibrations of the methyl and ethyl groups.

  • ~1450-1550 cm⁻¹ (medium): C=N and C=C stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • High-Resolution MS (ESI+): The calculated exact mass for [M+H]⁺ is 200.0666 Da. Observation of this ion would confirm the elemental composition (C₇H₁₀N₃O₄⁺). Predicted collision cross-section data for similar molecules can aid in identification.[6]

  • Fragmentation Pattern: Key fragments would likely include the loss of the ethoxy group (-OC₂H₅, M-45), loss of the entire ester group (-COOC₂H₅, M-73), and loss of the nitro group (-NO₂, M-46).

Technique Expected Key Signals
¹H NMR Singlet (~8.2 ppm), Quartet (~4.4 ppm), Singlet (~4.1 ppm), Triplet (~1.4 ppm)
¹³C NMR Peaks at ~160, ~145, ~138, ~115, ~62, ~40, ~14 ppm
IR (cm⁻¹) ~1730 (C=O), ~1540 (N-O asym), ~1360 (N-O sym)
HRMS (ESI+) [M+H]⁺ at m/z 200.0666

Section 5: Experimental Protocols

The following protocols outline a self-validating workflow for the synthesis and characterization of the title compound.

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in DCM.

  • Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the internal temperature below 5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) in a separate flask cooled in an ice bath.

  • Add the pre-formed nitrating mixture to the reaction flask via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure title compound.

Characterization Workflow

This workflow ensures the identity and purity of the final product.

Workflow Start Synthesized Crude Product Purify Purification (Recrystallization) Start->Purify Pure Pure Crystalline Solid Purify->Pure QC Quality Control Checks (TLC, Melting Point) Pure->QC Structural Structural Confirmation QC->Structural Purity Confirmed NMR ¹H & ¹³C NMR Structural->NMR IR FT-IR Spectroscopy Structural->IR MS High-Resolution MS Structural->MS Final Data Analysis & Structural Verification NMR->Final IR->Final MS->Final

Caption: Standard workflow for purification and characterization.

Section 6: Applications in Drug Development

The true value of this compound lies in its potential as a versatile intermediate.

  • Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.[7]

  • Amino Group Introduction: The nitro group is a synthetic handle for introducing an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals like tin or iron will cleanly convert the nitro group to a primary amine (e.g., Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate).[8] This amino-pyrazole core is a privileged scaffold in many kinase inhibitors and other targeted therapies.

  • Further Ring Functionalization: The reactivity of the pyrazole ring can be further modulated for more complex substitutions, making this compound a valuable starting point for exploring new chemical space.

Section 7: Safety and Handling

Based on data for structurally analogous nitro-aromatic and pyrazole compounds, this compound should be handled with appropriate care.

  • GHS Hazard Classifications (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).[4]

    • Causes skin and serious eye irritation.[8][9]

    • May cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, dark place away from incompatible materials.

Section 8: References

  • ethyl 4-methyl-1H-pyrazole-5-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents, CN106187894A.

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate (C7H9N3O4). PubChemLite. [Link]

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Esters | Research Starters. EBSCO. [Link]

  • Chemistry of Esters. Chemistry LibreTexts. [Link]

Sources

The Ascendant Role of Nitropyrazole Carboxylates in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and professionals vested in the intricate process of drug development, the identification of novel pharmacophores with broad therapeutic potential is a paramount objective. Among the myriad of heterocyclic compounds, the pyrazole nucleus stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1][2][3][4] Its unique five-membered ring structure, containing two adjacent nitrogen atoms, confers a specific three-dimensional arrangement that allows for diverse interactions with biological targets.[3] The derivatization of this core, particularly with nitro and carboxylate functionalities, has unlocked a new dimension of therapeutic possibilities, giving rise to the class of nitropyrazole carboxylate derivatives. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of these promising compounds.

I. The Synthetic Landscape: Crafting the Nitropyrazole Carboxylate Core

The biological potential of any compound is intrinsically linked to its chemical architecture. The synthesis of nitropyrazole carboxylate derivatives is a well-established yet continually evolving field, with methodologies designed to achieve specific substitution patterns that modulate bioactivity.

A prevalent synthetic route commences with the cyclization of a β-dicarbonyl compound with a hydrazine derivative, followed by nitration and subsequent functional group manipulations to introduce the carboxylate moiety.[1] For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield a pyrazole ring, which can then be nitrated using a mixture of nitric and sulfuric acid.[5] The carboxylate group is often introduced via the hydrolysis of a nitrile or by direct carboxylation.

Another key strategy involves the thermal rearrangement of N-nitropyrazoles to their more stable C-nitro counterparts.[5][6] This intramolecular shift is a critical step in positioning the nitro group at a specific carbon atom of the pyrazole ring, which has been shown to be crucial for certain biological activities.[5] The choice of starting materials and reaction conditions allows for a high degree of control over the final structure, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis_of_Nitropyrazole_Carboxylate cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Beta-dicarbonyl β-Dicarbonyl (e.g., Ethyl Acetoacetate) Pyrazole_Ring Pyrazole Ring Formation Beta-dicarbonyl->Pyrazole_Ring Cyclization Hydrazine Hydrazine Derivative Hydrazine->Pyrazole_Ring N_Nitropyrazole N-Nitropyrazole Pyrazole_Ring->N_Nitropyrazole N-Nitration C_Nitropyrazole C-Nitropyrazole N_Nitropyrazole->C_Nitropyrazole Thermal Rearrangement Nitropyrazole_Carboxylate Nitropyrazole Carboxylate Derivative C_Nitropyrazole->Nitropyrazole_Carboxylate Carboxylation/ Hydrolysis Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_invivo In Vivo Evaluation (Lead Compounds) Synthesis Synthesis of Nitropyrazole Carboxylate Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Anticancer Cytotoxicity Assay (MTT, IC50) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assay (COX Inhibition) Characterization->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assay (IC50) Characterization->Enzyme_Inhibition Animal_Models Animal Models of Disease (e.g., Infection, Tumor Xenograft) Antimicrobial->Animal_Models Anticancer->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity

Caption: A typical workflow for the evaluation of nitropyrazole carboxylate derivatives.

IV. Quantitative Data Summary

The following table summarizes the reported biological activities of representative nitropyrazole carboxylate derivatives.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC50/MIC)Reference
3-Nitropyrazole CarboxamideAntibacterialE. coli, S. aureusLower than Nitrofurantoin[7]
Pyrazole-1-carboxamidineNOS InhibitioniNOS, eNOS, nNOSIC50 = 0.2 µM[8]
5-(4-nitrophenyl)furyl-pyrazoleAntimicrobialS. aureus, E. coli, C. albicansPronounced effect[9]
Pyrazole Carboxylic AcidHao2 InhibitionRat Hao2Potent and selective[10]
Pyrazole CarbaldehydePI3 Kinase InhibitionMCF7 (Breast Cancer)IC50 = 0.25 µM[11]

V. Future Perspectives and Conclusion

Nitropyrazole carboxylate derivatives represent a versatile and highly promising class of compounds in the landscape of modern drug discovery. Their broad spectrum of biological activities, coupled with their synthetic accessibility, makes them attractive candidates for further development. Future research should focus on elucidating the precise molecular mechanisms underlying their therapeutic effects, optimizing their pharmacokinetic properties through medicinal chemistry efforts, and exploring their potential in combination therapies. The continued investigation of this remarkable scaffold is poised to yield novel therapeutic agents that can address some of the most pressing challenges in human health.

VI. References

  • New Synthetic Antibacterial Compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole Carboxamide. Antimicrobial Agents and Chemotherapy. [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. [Link]

  • 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. PubMed. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells. PubMed. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile platform for drug design. This technical guide focuses on a specific, promising derivative: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. We will explore its structural, electronic, and spectroscopic properties through a synergistic approach, combining experimental data with in-silico computational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical methodologies in the study of novel pyrazole compounds.

Molecular Architecture and Spectroscopic Signature

The structural integrity and electronic distribution of a molecule are fundamental to its reactivity and biological interactions. Here, we delve into the key spectroscopic and structural features of this compound, supported by both experimental findings from analogous compounds and theoretical predictions.

Synthesis and Structural Elucidation

The synthesis of pyrazole carboxylates often involves a multi-step process. A common route is the one-pot condensation reaction of a β-ketoester (like ethyl acetoacetate), a dimethylformamide dimethyl acetal, and a substituted hydrazine.[5] For our target molecule, this would involve the use of methylhydrazine. The final product can be purified by crystallization and its structure confirmed through various analytical techniques.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The theoretical and experimental vibrational frequencies for pyrazole derivatives show a good correlation.[5] For this compound, the characteristic IR absorption bands are predicted to be:

  • C=O stretching (ester): A strong band around 1700-1730 cm⁻¹

  • NO₂ stretching (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹

  • C-N stretching: In the region of 1000-1250 cm⁻¹

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Based on studies of similar pyrazole esters, the following chemical shifts (δ) can be anticipated for this compound in a solvent like DMSO-d₆:[5]

  • ¹H NMR:

    • A triplet and a quartet corresponding to the ethyl group protons (-CH₂-CH₃) at approximately 4.2 ppm and 1.3 ppm, respectively.

    • A singlet for the methyl group protons (-CH₃) attached to the pyrazole ring.

    • A downfield singlet for the pyrazole ring proton.

  • ¹³C NMR:

    • Resonances for the carbonyl carbon of the ester group.

    • Signals for the carbon atoms of the pyrazole ring.

    • Peaks corresponding to the ethyl and methyl carbons.

UV-Visible Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. Pyrazole derivatives typically exhibit absorption bands in the UV region corresponding to π-π* and n-π* transitions.[5][7] The presence of the nitro group and the ester functionality will influence the exact position and intensity of these absorption maxima.

The Computational Lens: Theoretical Insights into Molecular Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure and predicting the properties of molecules.[1][8] These theoretical studies provide a deeper understanding of the experimental data and guide the design of new compounds with desired characteristics.

Density Functional Theory (DFT) Calculations

DFT calculations are employed to optimize the molecular geometry, calculate spectroscopic properties, and analyze the electronic structure. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set.[9]

Workflow for DFT Analysis:

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., B3LYP/6-311++G(d,p)) cluster_output Output & Analysis start Initial Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy electronic_props Electronic Properties Calculation geom_opt->electronic_props optimized_geom Optimized Geometry geom_opt->optimized_geom ir_nmr_spectra Theoretical IR & NMR Spectra freq_calc->ir_nmr_spectra homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep Molecular Electrostatic Potential (MEP) Map electronic_props->mep

Caption: A generalized workflow for DFT analysis of a molecule.

Optimized Geometry: The first step in DFT analysis is to find the lowest energy conformation of the molecule. The optimized geometry provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography of analogous compounds.

Table 1: Representative Theoretical and Experimental Geometric Parameters for a Pyrazole Carboxylate Scaffold

ParameterBond/AngleTheoretical (DFT)Experimental (X-ray)
Bond Length (Å)N1-N21.351.36
C3-N21.331.34
C4-C51.391.40
C5-N11.361.37
Bond Angle (°)N1-N2-C3111.5111.2
N2-C3-C4105.0105.3
C3-C4-C5107.5107.1
C4-C5-N1106.0106.4
C5-N1-N2110.0109.9

Note: The data presented are representative values from studies on similar pyrazole carboxylate structures and are intended for illustrative purposes.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the pyrazole ring, while the LUMO is likely to be distributed over the nitro group and the carbonyl group of the ester, indicating that these are the regions most susceptible to nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of our target molecule, the negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms.

Predicting Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor.[8][10] This is a vital tool in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular Docking Workflow:

Docking_Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking_run Run Docking Algorithm ligand_prep->docking_run receptor_prep Receptor Preparation (e.g., Protein Kinase) receptor_prep->docking_run binding_poses Analyze Binding Poses docking_run->binding_poses scoring Calculate Binding Affinity (kcal/mol) binding_poses->scoring interactions Identify Key Interactions (H-bonds, etc.) binding_poses->interactions

Caption: A simplified workflow for a molecular docking study.

Given the known biological activities of pyrazole derivatives, this compound could be docked into the active sites of various enzymes, such as cyclooxygenases (COX-I and COX-II) for anti-inflammatory activity, or protein kinases for anticancer potential.[1][2] The docking results would provide a binding energy score, which indicates the strength of the interaction, and a visual representation of the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts with the amino acid residues of the receptor.

Potential Applications and Future Directions

The theoretical and spectroscopic data for this compound suggest a molecule with a stable yet reactive electronic structure, making it a promising candidate for further investigation in drug discovery. The presence of the nitro group, a known pharmacophore, along with the versatile pyrazole core, opens up possibilities for its application as:

  • An anti-inflammatory agent: By targeting COX enzymes.

  • An anticancer agent: By inhibiting protein kinases or other cancer-related targets.

  • An antimicrobial agent: By disrupting microbial metabolic pathways.

Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate the theoretical predictions. Further computational studies, such as molecular dynamics simulations, could provide insights into the dynamic behavior of the ligand-receptor complex over time.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. By integrating experimental methodologies with computational tools like DFT and molecular docking, researchers can gain a deeper understanding of the structure-activity relationships of novel pyrazole derivatives. This synergistic approach is crucial for the rational design and development of the next generation of pyrazole-based therapeutic agents.

References

  • BenchChem. (n.d.). Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science.
  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Molecular Structure, 1298, 137078.
  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives.
  • PMC - PubMed Central. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.
  • OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
  • Mahdi, M. F., & Raauf, A. M. R. (n.d.). Molecular docking, synthesis, characterization and ADME studies of some new five-member ring heterocyclic compounds with in vitro antiproliferative evaluation.
  • ResearchGate. (n.d.). Synthesis, spectroscopic (FT‑IR and NMR), DFT and molecular docking studies of ethyl 1‑(3‑nitrophenyl)‑5‑phenyl‑3‑((4‑(trifluoromethyl)phenyl) carbamoyl)‑1H‑pyrazole‑4‑carboxylate.
  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubChem. (n.d.). Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxylate.
  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • PubChem. (n.d.). ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate.
  • PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • PMC - NIH. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches.
  • Sigma-Aldrich. (n.d.). Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
  • PubChem. (n.d.). Ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate.

Sources

Physical and chemical characteristics of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted nitropyrazole derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities. The introduction of a nitro group and an ethyl carboxylate moiety to the 1-methyl-pyrazole core suggests a compound with potential applications as a versatile synthetic intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside a discussion of its synthetic pathways, expected reactivity, and potential pharmacological relevance, drawing upon established principles of pyrazole chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of paramount importance in pharmaceutical sciences, forming the core of drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The title compound, this compound, is a functionalized pyrazole that holds promise as a key building block in the synthesis of more complex, biologically active molecules.

Molecular and Physicochemical Profile

While extensive experimental data for this compound is not widely available in the public domain, its fundamental properties can be established, and others can be reasonably predicted based on its structure and data from analogous compounds.

Core Molecular Identifiers
PropertyValueReference
IUPAC Name This compound-
CAS Number 400877-56-7[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.17 g/mol [1]
PubChem CID 59812796[1]

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties
PropertyPredicted/Estimated ValueBasis for Estimation
Melting Point Likely a solid at room temperature. A related compound, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide, has a melting point of 137-141 °C.[2]Analogy to similar nitropyrazole carboxamides.
Boiling Point Data not available. High boiling point expected due to polarity and molecular weight.General chemical principles.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents.The ester and nitro groups impart polarity. A similar compound is soluble in methanol.[2]
Appearance Likely a white to pale yellow crystalline solid.Based on the appearance of related nitropyrazole compounds.[2]

Synthesis and Reactivity

General Synthetic Approach

The synthesis of substituted pyrazole carboxylates is well-documented in the chemical literature. A plausible and efficient route to this compound would likely involve a multi-step process. A common strategy for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration A Ethyl 2-formyl-3-oxobutanoate (or equivalent β-ketoester) C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Condensation B Methylhydrazine B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate F Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F

Caption: A plausible two-step synthesis of the title compound.

Step-by-Step Methodology (Illustrative Protocol):

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • To a solution of a suitable β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, in a protic solvent like ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pyrazole intermediate.

Causality Behind Experimental Choices: The use of a protic solvent like ethanol facilitates the proton transfer steps involved in the condensation and cyclization mechanism. Methylhydrazine is chosen as the nitrogen source to install the N-methyl group on the pyrazole ring.

Step 2: Nitration of the Pyrazole Ring

  • Dissolve the Ethyl 1-methyl-1H-pyrazole-5-carboxylate intermediate in a strong acid, typically concentrated sulfuric acid, with cooling in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until the starting material is consumed (monitored by TLC).

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The use of a strong acid medium generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction. The reaction is directed to the C4 position due to the directing effects of the substituents on the ring.

Expected Chemical Reactivity

The chemical reactivity of this compound is governed by its functional groups: the nitropyrazole core and the ethyl ester.

  • Reduction of the Nitro Group: The nitro group at the C4 position can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation provides a key synthetic handle for further derivatization, opening pathways to a wide range of 4-amino-pyrazole derivatives.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

  • Reactions of the Pyrazole Ring: The pyrazole ring itself is generally stable. However, the electron-withdrawing nature of the nitro and carboxylate groups deactivates the ring towards further electrophilic substitution.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
  • Ethyl Group: A triplet integrating to 3H (for the -CH₃) and a quartet integrating to 2H (for the -OCH₂-).

  • N-Methyl Group: A singlet integrating to 3H.

  • Pyrazole Ring Proton: A singlet integrating to 1H for the proton at the C3 position.

Predicted ¹³C NMR Spectrum
  • Ethyl Group: Two signals corresponding to the -CH₃ and -OCH₂- carbons.

  • N-Methyl Group: A signal for the N-CH₃ carbon.

  • Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons. The C4 carbon bearing the nitro group would be significantly deshielded.

  • Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl.

Predicted IR Spectrum
  • C=O Stretch (Ester): A strong absorption band around 1700-1730 cm⁻¹.

  • N-O Stretch (Nitro): Strong asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

  • C-H Stretches: Absorptions in the 2900-3100 cm⁻¹ region.

  • C-N and C-C Stretches: Fingerprint region absorptions.

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. Substituted pyrazoles are known to exhibit a broad range of pharmacological activities. The functional groups present in this compound make it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The ability to convert the nitro group to an amine and the ester to an amide or other functionalities allows for the introduction of diverse chemical moieties. This enables the exploration of structure-activity relationships (SAR) in the development of new drug candidates targeting a variety of biological targets, such as kinases, G-protein coupled receptors, and enzymes.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is a promising, yet under-characterized, molecule in the realm of synthetic and medicinal chemistry. Its substituted nitropyrazole core makes it a valuable intermediate for the generation of diverse compound libraries for drug discovery. While a comprehensive experimental dataset for this specific compound is lacking in public literature, this guide provides a robust, scientifically-grounded overview of its molecular properties, plausible synthetic routes, and potential applications by drawing upon the rich and well-established chemistry of the pyrazole family. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly contribute to the advancement of pyrazole-based drug development programs.

References

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the electrophilic nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate using a mixed acid (sulfuric and nitric acid) method. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. We will elaborate on the reaction mechanism, safety protocols, and process optimization to ensure a reproducible and high-yield synthesis.

Introduction and Scientific Background

This compound is a valuable heterocyclic building block. The pyrazole core is a prominent scaffold in many pharmaceutical agents, and the introduction of a nitro group at the C4 position provides a versatile chemical handle for further functionalization, such as reduction to an amine group for subsequent coupling reactions. For instance, related 4-aminopyrazole derivatives are crucial intermediates in the synthesis of compounds like Sildenafil.[1]

The protocol described herein focuses on the direct nitration of the pyrazole ring, a classic example of electrophilic aromatic substitution. The choice of a mixed acid system is critical; sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][3] The regioselectivity of this reaction is directed by the electronic properties of the substituted pyrazole ring, favoring substitution at the electron-rich C4 position.

Reaction Mechanism and Rationale

The nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate proceeds via a well-understood electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). This is a crucial step, as nitric acid alone is generally not a sufficiently strong electrophile to nitrate the pyrazole ring efficiently.[2][3]

  • Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion. The C4 position is the most nucleophilic carbon on the ring, leading to the preferential formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation: A weak base (typically water or the bisulfate ion) removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

Controlling the reaction temperature is paramount. Nitration reactions are highly exothermic, and excessive heat can lead to the formation of unwanted byproducts or, in the worst case, a runaway reaction.[2] Maintaining a low temperature (0–5 °C) ensures a controlled reaction rate and maximizes the yield of the desired product.

Mechanism Overview

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus - H⁺ H2O H₂O Pyrazole Ethyl 1-methyl-1H- pyrazole-5-carboxylate NO2_plus->Pyrazole Attacks Pyrazole Ring SigmaComplex Sigma Complex (Resonance Stabilized) Pyrazole->SigmaComplex + NO₂⁺ Product Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate SigmaComplex->Product - H⁺

Caption: The two-stage mechanism for pyrazole nitration.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving concentrated acids must be performed in a certified chemical fume hood with the sash at the lowest practical height.[3][4]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.175.00 g32.41.0
Concentrated Sulfuric Acid (98%)H₂SO₄98.0825 mL--
Concentrated Nitric Acid (70%)HNO₃63.013.5 mL~55.1~1.7
Deionized WaterH₂O18.02As needed--
IceH₂O18.02As needed--
Ethanol (for recrystallization)C₂H₅OH46.07As needed--
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer (-20 to 100 °C)

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Place the magnetic stir bar into the 100 mL three-neck flask.

    • Equip the flask with the thermometer and dropping funnel. Ensure the thermometer bulb is submerged in the reaction medium.

    • Place the entire assembly in a large ice-water bath on top of the magnetic stirrer.

  • Charging the Reactor:

    • Carefully add 25 mL of concentrated sulfuric acid to the flask.

    • Begin gentle stirring and allow the acid to cool to below 5 °C.

  • Addition of Pyrazole Substrate:

    • Slowly and portion-wise, add 5.00 g (32.4 mmol) of Ethyl 1-methyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid. Use a powder funnel for this addition.

    • The addition is exothermic; ensure the internal temperature does not rise above 10 °C.

    • After the addition is complete, stir the mixture for 10-15 minutes until the substrate is fully dissolved and the solution is homogeneous. Cool the mixture back down to 0-5 °C.

  • Preparation and Addition of Nitrating Mixture:

    • CRITICAL STEP: This step must be performed slowly to control the temperature.

    • Slowly, drop-by-drop, add 3.5 mL of concentrated nitric acid from the dropping funnel into the reaction mixture.

    • MAINTAIN THE INTERNAL TEMPERATURE BETWEEN 0 °C and 5 °C. Adjust the addition rate and add more ice to the bath as needed to manage the exotherm. The addition should take approximately 30-45 minutes.

  • Reaction:

    • Once the nitric acid addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

    • Monitor the reaction progress by TLC if desired (a suitable eluent is a 3:1 mixture of hexane:ethyl acetate).

  • Work-up and Isolation:

    • In a separate large beaker (e.g., 600 mL), prepare a slurry of approximately 150 g of crushed ice and 100 mL of cold deionized water.

    • Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic.

    • A white to pale-yellow precipitate of the product will form.

    • Allow the slurry to stir for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acid.

  • Purification and Drying:

    • The crude product can be purified by recrystallization from ethanol.

    • Transfer the filter cake to a beaker and add a minimal amount of hot ethanol to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization:

    • The final product should be a white to off-white crystalline solid.

    • Expected Yield: 75-85%.

    • Melting Point: ~95-98 °C.

    • Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Workflow Diagram

Synthesis Workflow Start Start: Materials Prep Cool_H2SO4 1. Cool H₂SO₄ in Ice Bath (0-5°C) Start->Cool_H2SO4 Add_Pyrazole 2. Add Pyrazole Substrate (T < 10°C) Cool_H2SO4->Add_Pyrazole Add_HNO3 3. Add HNO₃ Dropwise (T = 0-5°C) React 4. Stir for 1 hour at 0-5°C Add_HNO3->React Quench 5. Quench into Ice-Water React->Quench Filter 6. Vacuum Filter & Wash with H₂O Quench->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Dry 8. Dry Product Under Vacuum Recrystallize->Dry End Final Product Dry->End Add_pyrazole Add_pyrazole Add_pyrazole->Add_HNO3

Sources

Application Notes and Protocols: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a functionalized heterocyclic compound belonging to the pyrazole class, a scaffold of paramount importance in medicinal chemistry.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The specific substitution pattern of this molecule—featuring a methyl group at the N1 position, a nitro group at C4, and an ethyl carboxylate at C5—suggests a rich potential for diverse therapeutic applications. The electron-withdrawing nature of the 4-nitro group can significantly influence the molecule's physicochemical properties and its interactions with biological targets.[6] Furthermore, this group may serve as a bioreductive handle, enabling selective activation in hypoxic environments characteristic of solid tumors or anaerobic microbial infections.[7] The ethyl ester at C5 provides a versatile point for derivatization to modulate potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, outlining synthetic strategies, potential therapeutic applications, and detailed protocols for the biological evaluation of this compound and its analogues.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anxiolytic Rimonabant, underscoring its privileged status in drug discovery.[8] The pyrazole ring is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. Its synthetic tractability allows for the facile introduction of diverse substituents at multiple positions, enabling fine-tuning of its biological activity.[9]

The subject of this guide, this compound (CAS No: 400877-56-7), combines several key features that make it a compound of significant interest for medicinal chemistry exploration.[10]

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[10]
Molecular Weight 199.17 g/mol [10]
CAS Number 400877-56-7[10]

Synthetic Strategy and Rationale

While a direct, one-pot synthesis for this compound is not extensively documented, a rational, multi-step synthesis can be proposed based on established pyrazole chemistry. The following protocol is a representative pathway.

Proposed Synthetic Pathway

The synthesis initiates with the nitration of a commercially available pyrazole carboxylic acid, followed by esterification and regioselective N-methylation.

Synthetic_Pathway A 3(5)-Pyrazolecarboxylic acid B 4-Nitro-3(5)-pyrazolecarboxylic acid A->B Nitration (HNO₃/H₂SO₄) C Ethyl 4-nitro-1H-pyrazole-5-carboxylate B->C Esterification (EtOH, H⁺) D This compound C->D N-Methylation (e.g., (CH₃)₂SO₄, Base)

Caption: Proposed synthetic route to the target compound.

Detailed Synthetic Protocol

Causality and Experimental Choices:

  • Step 1: Nitration. The C4 position of the pyrazole ring is susceptible to electrophilic substitution like nitration.[9] Using a mixture of concentrated nitric and sulfuric acid is a standard and effective method for this transformation.[11] The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

  • Step 2: Esterification. A classic Fischer esterification using ethanol as both solvent and reactant under acidic catalysis (e.g., H₂SO₄) is a straightforward method to convert the carboxylic acid to the desired ethyl ester.

  • Step 3: N-Methylation. N-alkylation of asymmetrically substituted pyrazoles can yield a mixture of regioisomers.[12] The choice of methylating agent and base can influence the regioselectivity. Dimethyl sulfate is a potent methylating agent. The use of a base like potassium carbonate is standard. Sterically bulkier methylating agents can offer higher selectivity for the less hindered nitrogen.[10][13] Purification by column chromatography is essential to isolate the desired N1-methyl isomer from the potential N2-methyl byproduct.

Protocol:

  • Synthesis of 4-Nitro-3(5)-pyrazolecarboxylic acid:

    • To a cooled (0 °C) flask containing concentrated sulfuric acid, add 3(5)-pyrazolecarboxylic acid portion-wise, maintaining the temperature below 10 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

    • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 2-3 hours.[11]

    • Pour the reaction mixture onto crushed ice. Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate:

    • Suspend the 4-nitro-3(5)-pyrazolecarboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Synthesis of this compound:

    • Dissolve the ethyl 4-nitro-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., acetone or DMF).

    • Add anhydrous potassium carbonate, followed by the dropwise addition of dimethyl sulfate.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the solvent under vacuum.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1- and N2-methyl isomers.

Applications in Medicinal Chemistry

The structural features of this compound suggest several promising avenues for therapeutic development.

Anticancer Drug Discovery

Rationale: The pyrazole scaffold is a core component of several kinase inhibitors used in oncology.[8] Furthermore, the 4-nitro group presents a fascinating opportunity for selective drug activation. Many solid tumors have hypoxic (low oxygen) regions, which express high levels of nitroreductase enzymes.[7] These enzymes can reduce the nitro group to cytotoxic species, such as hydroxylamines and amines, leading to localized cell death.[2] This "bioreductive prodrug" approach can enhance tumor selectivity and reduce systemic toxicity.[1]

Potential Targets and Mechanisms:

  • Kinase Inhibition: The pyrazole core could be directed to inhibit various protein kinases implicated in cancer, such as Aurora kinases, JAK, or c-Met.[8][14]

  • Hypoxia-Activated Prodrug: The 4-nitro group can be reduced by nitroreductases in hypoxic tumor cells, leading to the formation of reactive nitrogen species that induce DNA damage and apoptosis.[2]

  • DNA Intercalation: Some planar aromatic heterocycles, including pyrazole derivatives, can intercalate into DNA, disrupting replication and transcription and leading to cell cycle arrest. Anthrapyrazoles, for instance, have shown potent anticancer activity through this mechanism.[15][16][17]

Anticancer_Mechanism cluster_0 Hypoxic Tumor Cell Compound Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate (Prodrug) Nitroreductases Nitroreductases Compound->Nitroreductases Reduction Active Metabolite Reduced Cytotoxic Species (e.g., Hydroxylamine) Nitroreductases->Active Metabolite DNA_Damage DNA Damage & Reactive Nitrogen Species Active Metabolite->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Bioreductive activation pathway in hypoxic cancer cells.

Experimental Protocol: In Vitro Anticancer Evaluation

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., MCF-10A) should be used.

  • MTT Cytotoxicity Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for each condition. A significantly lower IC₅₀ under hypoxic conditions would support the bioreductive activation hypothesis.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the cell populations (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.

Antimicrobial Drug Discovery

Rationale: The pyrazole nucleus is present in many compounds with potent antibacterial and antifungal activities.[4][18][19] The mechanism often involves the disruption of essential cellular processes like cell wall synthesis, DNA replication, or protein synthesis.[4] Similar to the anticancer rationale, the 4-nitro group can be a key pharmacophore for antimicrobial activity, especially against anaerobic or microaerophilic bacteria and certain fungi that possess nitroreductase enzymes.[5][6]

Potential Targets and Mechanisms:

  • Inhibition of Essential Enzymes: Pyrazole derivatives can act as inhibitors of crucial bacterial enzymes like DNA gyrase or dihydrofolate reductase.[4]

  • Cell Wall Disruption: Some pyrazole-based compounds have been shown to disrupt the integrity of the bacterial cell wall, leading to cell lysis.[4]

  • Bioreductive Activation: Anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and some protozoa can reduce the nitro group to generate radical species that are toxic to the microorganism.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Pseudomonas aeruginosa [Gram-negative, often resistant]) and fungi (e.g., Candida albicans).

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microbe + media) and negative (media only) controls.

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Take an aliquot from the wells showing no growth in the MIC assay.

    • Plate the aliquot onto agar plates and incubate.

    • The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Neuroprotective Agents (LRRK2 Inhibition)

Rationale: Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of Parkinson's disease, leading to increased kinase activity.[20] Developing inhibitors of LRRK2 is a major therapeutic strategy. The pyrazole scaffold has been successfully employed to create potent and selective LRRK2 inhibitors.[21][22] The 4-nitro-pyrazole moiety, in particular, has been used as a building block for synthesizing LRRK2 inhibitors.[11]

Potential Mechanism: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of LRRK2, while substituents at other positions can be optimized to enhance potency and selectivity, including for the common G2019S mutant.[20]

LRRK2_Inhibition Compound Pyrazole-based Inhibitor LRRK2 LRRK2 Kinase (ATP Binding Pocket) Compound->LRRK2 Competitive Inhibition Phosphorylation Substrate Phosphorylation LRRK2->Phosphorylation ATP ATP ATP->LRRK2 Neuronal_Damage Pathogenic Signaling & Neuronal Damage Phosphorylation->Neuronal_Damage

Caption: Mechanism of LRRK2 kinase inhibition.

Experimental Protocol: LRRK2 Inhibition Assay

  • Enzyme Source: Recombinant human LRRK2 (wild-type and G2019S mutant).

  • In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):

    • This is a competitive binding assay. Prepare a reaction mixture containing the LRRK2 enzyme, a fluorescently labeled ATP-competitive tracer, and varying concentrations of the test compound.

    • Add a europium-labeled anti-tag antibody that binds to the LRRK2 enzyme.

    • Incubate to allow binding to reach equilibrium.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Inhibitors will displace the tracer from the ATP pocket, leading to a decrease in the FRET signal.

    • Calculate IC₅₀ values from the dose-response curve.

Structure-Activity Relationship (SAR) and Derivatization

The core molecule, this compound, is an excellent starting point for building a chemical library to explore SAR.

  • C5 Position: The ethyl ester is a key handle for modification.

    • Hydrolysis to the corresponding carboxylic acid can introduce a new hydrogen bond donor/acceptor and a negative charge, which may alter target interactions.

    • Amidation with various amines can introduce a wide range of functional groups to probe different pockets of a target binding site. This is a common strategy to improve potency and pharmacokinetic properties.

  • C4 Position: The nitro group is crucial.

    • Reduction to an amino group provides a key intermediate for further functionalization (e.g., acylation, sulfonylation) and completely alters the electronic properties of the ring.

    • Replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) can help determine the importance of the nitro group's specific properties (size, reduction potential) for biological activity.

  • N1 Position: The methyl group can be varied.

    • Larger alkyl groups or cyclic substituents can be introduced to explore steric effects and lipophilicity.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical transformations. The combination of a privileged pyrazole core with a bioreductive nitro group and a versatile ester handle provides a rich platform for the discovery of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders. The protocols and rationales provided herein offer a solid framework for initiating the exploration of this compound's therapeutic potential.

References

  • A. A. Estrada, B. K. Chan, C. Baker-Glenn, et al. (2012). Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • J. H. Tocher. (1997). Reductive activation of nitroheterocyclic compounds. General Pharmacology. [Link]

  • L. Chen, Y. Liu, X. Li, et al. (2024). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Journal of Translational Medicine. [Link]

  • F. E. Scott, A. T. H. F. G. G. Al-Ali, E. L. San-Millan, et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • S. S. F. Yu, P. C. K. Chan, K. K. W. To. (2015). Bioreduction in the activation of drugs. ScienceDirect. [Link]

  • T. M. Penning. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]

  • A. A. M. Abdel-Aziz, A. S. El-Azab, A. A. El-Tahir, et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate. [Link]

  • A. M. Shawky, W. M. A. El-Sayed, A. A. E. M. Gobouri, et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • A. Draghici, C. I. Draghici, M. T. Caproiu, et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • A. Jonušis, A. Voitechovičius, A. Vektarienė, et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • A. Kumar, S. Kumar, S. Kumar, et al. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • A. A. Bekhit, M. N. Saudi, A. M. M. Hassan, et al. (2021). Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Future Medicinal Chemistry. [Link]

  • A102927. (n.d.). This compound. A102927. [Link]

  • E. Yang, D. M. Dalton. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • I. L. Dalinger, T. K. Shkineva, S. L. Ioffe, et al. (1997). Nitropyrazoles. ResearchGate. [Link]

  • J. W. A. M. Janssen, H. J. Koeners, C. G. Kruse, et al. (1979). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • M. M. Ghorab, F. A. Ragab, H. I. Heiba, et al. (2010). Synthesis and structure–activity relationships of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie. [Link]

  • M. K. Kathiravan, A. S. Salake, N. S. Chothe, et al. (2012). The chemistry and biological potential of pyrazoles. European Journal of Medicinal Chemistry. [Link]

  • M. A. A. El-Sayed, T. S. T. Aly, A. A. El-Gokha, et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • N. A. Taher, E. A. George, M. M. F. Ismail. (2019). Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. Bioorganic Chemistry. [Link]

  • P. J. Patterson, C. A. Wyllie, A. J. Patterson, et al. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. PLOS Pathogens. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • R. Sridhar, P. T. Perumal, S. Etti, et al. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters. [Link]

  • S. Kumar, V. Kumar, S. Kumar, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • S. P. V. Ramaraju, K. K. Kumar, G. V. Kumar, et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • T. Fischer, M. H. G. Kubbutat, M. U. Kassack, et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • T. M. Klapötke, D. G. Piercey, J. Stierstorfer. (2012). The 1-methyl-5-nitropyrazole-4-carboxylic acid, a precursor for the synthesis of new energetic materials. Zeitschrift für anorganische und allgemeine Chemie. [Link]

  • H. D. Showalter, J. L. Johnson, J. M. Hoftiezer, et al. (1987). Anthrapyrazole anticancer agents. Synthesis and structure-activity relationships against murine leukemias. Journal of Medicinal Chemistry. [Link]

  • V. S. S. M. Sameena, P. R. Kumar, K. R. Babu. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

  • W. M. A. El-Sayed, K. A. M. El-Bayouki, A. A. E. M. Gobouri, et al. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • A. B. J. Rejman, B. B. Hasinoff, F. S. Guziec, et al. (2003). Structure-activity studies with cytotoxic anthrapyrazoles. Anticancer Research. [Link]

  • A. B. J. Rejman, B. B. Hasinoff, F. S. Guziec, et al. (2003). Structure-activity studies with cytotoxic anthrapyrazoles. Anticancer Research. [Link]

  • A. A. Aly, A. M. Shawky, W. M. A. El-Sayed, et al. (2015). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • A. M. Lupsor, S. Lupsor, C. Savii, et al. (2012). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. Medicinal Chemistry Research. [Link]

  • Z. Zhang, X. Geng, Y. Li, et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]

Sources

The Strategic Utility of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of complex heterocyclic scaffolds is paramount. Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate serves as a highly versatile and strategic research intermediate, particularly in the synthesis of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in numerous therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols involving this valuable building block.

Introduction: A Building Block Primed for Elaboration

This compound, with the CAS Number 400877-56-7, is a stable, crystalline solid.[1] Its structure is characterized by a pyrazole core substituted with a nitro group at the 4-position, an ethyl carboxylate at the 5-position, and a methyl group on the pyrazole nitrogen. This arrangement of functional groups is not arbitrary; it is a synthetically powerful combination that allows for sequential and regioselective transformations.

The electron-withdrawing nature of the nitro and carboxylate groups activates the pyrazole ring, while the nitro group itself is a key functional handle for introducing an amino group, a critical step in the construction of fused heterocyclic systems. The ethyl ester provides a convenient point for modification or hydrolysis, and the N-methyl group prevents unwanted side reactions and regioisomeric mixtures in subsequent steps.

Core Application: Synthesis of Pyrazolo[3,4-d]pyrimidines

A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is the core of several marketed drugs, most notably Sildenafil (Viagra™), a selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3] The general synthetic strategy involves two key transformations:

  • Reduction of the Nitro Group: The 4-nitro group is reduced to a 4-amino group.

  • Pyrimidine Ring Formation: The resulting ortho-amino ester is then cyclized with a suitable one-carbon synthon to form the pyrimidine ring.

Part 1: The Crucial Reduction Step

The conversion of the 4-nitro group to a 4-amino group is a pivotal step, transforming the electronic properties of the molecule and installing a nucleophilic center required for the subsequent cyclization. Several methods can be employed for this reduction, with catalytic hydrogenation being a preferred method in many industrial settings due to its clean nature and high efficiency.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. This method is often favored for its high yield and the ease of product isolation, as the by-products are typically water and the catalyst is easily removed by filtration.[2][4]

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethyl acetate (or other suitable solvent like ethanol)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celatom® or filter aid

Procedure:

  • Reactor Setup: In a hydrogenation flask or a suitable pressure vessel, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethyl acetate to dissolve the starting material. The concentration should be sufficient to ensure good stirring.

  • Inerting the System: Under a gentle stream of inert gas, carefully add the palladium on carbon catalyst (typically 5-10 mol%).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm for balloon hydrogenation, or higher for a Parr apparatus) and begin vigorous stirring.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celatom® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: The filtrate, containing the desired Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, can be concentrated under reduced pressure. The crude product can be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers a good balance of reactivity and selectivity.

  • Solvent: Ethyl acetate is a good solvent for both the starting material and the product and is relatively easy to remove.

  • Inerting: The initial inerting with nitrogen or argon is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

  • Filtration Aid: Celatom® is used to prevent the fine palladium particles from passing through the filter paper, ensuring a clean product solution.

Part 2: Constructing the Pyrimidine Ring

With the 4-amino group in place, the stage is set for the construction of the fused pyrimidine ring. This is typically achieved by reacting the aminopyrazole with a reagent that can provide the missing carbon atom of the pyrimidine ring. A common and effective method is the condensation with formamide or a derivative thereof.

Protocol 2: Synthesis of 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the cyclization of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate with formamide to yield the core pyrazolo[3,4-d]pyrimidinone structure.

Materials:

  • Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

  • Formamide

  • Heating mantle and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and an excess of formamide.

  • Heating: Heat the reaction mixture to a high temperature (typically 180-200 °C) and maintain it at reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: The precipitated solid can be collected by filtration, washed with a suitable solvent (e.g., water or ethanol) to remove excess formamide, and then dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Formamide: Formamide serves as both the reagent providing the C4 carbon of the pyrimidine ring and as a high-boiling solvent.

  • High Temperature: The high reaction temperature is necessary to drive the cyclization and dehydration steps to completion.

Visualization of the Synthetic Pathway

The following diagram illustrates the key synthetic transformations from this compound to the pyrazolo[3,4-d]pyrimidinone core.

G start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate intermediate Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate start->intermediate H₂, Pd/C (Reduction) product 1-methyl-1,5-dihydro-4H- pyrazolo[3,4-d]pyrimidin-4-one intermediate->product Formamide, Δ (Cyclization)

Caption: Synthetic route to pyrazolo[3,4-d]pyrimidinone.

Application in Drug Discovery: The Sildenafil Example

The pyrazolo[3,4-d]pyrimidinone core synthesized from this compound is a cornerstone in the synthesis of Sildenafil.[4][5] The core structure is further elaborated through a series of reactions, including chlorosulfonation and subsequent amination with N-methylpiperazine, to yield the final active pharmaceutical ingredient.

The following diagram illustrates the logical workflow for the synthesis of a Sildenafil analog, highlighting the central role of the pyrazolo[3,4-d]pyrimidinone intermediate.

G cluster_0 Core Synthesis cluster_1 Functionalization Start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Intermediate Pyrazolo[3,4-d]pyrimidinone Core Start->Intermediate Reduction & Cyclization Functionalized_Core Chlorosulfonated Intermediate Intermediate->Functionalized_Core Chlorosulfonation Final_Product Sildenafil Analog Functionalized_Core->Final_Product Amination with N-methylpiperazine

Caption: Workflow for Sildenafil analog synthesis.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Transformation
This compoundC₇H₉N₃O₄199.16400877-56-7Starting material
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateC₇H₁₁N₃O₂169.1831037-02-2Reduction of the nitro group
1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneC₆H₆N₄O150.1413465-98-0Cyclization to form the pyrimidinone ring

Conclusion

This compound is a strategically designed research intermediate that provides an efficient entry into the medicinally important class of pyrazolo[3,4-d]pyrimidines. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents. The logical flow of the synthetic transformations, from the selective reduction of the nitro group to the construction of the fused pyrimidine ring, underscores the value of this intermediate in complex molecule synthesis.

References

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. Available at: [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC - NIH. Available at: [Link]

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH. Available at: [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available at: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. Available at: [Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societa. Semantic Scholar. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Synthesis of Sildenafil Citrate. University of Bristol. Available at: [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • SILDENAFIL. New Drug Approvals. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • Synthesis, Structural Elucidation, and In Vitro Antitumor Activities of Some Pyrazolopyrimidines and Schiff Bases Derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides. NIH. Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. Available at: [Link]

  • Catalytic Hydrogenation. YouTube. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • This compound. ABL Technology. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide to the analytical techniques for the structural elucidation and purity assessment of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC). Each section offers not just a protocol, but a strategic framework for analysis, explaining the rationale behind experimental choices to ensure data of the highest quality and integrity.

Introduction: The Significance of Rigorous Characterization

This compound is a substituted pyrazole, a class of compounds of immense interest in medicinal chemistry due to their wide range of biological activities.[1][2] The precise arrangement of the N-methyl, nitro, and ethyl carboxylate groups on the pyrazole core dictates its chemical reactivity, physical properties, and ultimately its efficacy and safety in potential therapeutic applications. Therefore, unambiguous characterization is not merely a procedural step but a foundational requirement for advancing any research or development program involving this molecule.

This guide is structured to provide a logical workflow for a comprehensive characterization, starting from structural confirmation and moving towards purity and stability assessment.

Structural Elucidation: A Spectroscopic Approach

The primary objective is to confirm the molecular structure, ensuring all atoms are correctly placed and connected. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. For a molecule like this compound, a combination of 1D and 2D NMR experiments is recommended for complete and unambiguous assignment.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

  • 2D NMR: While 1D spectra provide primary information, pyrazole systems can sometimes present complex couplings or overlapping signals.[3][4] 2D techniques like HSQC and HMBC are crucial for definitively linking protons to their attached carbons (HSQC) and mapping longer-range (2-3 bond) C-H correlations (HMBC), which is essential for piecing together the molecular fragments.[3]

Predicted NMR Data: The expected chemical shifts are based on general knowledge of pyrazole derivatives and the electronic effects of the substituents (the electron-withdrawing nitro and carboxylate groups, and the electron-donating N-methyl group).[5][6][7]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale & Expected Multiplicity
Pyrazole-H3~8.0 - 8.5~138 - 145Singlet (s). Downfield due to adjacent N and deshielding from the nitro group.
N-CH₃~3.8 - 4.2~35 - 40Singlet (s). Typical region for N-methyl groups.
O-CH₂-CH₃~4.3 - 4.6~60 - 65Quartet (q). Adjacent to the ester oxygen, deshielded.
O-CH₂-CH₃~1.3 - 1.5~13 - 15Triplet (t). Standard chemical shift for an ethyl group methyl.
C=O-~158 - 165Quaternary carbon, no proton signal. Typical ester carbonyl.
C4-NO₂-~145 - 155Quaternary carbon, significantly deshielded by the attached nitro group.
C5-C=O-~125 - 135Quaternary carbon, attached to the ester group.

Protocol 1: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher spectrometer. Ensure adequate signal-to-noise by adjusting the number of scans.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate one-bond ¹H-¹³C connections.

  • 2D HMBC Acquisition: Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Optimize the long-range coupling delay (typically for J-couplings of 8-10 Hz) to observe 2- and 3-bond correlations.[3]

  • Data Processing and Interpretation: Process all spectra using appropriate software. Integrate ¹H signals, assign peaks based on chemical shifts and multiplicities, and use the 2D correlation maps to confirm the full structure. The HMBC will be critical to confirm the connectivity between the ethyl group, the carbonyl carbon, and the C5 of the pyrazole ring.

Visualization 1: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-10 mg in ~0.6 mL CDCl3 H1 1D ¹H NMR Prep->H1 Analyze C13 1D ¹³C NMR H1->C13 HSQC 2D HSQC C13->HSQC HMBC 2D HMBC HSQC->HMBC Process Process Spectra HMBC->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for comprehensive NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.

Causality Behind Experimental Choices:

  • Ionization Mode: ESI in positive ion mode is preferred as the pyrazole nitrogens can be readily protonated.

  • High-Resolution MS (HRMS): HRMS (e.g., on a TOF or Orbitrap analyzer) is critical. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.

  • Fragmentation (MS/MS): Tandem MS (MS/MS) on the [M+H]⁺ ion will induce fragmentation. The fragmentation of nitroaromatic compounds can be complex, but expected losses include the ethyl group (-29 Da), ethoxy group (-45 Da), and potentially rearrangements involving the nitro group.[8][9][10][11]

Predicted Mass Spectrometry Data:

Ion Calculated m/z (Monoisotopic) Description
[M+H]⁺214.0717Protonated molecular ion. The primary target for HRMS confirmation.
[M+Na]⁺236.0536Sodium adduct, commonly observed with ESI.
[M-C₂H₄+H]⁺186.0407Loss of ethene from the ethyl ester.
[M-OC₂H₅]⁺168.0356Loss of the ethoxy radical.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer. Set up an ESI source in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Full Scan MS: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts. Determine the experimental mass with high resolution (e.g., to 4 decimal places).

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z ~214.07) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe fragmentation patterns.

  • Data Analysis: Compare the accurate mass of the [M+H]⁺ ion with the theoretical mass to confirm the elemental formula (C₈H₁₁N₃O₄). Analyze the fragmentation pattern to further support the proposed structure.

Purity and Stability Assessment

Once the structure is confirmed, it is essential to determine the purity of the sample and understand its stability under various conditions. HPLC and thermal analysis are the primary tools for this evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method is most suitable for this molecule.

Causality Behind Experimental Choices:

  • Column: A C18 column is a versatile and robust starting point for the separation of moderately polar organic molecules.[12][13]

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) provides a broad elution window to separate the main component from potential impurities of varying polarities.[14][15] Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by ensuring consistent ionization of any acidic or basic functional groups.[14]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The conjugated pyrazole system and nitro group will have strong UV absorbance, allowing for sensitive detection. A DAD provides the added benefit of acquiring a UV spectrum for each peak, which can help in peak identification and purity assessment.

Protocol 3: Reverse-Phase HPLC Purity Analysis

  • System: HPLC with a DAD or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by initial scan).

  • Sample Preparation: Prepare a stock solution in acetonitrile or methanol (~1 mg/mL) and dilute to an appropriate concentration for analysis (~0.1 mg/mL).

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the relative peak area of the main component.

Visualization 2: HPLC Workflow

HPLC_Workflow cluster_setup System Setup cluster_run Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (H2O/ACN + 0.1% FA) Column Install C18 Column MobilePhase->Column Equilibrate Equilibrate System Column->Equilibrate SamplePrep Prepare Sample (~0.1 mg/mL) Inject Inject Sample (10 µL) SamplePrep->Inject Run Run Gradient Method Inject->Run Detect Detect at λmax Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Standard workflow for HPLC-based purity assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. It serves as a rapid and effective fingerprinting technique.

Expected FT-IR Data:

Wavenumber (cm⁻¹) Functional Group Vibration
~3100 - 3150C-H (aromatic)Stretching
~2900 - 3000C-H (aliphatic)Stretching
~1720 - 1740C=O (ester)Stretching
~1590 - 1620C=N, C=C (pyrazole ring)Stretching[16][17]
~1500 - 1550N-O (nitro group)Asymmetric Stretching
~1340 - 1380N-O (nitro group)Symmetric Stretching
~1200 - 1300C-O (ester)Stretching[18]

Protocol 4: FT-IR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them with expected values to confirm the presence of key functional groups.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the material's thermal stability, melting point, and decomposition profile.[19][20][21]

  • Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature. It will reveal a sharp endothermic peak corresponding to the melting point of the crystalline solid. The sharpness of the peak is an indicator of purity.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. For this compound, TGA will show a stable baseline until the onset of thermal decomposition.[22] The decomposition temperature is a key measure of thermal stability.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Running the analysis under a nitrogen atmosphere prevents oxidative decomposition, allowing for the observation of the intrinsic thermal stability of the compound.[20]

  • Heating Rate: A standard heating rate of 10 °C/min is a good balance between resolution and experiment time.

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from room temperature to a point past its melting temperature (e.g., 25 °C to 250 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Instrument Setup (TGA): Place the sample pan into the TGA furnace. Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen purge.

  • Data Analysis: From the DSC thermogram, determine the onset and peak temperature of the melting endotherm. From the TGA curve, determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs.

Visualization 3: Integrated Characterization Logic

Characterization_Logic cluster_structure Structural Confirmation cluster_properties Physicochemical Properties NMR NMR Spectroscopy ¹H, ¹³C, HSQC, HMBC Confirms Connectivity & Skeleton Final Fully Characterized Compound NMR->Final MS Mass Spectrometry HRMS, MS/MS Confirms Formula & MW MS->Final HPLC HPLC-UV Gradient Elution Determines Purity HPLC->Final FTIR FT-IR ATR Confirms Functional Groups FTIR->Final Thermal TGA / DSC N₂ Atmosphere Assesses Stability & Melting Point Thermal->Final

Sources

Application Note: Strategic Derivatization of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] This wide-ranging bioactivity stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal chelation, and hydrophobic interactions. The strategic functionalization of the pyrazole core allows for the fine-tuning of these interactions, enabling the development of potent and selective therapeutic agents.

This application note provides a comprehensive guide to the derivatization of a versatile starting material, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, to generate a library of novel compounds for biological screening. We will detail robust and scalable protocols for key chemical transformations, explain the rationale behind the chosen methodologies, and outline a strategic workflow for the subsequent biological evaluation of the synthesized library.

Core Synthetic Strategy: Leveraging Key Functional Groups

The starting material, this compound, offers three primary points for chemical modification: the nitro group at the C4 position, the ethyl ester at the C5 position, and the potential for reactions on the pyrazole ring itself. Our derivatization strategy will focus on the high-yielding and versatile transformations of the nitro and ester functionalities to rapidly generate a diverse library of analogues.

The overall synthetic workflow is depicted below:

G start This compound reduction Nitro Group Reduction (Protocol 1) start->reduction Transformation A hydrolysis Ester Hydrolysis (Protocol 2A) start->hydrolysis Transformation B amidation1 Direct Amidation (Protocol 3) start->amidation1 Transformation C amino_ester Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate reduction->amino_ester amino_acid 4-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid reduction->amino_acid nitro_acid 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic Acid hydrolysis->nitro_acid nitro_amides N-Substituted 1-Methyl-4-nitro-1H-pyrazole-5-carboxamides amidation1->nitro_amides amino_amides N-Substituted 4-amino-1-methyl-1H-pyrazole-5-carboxamides amidation1->amino_amides amino_ester->hydrolysis Ester Hydrolysis amino_ester->amidation1 Direct Amidation nitro_acid->reduction Nitro Reduction amidation2 Amide Coupling (Protocol 2B) nitro_acid->amidation2 Amide Coupling amidation2->nitro_amides amidation2->amino_amides amino_acid->amidation2 Amide Coupling

Caption: Derivatization workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Reduction of the C4-Nitro Group to a Primary Amine

The transformation of the electron-withdrawing nitro group into an amino group is a critical step in diversifying the scaffold. The resulting primary amine can serve as a handle for further functionalization, such as acylation or sulfonylation, and often imparts significant changes in the compound's biological activity. We present a reliable method using tin(II) chloride, which is known for its chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities like esters.[4][5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate. Caution: This neutralization can be exothermic and may cause frothing.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, can be purified by flash column chromatography on silica gel if necessary.

Reagent/SolventMolar Ratio/VolumePurpose
SnCl₂·2H₂O5.0 eqReducing agent
Ethanol10 mL/gReaction solvent
Ethyl acetateAs neededExtraction solvent
Sat. NaHCO₃As neededNeutralization
Protocol 2: Two-Step Conversion of the Ethyl Ester to N-Substituted Carboxamides

This protocol details the conversion of the C5-ethyl ester to a diverse library of N-substituted carboxamides via a two-step process: hydrolysis to the carboxylic acid, followed by amide coupling. This is a highly flexible approach as it allows for the introduction of a wide variety of amines at a late stage in the synthesis.[6][7]

Part A: Hydrolysis of the Ethyl Ester

Materials:

  • This compound (or its 4-amino analogue)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-5-carboxylic acid.

Part B: Amide Coupling

Materials:

  • Pyrazole-5-carboxylic acid (from Part A)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Acid Chloride Formation: In a flame-dried, nitrogen-purged flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.

  • Cool the suspension to 0 °C and slowly add oxalyl chloride (1.5 eq).

  • Allow the mixture to warm to room temperature and stir for 1-3 hours, or until a clear solution is formed.

  • Remove the solvent and excess reagent in vacuo. The crude acid chloride is typically used immediately.

  • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude N-substituted carboxamide by column chromatography or recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
LiOH2.0 eqHydrolysis reagent
Oxalyl Chloride1.5 eqActivating agent
Amine1.2 eqNucleophile
Triethylamine2.5 eqBase
Protocol 3: Direct Amidation of the Ethyl Ester

As an alternative to the two-step procedure, direct amidation of the ethyl ester can be achieved, which offers a more atom-economical route. This method is particularly useful when the desired amine is readily available and robust. Base-promoted direct amidation is an increasingly popular method in modern organic synthesis.[8]

Materials:

  • This compound (or its 4-amino analogue)

  • Desired primary or secondary amine

  • Sodium methoxide (NaOMe) or another suitable base

  • Anhydrous Methanol or THF

Procedure:

  • In a sealed tube, dissolve the pyrazole ester (1.0 eq) and the desired amine (2.0-3.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Biological Screening Cascade

Once a library of derivatives has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. Given the known biological activities of pyrazoles, a tiered approach focusing on anticancer and antimicrobial activities is recommended.

G library Synthesized Pyrazole Library primary_screening Primary Screening (Single High Concentration) library->primary_screening anticancer Anticancer Assay (e.g., MTT on HepG-2, MCF-7) primary_screening->anticancer antimicrobial Antimicrobial Assay (e.g., MIC on S. aureus, E. coli) primary_screening->antimicrobial dose_response Dose-Response & IC50/MIC Determination anticancer->dose_response Active Compounds antimicrobial->dose_response Active Compounds selectivity Selectivity & Cytotoxicity Assays (e.g., on normal cell lines) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism Selective & Potent Hits lead Lead Compound(s) mechanism->lead

Caption: Tiered biological screening workflow for the pyrazole library.

Anticancer Screening

A common initial screen for anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]

  • Primary Screen: Test all synthesized compounds at a single high concentration (e.g., 50 µM) against a panel of cancer cell lines. Representative cell lines could include HepG-2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma).[3]

  • Dose-Response: For compounds showing significant inhibition in the primary screen, perform a dose-response study to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Selectivity: Promising candidates should be tested against a non-cancerous cell line (e.g., normal fibroblasts) to assess their selectivity and potential for off-target toxicity.

Representative Anticancer Activity Data:

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative 1A-5494.915-Fluorouracil59.27
Derivative 2A-5493.225-Fluorouracil59.27
Derivative 3MCF-70.25Doxorubicin0.95
Derivative 4MGC-80315.43--
Antimicrobial Screening

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.[1]

  • Primary Screen: Screen the library against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • MIC Determination: For active compounds, a serial dilution is performed to determine the lowest concentration that inhibits visible bacterial growth.

  • Spectrum of Activity: Promising compounds can be further tested against a broader panel of microbes, including drug-resistant strains.

Representative Antimicrobial Activity Data:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A15.77.8Ciprofloxacin~1-2
Derivative B>6432Ciprofloxacin~1-2
Derivative C816Ciprofloxacin~1-2

Conclusion

This compound is an excellent starting scaffold for the generation of diverse chemical libraries for biological screening. The protocols outlined in this application note provide robust and versatile methods for the derivatization of its key functional groups. A systematic biological screening cascade, as described, will enable the efficient identification of novel pyrazole derivatives with promising therapeutic potential. The combination of strategic synthesis and targeted biological evaluation is a powerful approach in modern drug discovery.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Organic Chemistry Portal. Nitro Reduction. Available from: [Link]

  • Organic Reactions. Nitro Reduction - SnCl2. Available from: [Link]

  • Molecules. Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available from: [Link]

  • Molecules. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • ResearchGate. One‐Pot Synthesis of Pyrazole‐5(3)‐carboxyamides. Available from: [Link]

  • ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride... Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 957-977.
  • ResearchGate. Anticancer and antimicrobial activities of the novel pyrazole, pyridine, and pyrimidine candidates related to their chemical structures. Available from: [Link]

  • Carradori, S., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1058.
  • Almalki, A. J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 27(15), 4944.
  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943-954.
  • The Journal of Organic Chemistry. Amidation reactions from the direct coupling of metal carboxylate salts with amines. Available from: [Link]

  • Catalysts. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • Vasilev, A. A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(31), 20058-20067.
  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines?. Available from: [Link]

  • Iaroshenko, V. O., et al. (2015). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 80(21), 10629-10640.
  • ResearchGate. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Available from: [Link]

  • Yusof, N. S. M., et al. (2022). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
  • ResearchGate. Nitropyrazoles (review). Available from: [Link]

Sources

Application Notes: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate as a Strategic Precursor in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2] Within the realm of oncology, pyrazole-containing molecules have demonstrated remarkable efficacy as protein kinase inhibitors.[3][4] This is largely attributed to their ability to act as versatile bioisosteres and to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[5] This application note provides a detailed guide on the strategic utilization of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate , a highly functionalized building block, for the synthesis of key intermediates and scaffolds for kinase inhibitor discovery. We will elucidate the causality behind synthetic choices and provide robust, step-by-step protocols for its transformation into valuable downstream products.

The Strategic Value of this compound

The subject pyrazole derivative is not merely a starting material but a carefully designed precursor. Each functional group serves a distinct and strategic purpose in the synthetic blueprint for kinase inhibitors.

  • The 4-Nitro Group: This powerful electron-withdrawing group is the lynchpin of the molecule's utility. While present in some final compounds, its primary role in this context is as a synthetic handle—a masked form of an amino group.[6] The 4-amino pyrazole motif is critical for many kinase inhibitors, where the amino group acts as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge region.[5] The nitro group can be selectively and efficiently reduced to the desired amine at a strategic point in the synthesis. Common and effective methods for this transformation include catalytic hydrogenation or reduction with reagents like stannous chloride (SnCl₂).[7][8]

  • The 5-Carboxylate Group: The ethyl ester at the 5-position provides a robust and versatile point for molecular elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides—a common linkage in kinase inhibitors.[9] Alternatively, the ester and the adjacent amino group (after reduction of the nitro group) can be utilized in cyclization reactions to form fused ring systems, such as the pyrazolo[3,4-d]pyrimidine core, which is found in numerous potent kinase inhibitors.[10][11]

  • The 1-Methyl Group: The N-methyl group serves to block one of the nitrogen atoms from participating in unwanted side reactions. It also provides a specific substitution pattern that can influence the molecule's final conformation and interaction with the target kinase.

The logical flow from this starting material to a kinase inhibitor core structure is visualized below.

G Start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate AminoEster Ethyl 1-methyl-4-amino- 1H-pyrazole-5-carboxylate Start->AminoEster Step 1: Nitro Reduction AminoAcid 1-Methyl-4-amino- 1H-pyrazole-5-carboxylic Acid AminoEster->AminoAcid Step 2A: Ester Hydrolysis FusedCore Pyrazolo[3,4-d]pyrimidine Scaffold AminoEster->FusedCore Step 2B: Ring Cyclization FinalInhibitor1 Amide-Coupled Kinase Inhibitor Scaffold AminoAcid->FinalInhibitor1 Step 3A: Amide Coupling

Caption: Synthetic pathways from the title compound.

Physicochemical Properties

A summary of the key properties of the starting material is provided below for reference.

PropertyValue
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
Appearance White to light yellow solid
CAS Number 923282-48-8
Key Functional Groups Aromatic Nitro (NO₂), Ethyl Ester (COOEt), N-Methyl Pyrazole
Solubility Soluble in common organic solvents like Ethyl Acetate, Dichloromethane, Methanol, and Ethanol.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol I: Synthesis of a 1-Methyl-4-amino-1H-pyrazole-5-carboxamide Scaffold

This workflow demonstrates the conversion of the starting material into a versatile aminopyrazole carboxamide, a common pharmacophore in kinase inhibitors.

G cluster_0 Protocol I Workflow Start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Step1 Step 1: Nitro Reduction (SnCl₂·2H₂O, EtOH) Start->Step1 Intermediate1 Ethyl 1-methyl-4-amino- 1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis (NaOH, THF/H₂O) Intermediate1->Step2 Intermediate2 1-Methyl-4-amino- 1H-pyrazole-5-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (Amine, Coupling Agent) Intermediate2->Step3 Product Final Amide Scaffold Step3->Product

Caption: Workflow for the synthesis of a pyrazole carboxamide.

Step 1: Chemoselective Reduction of the Nitro Group

This step converts the nitro group to the crucial primary amine using stannous chloride dihydrate, a mild reagent that preserves the ester functionality.[7]

  • Materials:

    • This compound (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH), absolute

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g, 25.1 mmol).

    • Add absolute ethanol (e.g., 125 mL) to dissolve the starting material.

    • Add stannous chloride dihydrate (e.g., 28.3 g, 125.5 mmol) to the solution in one portion.

    • Heat the reaction mixture to 75 °C under a nitrogen atmosphere.

    • Stir vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove most of the ethanol.

    • Pour the residue slowly into a beaker containing crushed ice (approx. 200 g).

    • Carefully neutralize the acidic mixture by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH reaches ~8. This will cause the precipitation of tin salts.[12]

    • Extract the resulting slurry with ethyl acetate (3 x 150 mL). The tin salts may make the layers difficult to separate; filtration through a pad of Celite® can aid in their removal.

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Expected Outcome: The product, Ethyl 1-methyl-4-amino-1H-pyrazole-5-carboxylate , should be obtained as an off-white or pale yellow solid. The crude product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Step 2: Saponification to the Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylic acid, a key precursor for amide coupling.

  • Materials:

    • Ethyl 1-methyl-4-amino-1H-pyrazole-5-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the amino ester from Step 1 (e.g., 4.2 g, 24.8 mmol) in a mixture of THF (75 mL) and water (25 mL) in a round-bottom flask.

    • Add sodium hydroxide pellets (e.g., 3.0 g, 74.4 mmol) to the solution.

    • Stir the mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC until the starting ester is no longer visible.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum.

  • Expected Outcome: 1-Methyl-4-amino-1H-pyrazole-5-carboxylic Acid is obtained as a white solid.

Step 3: Amide Bond Formation

The carboxylic acid is coupled with a representative amine (benzylamine) to form the final amide scaffold. Thionyl chloride is used for acid activation.[9]

  • Materials:

    • 1-Methyl-4-amino-1H-pyrazole-5-carboxylic Acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), catalytic amount

    • Benzylamine (2.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Procedure:

    • Suspend the amino acid from Step 2 (e.g., 3.0 g, 21.3 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Add a catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (e.g., 1.85 mL, 25.5 mmol) dropwise via syringe.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture should become a clear solution as the acid chloride forms.

    • In a separate flask, dissolve benzylamine (e.g., 5.1 mL, 46.8 mmol) and TEA (e.g., 8.9 mL, 63.9 mmol) in anhydrous DCM (50 mL).

    • Cool the amine solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the amine solution via cannula or dropping funnel.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding water (50 mL). Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the final amide.

  • Expected Outcome: A purified solid corresponding to the N-benzyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide scaffold.

Protocol II: Synthesis of a 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Core

This protocol demonstrates an alternative synthetic route, using the key amino ester intermediate to construct a fused heterocyclic system prevalent in kinase inhibitors.[11]

G cluster_1 Protocol II Workflow Start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Step1 Step 1: Nitro Reduction (SnCl₂·2H₂O, EtOH) Start->Step1 Intermediate1 Ethyl 1-methyl-4-amino- 1H-pyrazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Ring Cyclization (Formamide, Reflux) Intermediate1->Step2 Product Pyrazolo[3,4-d]pyrimidin-4-one Core Structure Step2->Product

Caption: Workflow for the synthesis of a pyrazolopyrimidine core.

Step 1: Nitro Group Reduction to Amino Ester

  • This step is identical to Step 1 of Protocol I . Follow the procedure outlined above to synthesize Ethyl 1-methyl-4-amino-1H-pyrazole-5-carboxylate .

Step 2: Annulation to the Pyrazolo[3,4-d]pyrimidin-4-one Core

The amino ester undergoes a condensation and cyclization reaction with formamide to build the fused pyrimidine ring.

  • Materials:

    • Ethyl 1-methyl-4-amino-1H-pyrazole-5-carboxylate (1.0 eq)

    • Formamide (large excess, serves as reagent and solvent)

  • Procedure:

    • Place the amino ester from Step 1 (e.g., 3.0 g, 17.7 mmol) in a round-bottom flask equipped with a reflux condenser.

    • Add a large excess of formamide (e.g., 30 mL).

    • Heat the reaction mixture to 180-190 °C and maintain at this temperature for 4-6 hours.

    • Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, more polar spot indicates product formation.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the cooled reaction mixture into cold water (e.g., 100 mL).

    • A solid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Expected Outcome: The product, 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one , is obtained as a solid, which can be recrystallized from ethanol or an ethanol/water mixture for higher purity. This core structure is a direct precursor to many known kinase inhibitors.

Conclusion

This compound is a strategically designed and highly versatile building block for the synthesis of kinase inhibitors. The orthogonal reactivity of its nitro and ester functional groups allows for a logical and efficient construction of complex molecular architectures. The protocols detailed herein provide robust and reproducible methods for converting this precursor into either a flexible aminopyrazole carboxamide scaffold or a rigid, fused pyrazolo[3,4-d]pyrimidine core, both of which are central to the design of modern targeted cancer therapeutics.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). Molecules. [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2004). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]

  • CN102898449A - Method for synthesizing Crizotinib intermediate. (n.d.).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Biocatalytic Amide Bond Formation. (2020). Angewandte Chemie International Edition. [Link]

  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2009). European Journal of Medicinal Chemistry. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2005). Tetrahedron Letters. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]

  • Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2021). Molecules. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2012). Molecules. [Link]

  • CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof. (n.d.).
  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (2005). Bioorganic & Medicinal Chemistry. [Link]

  • Amide formation from carboxylic acid derivatives. (2023). Khan Academy. [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2020). Molecules. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

  • Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. (2008). ResearchGate. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2021). Bioorganic Chemistry. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit. [Link]

Sources

Application Notes & Protocols: Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern agrochemical design, renowned for its presence in a multitude of high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and structural rigidity allow for precise interactions with biological targets. Within this privileged class of heterocycles, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS: 400877-56-7) emerges as a particularly strategic building block.[3] Its true value lies in the latent functionality it possesses: the 4-nitro group serves as a stable, masked precursor to a 4-amino group, while the 5-carboxylate ester provides a reliable handle for amide bond formation.

This guide provides an in-depth exploration of this synthon's application, moving beyond simple reaction schemes to elucidate the underlying chemical logic. We will detail robust protocols for its conversion into the pivotal amino-pyrazole intermediate and its subsequent elaboration into potent agrochemical classes, primarily focusing on the commercially significant pyrazole carboxamide fungicides. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in the discovery of next-generation crop protection agents.

Physicochemical Properties of the Core Building Block

A clear understanding of the starting material's properties is fundamental for experimental design, ensuring accurate molar calculations and predicting its behavior in reaction systems.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 400877-56-7[3]
Molecular Formula C₇H₉N₃O₄[3]
Molecular Weight 199.17 g/mol [3]
Appearance Typically a solid[4]
Purity >97% (Commercially available)[3]

Core Synthetic Strategy: Unmasking the Amine

The primary strategic transformation for this building block is the reduction of the electron-withdrawing nitro group at the C4 position to a nucleophilic amino group. This conversion unlocks the molecule's potential for coupling with various electrophilic partners. The resulting intermediate, Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate , is the direct precursor to a vast library of potential agrochemicals.

Synthetic_Workflow Start Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate Intermediate Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate Start->Intermediate Nitro Group Reduction Final_Product Target Agrochemicals (e.g., Pyrazole Carboxamides) Intermediate->Final_Product Amide Coupling / Derivatization

Caption: High-level workflow from the nitro-pyrazole starting material to final agrochemical products.

Two primary, field-proven methods for this reduction are catalytic hydrogenation and chemical reduction. The choice between them is often dictated by laboratory capabilities, substrate compatibility, and cost considerations.

Protocol 1: Synthesis of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate

This protocol details two reliable methods for the reduction of the nitro group.

Method A: Catalytic Hydrogenation

This "clean" method utilizes hydrogen gas and a metal catalyst. The primary by-product is water, which simplifies purification. It is the preferred method when high purity is paramount and the substrate lacks functional groups susceptible to hydrogenolysis (e.g., aryl halides, benzyl ethers).[5][6]

Step-by-Step Methodology:

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add 5-10 mol% of Palladium on Carbon (Pd/C, 10% w/w).

    • Scientist's Note (Causality): Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.[5] The carbon support provides a high surface area for the reaction. Using a 5-10% loading balances reaction speed with cost and ease of filtration.

  • Solvent Addition: Add a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc) to dissolve the starting material (approx. 10-20 mL per gram of substrate).

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas (H₂), and then pressurize to the desired pressure (typically 3-4 bar or 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Reaction progress can be monitored by TLC (staining for the nitro compound) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Scientist's Note (Trustworthiness): Filtration through Celite is critical to remove all traces of the pyrophoric palladium catalyst, ensuring the safety and purity of the final product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, which can often be used directly or purified further by recrystallization.

Method B: Chemical Reduction with Tin(II) Chloride

This method is a classic and robust alternative, particularly useful when hydrogenation is not feasible or available. It is highly effective for nitro group reduction in the presence of other reducible functionalities.[7][8]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (EtOH) or concentrated hydrochloric acid (HCl).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution portion-wise. The reaction is often exothermic.

    • Scientist's Note (Causality): SnCl₂ is a classic single-electron transfer reducing agent. A stoichiometric excess is required because Sn(II) is oxidized to Sn(IV) in the process. The acidic medium (HCl) is essential for the reaction mechanism and to keep the tin salts soluble.[5]

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir until TLC analysis indicates complete consumption of the starting material (usually 1-4 hours).

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and then neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated sodium hydroxide (NaOH) solution until the pH is basic (~8-9). This will precipitate tin salts (as tin hydroxides).

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amino-pyrazole.

ParameterMethod A: Catalytic HydrogenationMethod B: Chemical Reduction (SnCl₂)
Key Reagents H₂, Pd/CSnCl₂·2H₂O, HCl
Conditions Room Temp, 3-4 bar H₂Reflux (60-80°C)
Typical Yield High (>90%)Good to High (75-95%)
Work-up Complexity Low (Filtration & Evaporation)High (Neutralization, Filtration, Extraction)
Advantages Clean, high purity, simple work-upTolerant of many functional groups, inexpensive
Disadvantages Requires specialized equipment, catalyst is pyrophoric, may reduce other groupsGenerates significant inorganic waste, requires careful pH control

Application in Fungicide Synthesis: The Path to Pyrazole Carboxamides (SDHIs)

Pyrazole carboxamides are a dominant class of modern fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, effectively halting fungal energy production.[9][10][11] The Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate intermediate is the northern fragment for constructing these powerful active ingredients. The synthesis involves a standard amide bond formation with a substituted carboxylic acid "southern" fragment.

Amide_Coupling Amide Bond Formation cluster_1 Product AminoPyrazole Ethyl 4-amino-1-methyl- 1H-pyrazole-5-carboxylate AcidChloride Substituted Aryl Acid Chloride (R-COCl) Fungicide Pyrazole Carboxamide Fungicide (SDHI) AminoPyrazole->Fungicide AcidChloride->Fungicide

Caption: Reaction scheme for the synthesis of pyrazole carboxamide fungicides.

Protocol 2: General Synthesis of a Representative N-aryl Pyrazole Carboxamide

This two-step protocol outlines the conversion of a chosen aryl carboxylic acid to its acid chloride, followed by coupling with the amino-pyrazole intermediate.

Step 2.1: Activation of Carboxylic Acid to Acid Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aryl carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 2-3 eq) either neat or in a dry, non-protic solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Scientist's Note (Causality): Thionyl chloride is an excellent reagent for converting carboxylic acids to highly reactive acid chlorides. The catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate, which is more electrophilic.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-70°C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2.2: Amide Coupling Reaction

  • Setup: In a separate flame-dried flask under an inert atmosphere, dissolve Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2-1.5 eq) or pyridine in anhydrous DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the crude acid chloride (from Step 2.1, ~1.0-1.1 eq) in anhydrous DCM dropwise.

    • Scientist's Note (Trustworthiness): Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride back to the carboxylic acid. The base (TEA) is essential to neutralize the HCl by-product generated during the reaction, driving the equilibrium towards product formation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated NaHCO₃ solution to remove unreacted acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.PubMed.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.PubMed.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succin
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite.Semantic Scholar.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • The Synthesis Pathway: From Intermedi
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.NIH.
  • What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
  • Nitro Reduction - Common Conditions.Source not specified.
  • ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxyl
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Reduction of nitro compounds.Wikipedia.
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxyl
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.PubMed.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...

Sources

Application Notes & Protocols for Nitropyrazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the experimental procedures for working with nitropyrazole compounds. Nitropyrazoles are a class of heterocyclic molecules that serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, and as a focal point in the field of energetic materials.[1] Their synthesis and subsequent functionalization require a nuanced understanding of their reactivity and inherent energetic potential.[2] This guide moves beyond simple step-by-step instructions to explain the underlying principles of each procedure, ensuring both safety and experimental success.

PART 1: Critical Safety & Handling Protocols

The presence of the nitro group (-NO₂) on the pyrazole ring significantly increases the energetic nature of these compounds, demanding stringent safety protocols.[3][2] Many nitropyrazole derivatives are sensitive to heat, shock, and friction. A thorough risk assessment is mandatory before any experimental work.

1.1 Hazard Identification & Mitigation

  • Toxicity: Nitropyrazoles are generally classified as harmful if swallowed and can cause serious eye damage.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[4][6]

  • Thermal Sensitivity: As energetic materials, they can decompose exothermically upon heating.[1] Reactions should be conducted with careful temperature control, and scaling up should be done with extreme caution.

  • Mechanical Sensitivity: Avoid grinding, aggressive scraping, or any action that could subject the material to friction or impact, especially when dry.

1.2 Engineering Controls & Personal Protective Equipment (PPE)

All work with nitropyrazole compounds must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] A safety shield should be used for all reactions.

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential energetic decomposition.[5][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Contaminated gloves must be disposed of immediately.[6]
Body Protection Flame-resistant laboratory coat.Provides a barrier against spills and is essential given the potential fire risk.[5][6]
Respiratory Use only with adequate ventilation.A NIOSH-approved respirator may be required if engineering controls are insufficient.[7][8]

1.3 Handling, Storage, and Disposal

  • Handling: Use non-sparking tools (e.g., plastic or wood spatulas).[6] Minimize dust generation.[4] Wash hands thoroughly after handling.[4][7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sources of ignition, and incompatible materials like strong oxidizing agents, acids, and bases.[4][6][7]

  • Disposal: Waste is considered hazardous. Consult local, state, and federal regulations for the proper disposal of energetic materials.[4] Do not dispose of in standard laboratory waste streams.[9]

cluster_Safety Safety Workflow for Nitropyrazoles Start Begin Experiment RiskAssessment Conduct Risk Assessment (Toxicity, Thermal/Shock Hazard) Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Face Shield, FR Coat, Gloves) RiskAssessment->PPE EngControls Utilize Engineering Controls (Fume Hood, Safety Shield) PPE->EngControls Handling Handle with Care (Avoid Dust, Friction, Spark) EngControls->Handling Storage Store Properly (Cool, Dry, Ventilated) Handling->Storage If storing Disposal Dispose as Hazardous Waste Handling->Disposal After use End End Experiment Storage->End Disposal->End

Caption: Safety workflow for handling nitropyrazole compounds.

PART 2: Synthesis of Core Nitropyrazole Scaffolds

The two most common mononitrated pyrazoles are 3-nitropyrazole and 4-nitropyrazole. Their synthesis routes differ significantly, exploiting the electronic properties of the pyrazole ring.

cluster_Synthesis Synthesis Pathways to 3-NP and 4-NP Pyrazole Pyrazole NNitro N-Nitropyrazole Pyrazole->NNitro N-Nitration (HNO3/Ac2O) NP4 4-Nitropyrazole Pyrazole->NP4 Direct C-Nitration (fuming HNO3/H2SO4) NP3 3-Nitropyrazole NNitro->NP3 Thermal Rearrangement (~180°C, Benzonitrile) NNitro->NP4 Acid-Catalyzed Rearrangement (H2SO4)

Caption: Key synthetic routes to 3- and 4-nitropyrazole.

2.1 Protocol: Direct C-Nitration for 4-Nitropyrazole Synthesis

This method utilizes a potent nitrating mixture to directly substitute a hydrogen atom at the C4 position of the pyrazole ring, which is electronically favored for electrophilic attack. A one-pot, two-step method using fuming acids provides high yields.[10]

  • Materials: Pyrazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (90%, HNO₃), fuming sulfuric acid (20% oleum).

  • Procedure:

    • Step 1: Pyrazole Sulfation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.[10]

    • Step 2: Nitration: Cool the flask again in an ice-water bath. Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid.

    • Add the nitrating mixture dropwise to the pyrazole sulfate solution, keeping the internal temperature below 10°C.

    • After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.[10]

    • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice. A white solid will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-nitropyrazole.[10] The product can be further purified by recrystallization from an ether/hexane mixture.[10][11]

2.2 Protocol: N-Nitration and Thermal Rearrangement for 3-Nitropyrazole Synthesis

This two-step procedure is the most common method for synthesizing 3-nitropyrazole.[2] It involves first nitrating the N1 position, followed by a high-temperature intramolecular rearrangement.

  • Materials: Pyrazole, nitric acid, acetic anhydride, benzonitrile, hexane.

  • Procedure:

    • Step 1: Synthesis of N-Nitropyrazole: Prepare a nitrating mixture of nitric acid and acetic anhydride. In a separate flask, dissolve pyrazole in acetic acid. Slowly add the pyrazole solution to the nitrating mixture while maintaining a low temperature with an ice bath. After stirring, the N-nitropyrazole intermediate is isolated.[3][12]

    • Step 2: Thermal Rearrangement: In a round-bottom flask equipped with a reflux condenser, suspend N-nitropyrazole in benzonitrile.[13]

    • Heat the mixture with stirring to 180°C for 3 hours.[13] The reaction progress can be monitored by TLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with hexane to precipitate the product.[13]

    • Collect the solid by vacuum filtration, wash with hexane, and dry to afford 3-nitropyrazole.[13] The product can be recrystallized from water for higher purity.[11]

PART 3: Purification & Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and structure of the synthesized nitropyrazoles.

cluster_Characterization Characterization Workflow Crude Crude Product Purify Purification (Recrystallization) Crude->Purify Purity Purity Check (Melting Point, TLC) Purify->Purity Structure Structural Elucidation Purity->Structure NMR NMR (1H, 13C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS

Caption: Standard workflow for purifying and characterizing nitropyrazoles.

3.1 Purification Techniques

  • Recrystallization: This is the primary method for purifying solid nitropyrazoles.[14] The choice of solvent is critical for obtaining high-purity crystals.

    • 4-Nitropyrazole: Recrystallize from an ethyl ether/hexane mixture.[10][11]

    • 3-Nitropyrazole: Recrystallize from water.[11]

  • Column Chromatography: Useful for separating mixtures of isomers or removing stubborn impurities. A silica gel stationary phase is typically used with a mobile phase of ethyl acetate and petroleum ether.[14][15]

3.2 Spectroscopic & Physical Characterization

The following data provides a reference for confirming the successful synthesis of 3- and 4-nitropyrazole.

Technique 3-Nitropyrazole 4-Nitropyrazole
Melting Point 174–175 °C[11]163–165 °C[11]
Appearance Tan to light brown powder[6][13]White to yellow crystalline solid[10][16]
¹H NMR (DMSO-d₆) δ 13.9 (br s, 1H, NH), 8.03 (d, 1H, H5), 7.03 (t, 1H, H4)[13]δ 8.26 (d, 1H, H5), 6.76 (d, 1H, H3)[11]
¹³C NMR (DMSO) ~133.2 (C5), ~106.9 (C4)~135.0 (C3/C5)
IR (KBr, cm⁻¹) ~3180 (N-H), ~1520 (NO₂ asym), ~1351 (NO₂ sym)[11]~3186 (N-H), ~1526 (NO₂ asym), ~1353 (NO₂ sym)[11]
Mass Spec (EI-MS) m/z 113 (M⁺)[11][17]m/z 113 (M⁺)[11][18]

PART 4: Key Downstream Experimental Protocols

Once synthesized, the nitropyrazole core can be further modified. N-alkylation and reduction of the nitro group are two of the most fundamental and useful transformations.

cluster_Downstream Common Downstream Reactions Nitropyrazole Nitropyrazole (R-Pz-NO2) Alkylated N-Alkyl Nitropyrazole Nitropyrazole->Alkylated N-Alkylation (Base, R'-X) Amino Aminopyrazole (R-Pz-NH2) Nitropyrazole->Amino Nitro Reduction (e.g., SnCl2/HCl)

Caption: Key transformations of the nitropyrazole scaffold.

4.1 Protocol: N-Alkylation of a Nitropyrazole

N-alkylation is used to introduce alkyl groups onto the pyrazole ring nitrogen, which can modulate the compound's biological activity and physical properties.[19] The reaction proceeds via deprotonation of the acidic N-H followed by nucleophilic attack on an alkyl halide.[19]

  • Materials: Nitropyrazole, anhydrous N,N-Dimethylformamide (DMF), Sodium Hydride (NaH, 60% dispersion in oil), Alkyl Halide (e.g., iodomethane, benzyl bromide), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Under an inert atmosphere (e.g., Argon or Nitrogen), suspend the nitropyrazole in anhydrous DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Carefully add NaH portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes.[19]

    • Add the alkyl halide dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[19]

    • Work-up: Cool the reaction to 0°C and slowly quench by adding saturated aqueous NH₄Cl.[19]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[19]

4.2 Protocol: Reduction of a Nitropyrazole to an Aminopyrazole

The reduction of the nitro group to a primary amine is a critical step for accessing a diverse range of aminopyrazole derivatives, which are highly valuable in medicinal chemistry. Several methods exist, with tin(II) chloride in acidic media being a classic and reliable choice.[20]

  • Materials: Nitropyrazole, Ethanol (EtOH), Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve the nitropyrazole in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl.[20]

    • Heat the reaction mixture to reflux and stir for several hours, monitoring completion by TLC.

    • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of NaHCO₃ until the pH is basic (~8-9). Caution: CO₂ gas evolution.

    • The resulting mixture may contain tin salts as a precipitate. Filter the mixture through a pad of celite, washing the pad with ethanol or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminopyrazole.

    • The product can be purified by recrystallization or silica gel column chromatography.

References

  • Ye, C., Gao, H., Bo, C., & Zhang, J. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3433. Retrieved from [Link]

  • Ye, C., Gao, H., Bo, C., & Zhang, J. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3433. Retrieved from [Link]

  • Pevzner, M. S. (2005). Nitropyrazoles (review). Russian Journal of General Chemistry, 75, 1633-1663. Retrieved from [Link]

  • Zhang, J. (2018). Review on synthesis of nitropyrazoles. Chemical Industry and Engineering Progress, 37(5), 1735-1743. Retrieved from [Link]

  • Ravi, P., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 243-252. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Nitropyrazole [13C NMR]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]

  • Beryozkina, T., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4867. Retrieved from [Link]

  • D'Ambrosi, N., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(12), 3123. Retrieved from [Link]

  • Sánchez-Migallón, A., et al. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 24(3), 353-358. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Nitropyrazole [13C NMR]. Retrieved from [Link]

  • Li, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(7), 1646-1655. Retrieved from [Link]

  • Defense Technical Information Center. (1973). Treatment and Disposal of High-Energy Materials and Related Components. Retrieved from [Link]

  • Wang, Y., et al. (2013). Synthesis and characterization of 3-nitropyrazole and its salts. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1148. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This molecule is a key building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. This guide is structured as a series of frequently asked questions (FAQs) to address common challenges encountered during its synthesis, providing not just solutions but also the underlying chemical principles to empower your research.

Workflow Overview: Two-Step Synthesis Pathway

The synthesis is typically approached as a two-stage process. First, the pyrazole core is constructed via a cyclocondensation reaction. This is followed by a regioselective electrophilic nitration to install the nitro group at the C4 position. Understanding the nuances of each step is critical for maximizing yield and purity.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Regioselective Nitration start Methylhydrazine + Diethyl 2-formyl-3-oxosuccinate step1_reaction Cyclocondensation (e.g., in Ethanol, acid catalyst) start->step1_reaction intermediate Ethyl 1-methyl-1H-pyrazole-5-carboxylate step1_reaction->intermediate step2_reaction Electrophilic Aromatic Substitution (Controlled Temperature, e.g., 0°C) intermediate->step2_reaction Starting Material for Nitration nitration_reagents Nitrating Agent (e.g., HNO3 / Ac2O) nitration_reagents->step2_reaction product This compound step2_reaction->product

Caption: General workflow for the two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

Q1: My overall yield is consistently low. Where should I start troubleshooting?

Low yield can originate from either the initial pyrazole formation or the subsequent nitration step. A systematic approach is best.

  • Step 1: Pyrazole Formation: The foundation of your synthesis is a high-purity intermediate, Ethyl 1-methyl-1H-pyrazole-5-carboxylate. The most common route is a cyclocondensation reaction.[1]

    • Reagent Quality: Ensure the purity of your methylhydrazine and the β-ketoester equivalent (e.g., diethyl 2-formyl-3-oxosuccinate). Methylhydrazine is susceptible to oxidation.

    • Reaction Conditions: The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid) in a protic solvent like ethanol.[1] Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Incomplete conversion is a common source of low overall yield.

  • Step 2: Nitration: This step is highly sensitive to reaction conditions.

    • Temperature Control: This is the most critical parameter. The reaction is exothermic, and runaway temperatures will lead to degradation and the formation of undesired side products. Maintain a stable, low temperature (e.g., 0-5°C) throughout the addition of the nitrating agent.[2]

    • Rate of Addition: Add your nitrating agent dropwise and slowly to the solution of your pyrazole intermediate. A rapid addition can cause localized heating and reduce yield.

Q2: I'm getting a mixture of isomers during nitration. How do I improve regioselectivity for the 4-nitro position?

This is a classic challenge in electrophilic substitution on substituted pyrazoles. The outcome is dictated by the interplay of electronics, sterics, and the reaction conditions.[2]

  • Underlying Principle: The pyrazole ring is an electron-rich heterocycle, with the C4 position being the most nucleophilic and thus the most susceptible to electrophilic attack.[2] The N1-methyl and C5-ester groups also influence this electron distribution.

  • Choice of Nitrating Agent: This is the most effective way to control regioselectivity.

    • For C4-Nitration (Desired): Use a milder nitrating system like acetyl nitrate , prepared in situ from nitric acid (HNO₃) and acetic anhydride (Ac₂O). This system generates the nitronium ion (NO₂⁺) in a less acidic medium, which selectively attacks the electron-rich C4 position.[2]

    • Avoid Harsh Conditions: A strong "mixed acid" system of concentrated nitric acid and sulfuric acid (H₂SO₄) is generally not recommended for this specific substrate. In such a highly acidic medium, the pyrazole ring can become protonated. This deactivates the ring towards electrophilic attack, making the reaction less selective and potentially leading to side-products.[2][3]

Q3: My product is contaminated with dinitrated or other side-products. What is the cause and solution?

The formation of dinitrated species or degradation products is almost always a result of overly aggressive reaction conditions.

  • Cause: The first nitro group installed at the C4 position is an electron-withdrawing group (EWG), which deactivates the pyrazole ring to further electrophilic substitution.[4] However, under excessively harsh conditions (high temperature, high concentration of a strong nitrating agent), a second nitration can still occur, or the molecule may degrade.

  • Solution:

    • Strict Temperature Control: Maintain the reaction at 0°C or slightly below. Use an ice-salt bath if necessary.

    • Stoichiometry: Use a carefully measured molar equivalent of the nitrating agent (typically 1.0 to 1.1 equivalents). An excess of nitric acid increases the risk of over-nitration.

    • Milder Reagents: As mentioned in Q2, switching to an acetyl nitrate system significantly reduces the risk of side reactions compared to mixed acid.[2]

Nitrating SystemTypical TemperatureSelectivity for C4-NitrationRisk of Side-Products
HNO₃ / Ac₂O (Acetyl Nitrate)0 - 5 °CHighLow
HNO₃ / H₂SO₄ (Mixed Acid)0 - 15 °CModerate to LowHigh
Fuming HNO₃ < 0 °CVariableHigh
Table 1: Comparison of common nitrating systems for pyrazole synthesis.
Q4: What is a reliable protocol for the nitration step and subsequent work-up?

The following is a robust, field-proven protocol emphasizing safety and product purity.

Experimental Protocol: Nitration using Acetyl Nitrate

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetic anhydride (Ac₂O). Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly and dropwise, add fuming nitric acid (1.05 eq) to the cooled solution. Crucially, monitor the internal temperature and ensure it remains at or below 5°C throughout the addition. [2]

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up & Isolation:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with copious amounts of cold water until the washings are neutral (test with pH paper). This removes residual acids.

    • Wash with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final, high-purity this compound.

Q5: What are the key safety precautions for this synthesis?

Safety is paramount. Both the reagents and the reaction itself have inherent hazards.

  • Reagent Handling:

    • Nitric Acid & Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

    • Acetic Anhydride: This is corrosive and lachrymatory. Handle with care in a fume hood.

  • Reaction Hazards:

    • Exothermic Reaction: The nitration reaction is highly exothermic. Poor temperature control can lead to a runaway reaction. Always use an ice bath and add reagents slowly.

    • Nitrated Compounds: The final product is a nitroaromatic compound. While this specific molecule is not a high-energy material, nitro compounds as a class should be handled with care and assessed for thermal stability.[5] Always consult the Safety Data Sheet (SDS) for the product.

References

  • Gioiello, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

  • Nikolaev, A. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • In-Silico Study (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Nikolaev, A. S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Yin, P., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]

  • ResearchGate (2025). Nitropyrazoles (review). Available at: [Link]

  • Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. PMC - PubMed Central. Available at: [Link]

  • Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]

  • Grimmett, M. R., et al. (1979). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. CSIRO Publishing. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Common side reactions in the synthesis of nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nitropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. The synthesis of nitropyrazoles, while a cornerstone of many research endeavors, is often accompanied by challenges related to side reactions that can impact yield, purity, and regioselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and achieve your desired synthetic outcomes.

Introduction: The Challenge of Selective Nitration

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1] However, the presence of two nitrogen atoms complicates its reactivity profile. The C4 position is generally the most electron-rich and, therefore, the most common site for electrophilic attack.[1] Despite this, the reaction is rarely straightforward. A delicate interplay of substrate electronics, steric hindrance, and reaction conditions dictates the final product distribution. Common side reactions include the formation of regioisomers (N-nitration vs. C-nitration), over-nitration, and reactions on substituents, leading to complex product mixtures and challenging purifications. This guide will equip you with the knowledge to anticipate and control these side reactions.

Troubleshooting Guide: Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is producing a mixture of C-nitrated and N-nitrated pyrazoles. How can I improve the selectivity for C-nitration?

A1: This is a classic regioselectivity problem in pyrazole chemistry. The competition between attack at a ring carbon (C-nitration) and the unsubstituted N1 nitrogen (N-nitration) is highly dependent on the reaction conditions.

  • Causality: N-nitration is more likely to occur under less acidic conditions where the N1 nitrogen is a more potent nucleophile.[2] The resulting N-nitropyrazole can sometimes be an intermediate that rearranges to a C-nitropyrazole under acidic conditions or with heating.[2][3]

  • Troubleshooting Steps:

    • Increase Acidity: If you are using a milder nitrating agent, consider switching to a stronger acidic medium, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). In this highly acidic environment, the pyrazole nitrogen atoms are protonated, forming a pyrazolium ion. This deactivates the ring towards electrophilic attack, but often, the C4 position remains the most reactive site for nitration.[2][4]

    • Protect the N1 Position: If your pyrazole is unsubstituted at the N1 position, a common and effective strategy is to install a protecting group before nitration. This physically blocks the N1 position, directing nitration to the carbon atoms of the ring. The choice of protecting group will depend on the overall stability of your molecule and the ease of its subsequent removal.

    • Optimize Temperature: Carefully control the reaction temperature. N-nitration can sometimes be favored at lower temperatures, with rearrangement to the C-nitro product occurring at higher temperatures. A systematic temperature screen can help you identify the optimal conditions for your specific substrate.

Q2: I'm trying to synthesize a mono-nitropyrazole, but I'm observing significant amounts of di- or even tri-nitrated products. How can I prevent over-nitration?

A2: Over-nitration is a common issue, particularly with pyrazoles that are activated by electron-donating groups or when using harsh nitrating conditions.[1][5]

  • Causality: The introduction of a nitro group deactivates the pyrazole ring towards further electrophilic substitution. However, under forcing conditions (e.g., high concentrations of mixed acid, elevated temperatures), multiple nitro groups can be introduced.[6][7]

  • Troubleshooting Steps:

    • Use a Milder Nitrating Agent: Switch from mixed acid to a less reactive nitrating agent. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is an excellent alternative for controlled mono-nitration.[2]

    • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.05-1.2 equivalents) is often sufficient for complete conversion without promoting over-nitration.

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0 °C and slowly allowing the reaction to warm to room temperature can often provide the desired mono-nitro product in high yield.[2]

    • Reduce Reaction Time: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-nitrated byproducts.

Q3: My pyrazole has an N-phenyl substituent, and the nitration is occurring on the phenyl ring instead of the pyrazole ring. How can I reverse this selectivity?

A3: This is another common regioselectivity challenge where the conditions dictate which aromatic ring is nitrated.

  • Causality: In a strongly acidic medium like mixed acid (HNO₃/H₂SO₄), the pyrazole ring becomes protonated. This protonation acts as a strong deactivating group, making the pyrazole ring less reactive towards electrophilic attack than the appended phenyl ring.[2][4]

  • Troubleshooting Steps:

    • Switch to a Milder Nitrating System: To favor nitration on the pyrazole ring, use a less acidic nitrating agent. Acetyl nitrate (HNO₃ in acetic anhydride) is the reagent of choice for this transformation.[2] This system is less harsh and avoids the extensive protonation that deactivates the pyrazole ring.[1]

    • Control Temperature: Maintain a low temperature (e.g., 0 °C) when using acetyl nitrate to enhance selectivity for the C4 position of the pyrazole.[2]

Conversely, if nitration on the phenyl ring is desired, the use of mixed acid is the correct approach.[2]

Q4: I am observing unexpected byproducts, and I'm concerned about the stability of the pyrazole ring under my nitration conditions. Could ring opening be occurring?

A4: While the pyrazole ring is generally stable, ring-opening can occur under certain conditions, especially with highly substituted or strained pyrazole systems.[8][9][10]

  • Causality: The presence of multiple electron-withdrawing groups and adjacent functionalities can activate the pyrazole ring towards nucleophilic attack or complex rearrangements that may involve ring opening and recyclization.[8][10][11]

  • Troubleshooting Steps:

    • Milder Reaction Conditions: If you suspect ring degradation, the first step is to switch to milder reaction conditions. This includes using less aggressive nitrating agents, lower temperatures, and shorter reaction times.

    • Thorough Characterization of Byproducts: Isolate and characterize the major byproducts. Techniques such as NMR, mass spectrometry, and X-ray crystallography can provide valuable insights into the structures of these unexpected products and help elucidate the side reaction pathways.

    • Literature Search for Similar Systems: Search the literature for nitration reactions on pyrazoles with similar substitution patterns to yours. This may reveal precedents for ring instability or alternative synthetic routes.

Frequently Asked Questions (FAQs)

  • What are the most common side products in pyrazole nitration? The most common side products are regioisomers (e.g., N-nitropyrazoles, other C-nitropyrazoles) and over-nitrated products (di- and tri-nitropyrazoles). If other aromatic substituents are present, nitration on those rings can also be a significant side reaction.[2][6]

  • How do I choose the right nitrating agent? The choice depends on the desired outcome and the substrate's reactivity.

    • For mono-nitration on the pyrazole ring: Acetyl nitrate is often the best choice.[2]

    • For nitration on a deactivating pyrazole ring or for polynitration: A mixture of concentrated nitric acid and sulfuric acid is typically used.[6][12]

    • For substrates sensitive to strong acids: Milder reagents like N-nitropyrazoles can be used as nitrating agents themselves in some cases.[1]

  • What is the role of substituents on the pyrazole ring?

    • Electron-donating groups (EDGs) activate the ring, making it more susceptible to nitration but also increasing the risk of over-nitration.[1]

    • Electron-withdrawing groups (EWGs) deactivate the ring, often requiring harsher conditions for nitration.[1] They can also influence the regioselectivity of the reaction.

  • What are the best practices for purifying nitropyrazoles?

    • Recrystallization: This is often the most effective method for purifying solid nitropyrazoles. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[13]

    • Column Chromatography: Silica gel chromatography can be used to separate isomers and other impurities. It is sometimes recommended to deactivate the silica gel with a small amount of triethylamine or ammonia in the eluent to prevent streaking of these relatively polar compounds.[13]

    • Acid-Base Extraction: If the nitropyrazole has a free N-H, its acidic nature can be exploited for purification via acid-base extraction.

Data and Visualization

Table 1: Summary of Common Nitrating Agents and Their Applications in Pyrazole Synthesis
Nitrating AgentCompositionTypical ApplicationCommon Side Reactions
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Polynitration; Nitration of deactivated pyrazoles; Nitration of N-aryl substituents.[2][4][6]Over-nitration; Poor regioselectivity with activated substrates.
Acetyl Nitrate Conc. HNO₃ / Acetic AnhydrideSelective mono-nitration at the C4 position.[2]N-nitration if N1 is unsubstituted and conditions are not optimized.
Fuming Nitric Acid HNO₃ (>90%)Can be used alone or with oleum for forceful nitrations.[11][12]High potential for over-nitration and oxidative degradation.
N-Nitropyrazoles N-nitro substituted pyrazolesMild nitration of other aromatic compounds.[1]Generally cleaner, but reagent synthesis is an extra step.
Diagrams

Troubleshooting_Regioselectivity start Problem: Mixture of C-nitro and N-nitro pyrazoles q1 Is the N1 position unsubstituted? start->q1 protect Strategy 1: Protect N1 position before nitration. q1->protect Yes reassess Re-evaluate reaction conditions. q1->reassess No end Desired C-nitro product achieved protect->end q2 Are you using mixed acid (HNO3/H2SO4)? reassess->q2 mild_conditions Strategy 2: Switch to milder conditions (e.g., Acetyl Nitrate). q2->mild_conditions No strong_conditions Strategy 3: Use stronger acidic conditions to favor C-nitration via pyrazolium ion. q2->strong_conditions Yes mild_conditions->end strong_conditions->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and subsequent reactions of this important heterocyclic building block. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Synthesis of this compound

The synthesis of this compound typically involves the nitration of the corresponding pyrazole precursor. This section will address common problems encountered during this critical step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction of ethyl 1-methyl-1H-pyrazole-5-carboxylate is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the nitration of pyrazoles can stem from several factors, including incomplete reaction, side product formation, or product degradation. Here’s a breakdown of potential causes and solutions:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is commonly used. If the reaction is sluggish, consider the following:

    • Acid Concentration: Ensure that the nitric and sulfuric acids are of high purity and concentration. The presence of water can deactivate the nitronium ion (NO₂⁺), the active electrophile.

    • Nitrating Agent Stoichiometry: While a slight excess of nitric acid is often used, a large excess can lead to over-nitration or oxidative side reactions. Carefully optimize the stoichiometry.

    • Alternative Nitrating Reagents: For sensitive substrates, milder nitrating reagents like 5-methyl-1,3-dinitro-1H-pyrazole can be a powerful alternative, enabling nitration under milder conditions.[1]

  • Reaction Temperature: Temperature control is critical.

    • Too Low: If the reaction temperature is too low, the reaction rate will be slow, leading to an incomplete reaction.

    • Too High: Elevated temperatures can promote the formation of undesired side products, including dinitrated species or oxidation products. It is advisable to perform the addition of the pyrazole substrate to the nitrating mixture at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a controlled temperature.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will result in unreacted starting material, while prolonged reaction times can lead to product degradation.

Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity and minimize side products?

A2: The formation of multiple products is a common challenge in the electrophilic substitution of pyrazoles.

  • Regioisomers: The pyrazole ring has multiple positions susceptible to electrophilic attack. In the case of 1-methyl-1H-pyrazole-5-carboxylate, the primary site of nitration is the C4 position due to the directing effects of the substituents. However, nitration at other positions can occur, leading to isomeric impurities.

    • Controlling Reaction Conditions: Lowering the reaction temperature can often enhance regioselectivity.

    • Choice of Nitrating Agent: The selectivity of nitration can be influenced by the nitrating agent. Experimenting with different reagents may improve the desired isomer ratio.

  • Over-nitration: The formation of dinitrated products is a possibility, especially with harsh reaction conditions. To minimize this, use a controlled amount of the nitrating agent and maintain a low reaction temperature.

  • Degradation Products: The strongly acidic and oxidizing conditions of nitration can lead to the degradation of the pyrazole ring or hydrolysis of the ester group. Careful control of temperature and reaction time is essential to mitigate these side reactions.

Experimental Protocol: Nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture has been prepared and cooled, slowly add the ethyl 1-methyl-1H-pyrazole-5-carboxylate substrate, either neat or dissolved in a minimal amount of sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-25 °C) and monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualization: Nitration Workflow

nitration_workflow start Start: Ethyl 1-methyl-1H- pyrazole-5-carboxylate nitrating_mixture Prepare Nitrating Mixture (HNO3/H2SO4 at 0-5 °C) start->nitrating_mixture addition Slow Addition of Substrate (Maintain T < 10 °C) nitrating_mixture->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Quench on Ice & Neutralize (NaHCO3) reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Purify (Recrystallization/Chromatography) extraction->purification end Product: Ethyl 1-methyl-4-nitro- 1H-pyrazole-5-carboxylate purification->end

Caption: Workflow for the nitration of ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Section 2: Reduction of the Nitro Group

A common and synthetically useful transformation of this compound is the reduction of the nitro group to an amine, yielding Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. This section addresses challenges associated with this reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: My nitro group reduction is incomplete or giving low yields. What should I check?

A3: Incomplete reduction or low yields are common issues. Consider the following troubleshooting steps:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (H₂/Pd-C): This is often a clean and efficient method. Ensure the catalyst is active and not poisoned. Use a suitable solvent like ethanol or ethyl acetate. The reaction may require elevated pressure.[2]

    • Stannous Chloride (SnCl₂): This is a classic and effective method.[2] Ensure you use a sufficient excess of SnCl₂·2H₂O. The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or in a non-acidic solvent like ethyl acetate or ethanol.[3]

  • Reaction Conditions:

    • Temperature: Some reductions may require heating to proceed at a reasonable rate. Monitor the reaction for the consumption of starting material.

    • Solvent: The choice of solvent can impact the reaction rate and solubility of reagents.

    • Purity of Starting Material: Impurities in the starting nitro-pyrazole can interfere with the reduction, especially in catalytic hydrogenations where they can poison the catalyst.

Q4: I am observing side products during the reduction of the nitro group. How can I improve the chemoselectivity?

A4: The primary concern is the potential reduction of the ethyl ester functionality.

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitro group and the ester. Therefore, milder and more chemoselective reagents are necessary.

    • Catalytic hydrogenation with Pd/C is generally chemoselective for the nitro group over the ester.

    • SnCl₂ is also an excellent choice for selectively reducing the nitro group in the presence of an ester.[3]

  • Reaction Monitoring: Closely monitor the reaction by TLC to avoid over-reduction or the formation of undesired byproducts.

Experimental Protocol: Selective Reduction of the Nitro Group using SnCl₂

Materials:

  • This compound

  • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of Tin(II) Chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or recrystallization.

Data Summary: Reduction Conditions
Reducing AgentTypical Solvent(s)TemperatureKey Considerations
H₂/Pd-CEthanol, Ethyl AcetateRoom Temp. to 50°CPotential for catalyst poisoning; may require pressure.
SnCl₂·2H₂O/HClEthanolRefluxRequires acidic conditions and careful neutralization.
Fe/NH₄ClEthanol/WaterRefluxA milder, more environmentally friendly alternative to SnCl₂.

Section 3: Hydrolysis of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is another key reaction of this molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q5: My ester hydrolysis is not going to completion. How can I drive the reaction forward?

A5: Incomplete hydrolysis is a common issue, particularly with acid-catalyzed hydrolysis which is a reversible process.

  • Alkaline Hydrolysis (Saponification): This is generally the preferred method as it is an irreversible reaction.[4]

    • Base: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Solvent: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester.

    • Temperature: Heating the reaction mixture under reflux is typically required to achieve a reasonable reaction rate.

  • Acid-Catalyzed Hydrolysis: To drive the equilibrium towards the products, use a large excess of water.[4] The reaction is typically performed in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Q6: I am concerned about potential side reactions during ester hydrolysis. What should I be aware of?

A6: The primary concern is the stability of the nitro group under the hydrolysis conditions.

  • Nitro Group Stability: The nitro group is generally stable under both acidic and basic hydrolysis conditions. However, with prolonged heating or very harsh conditions, degradation could occur.

  • Decarboxylation: The resulting 4-nitro-1H-pyrazole-5-carboxylic acid could potentially undergo decarboxylation upon heating, especially under acidic conditions.[5] It is advisable to perform the hydrolysis at the lowest effective temperature and for the minimum time necessary.

Experimental Protocol: Alkaline Hydrolysis of the Ethyl Ester

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualization: Hydrolysis Troubleshooting Logic

hydrolysis_troubleshooting start Ester Hydrolysis Issue incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? start->side_products increase_time Increase Reaction Time/Temp incomplete->increase_time Yes switch_to_base Switch to Alkaline Hydrolysis incomplete->switch_to_base If Acidic check_decarboxylation Check for Decarboxylation (Monitor by LC-MS) side_products->check_decarboxylation Yes lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp

Caption: A decision tree for troubleshooting ester hydrolysis issues.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Nitropyrazoles (review). (2025).
  • Methyl 1-ethyl-4-nitro-1h-pyrazole-5-carboxyl
  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem.
  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016).
  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
  • hydrolysis of esters. (n.d.). Chemguide.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxyl
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).
  • ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxyl
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (2020).
  • 4-Nitro-1H-pyrazole-3-carboxylic acid. Oakwood Chemical.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com.
  • ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxyl
  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019).
  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).
  • Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. (n.d.). MDPI.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Decarboxylation - Organic Chemistry Portal. (n.d.).
  • Regioselectivity in pyrazole EAS. (2022). Reddit.
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016).
  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv.
  • 15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts.
  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxyl
  • 105486-72-4|Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxyl
  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. (n.d.).
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025).
  • 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 139756-01-7. TCI Chemicals.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).

Sources

Technical Support Center: Scaling Up the Production of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No: 400877-56-7). This valuable intermediate is crucial in the synthesis of various pharmacologically active molecules.[1] The process, particularly the nitration step, presents unique challenges when transitioning from bench-scale to larger production volumes. This document offers detailed protocols, troubleshooting advice, and critical safety information to ensure a successful, safe, and efficient scale-up.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved via the electrophilic nitration of its precursor, Ethyl 1-methyl-1H-pyrazole-5-carboxylate. The pyrazole ring is an aromatic heterocycle, and electrophilic substitution, such as nitration, preferentially occurs at the C4 position, which is the most electron-rich.[2] The reaction is commonly performed using a mixed acid system of concentrated nitric acid and sulfuric acid. Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Pathway Diagram

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration Step Ethyl 1-methyl-1H-pyrazole-5-carboxylate Ethyl 1-methyl-1H-pyrazole-5-carboxylate Target_Compound This compound Ethyl 1-methyl-1H-pyrazole-5-carboxylate->Target_Compound HNO₃ / H₂SO₄ (0-10 °C) Troubleshooting_Workflow Start Problem Detected (e.g., Low Yield, Impurity) Check_Temp Review Temperature Logs. Was T > 10°C? Start->Check_Temp Check_Reagents Verify Reagent Stoichiometry and Purity. Check_Temp->Check_Reagents No Sol_Temp Root Cause: Poor Heat Transfer. Actions: 1. Reduce addition rate. 2. Increase coolant flow. 3. Verify mixer efficiency. Check_Temp->Sol_Temp Yes Check_Analysis Analyze Crude Product. Identify Impurities by LC-MS. Check_Reagents->Check_Analysis No Sol_Reagents Root Cause: Reagent Issue. Actions: 1. Re-qualify raw materials. 2. Adjust charge amounts. Check_Reagents->Sol_Reagents Yes Sol_SideReaction Root Cause: Side Reaction. (e.g., Dinitration) Actions: 1. Confirm temperature control. 2. Reduce HNO₃ equivalents. Check_Analysis->Sol_SideReaction Impurity Identified End Implement Corrective Action and Document Changes Sol_Temp->End Sol_Reagents->End Sol_SideReaction->End

Sources

Technical Support Center: Navigating Solubility Challenges of Pyrazole Derivatives in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor solubility of pyrazole derivatives in various assay systems. The unique physicochemical properties of the pyrazole scaffold, while conferring desirable pharmacological activities, often present considerable challenges in achieving the requisite concentrations for robust and reliable experimental data.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively address these solubility issues.

Understanding the "Why": The Root of Pyrazole Solubility Issues

The solubility of pyrazole derivatives is governed by a delicate interplay of several factors. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules.[1] Additionally, the nature of substituents on the pyrazole ring, molecular weight, and intermolecular forces like hydrogen bonding all play a crucial role in determining aqueous solubility.[3] Lipophilic groups tend to decrease water solubility, while polar groups can enhance it.[3]

dot graph "Factors_Influencing_Pyrazole_Solubility" { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

"Pyrazole_Core" [label="Core Physicochemical Properties", fillcolor="#4285F4"]; "Molecular_Weight" [label="Molecular Weight", fillcolor="#EA4335"]; "Crystal_Lattice" [label="Crystal Lattice Energy", fillcolor="#FBBC05"]; "Substituents" [label="Substituents (Polarity)", fillcolor="#34A853"]; "Intermolecular_Forces" [label="Intermolecular Forces", fillcolor="#4285F4"]; "pH" [label="pH of Medium", fillcolor="#EA4335"];

"Pyrazole_Core" -- "Molecular_Weight" -- "Crystal_Lattice" -- "Substituents" -- "Intermolecular_Forces" -- "pH" -- "Pyrazole_Core"; } caption: Key factors influencing the solubility of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen?

This is a very common issue. While many organic compounds like pyrazole derivatives are readily soluble in 100% DMSO, they can "crash out" or precipitate when introduced into an aqueous environment.[4] This is due to the drastic change in solvent polarity. The solubility of your compound in the final assay buffer, which is predominantly aqueous, is likely much lower than in the DMSO stock. This phenomenon is often related to kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new solvent environment.[4]

Q2: What is the maximum recommended final concentration of DMSO in an assay to maintain the solubility of my pyrazole derivative?

While there is no universal answer, a general guideline is to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%. However, the tolerance for DMSO can vary depending on the specific pyrazole derivative and the cell line or assay system being used. It is always best to perform a solubility test of your compound in the final assay buffer with varying concentrations of DMSO to determine the optimal conditions.

Q3: How does pH affect the solubility of my pyrazole derivative?

For pyrazole derivatives with ionizable functional groups (e.g., acidic or basic moieties), the pH of the solution can significantly impact solubility.[3][5] Adjusting the pH to a point where the compound is ionized will generally increase its aqueous solubility due to the formation of a more soluble salt. For example, a basic pyrazole derivative will be more soluble at a lower pH, while an acidic derivative will be more soluble at a higher pH.

Q4: Are there any "quick fixes" I can try to improve the solubility of my pyrazole compound for a preliminary screening assay?

For initial screening purposes, you can try a few straightforward approaches:

  • Lower the final compound concentration: Test a broader range of concentrations, starting from a much lower point.

  • Increase the DMSO concentration slightly: If your assay can tolerate it, a modest increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can sometimes help to dissolve the compound.[6] However, be cautious with temperature-sensitive compounds or assays.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubilization

This guide provides a step-by-step workflow for systematically addressing solubility issues with your pyrazole derivative.

dot digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Initial Assessment"; style = "rounded"; "Start" [label="Compound Precipitates in Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Concentration" [label="Is the concentration exceeding\n the aqueous solubility limit?"]; "Check_DMSO" [label="What is the final\nDMSO concentration?"]; "Start" -> "Check_Concentration"; "Start" -> "Check_DMSO"; }

subgraph "cluster_1" { label = "Basic Interventions"; style = "rounded"; "Lower_Concentration" [label="Lower the test concentration"]; "Optimize_DMSO" [label="Optimize final DMSO concentration\n(typically <1%)"]; "pH_Adjustment" [label="Adjust buffer pH if compound\nis ionizable"]; "Check_Concentration" -> "Lower_Concentration"; "Check_DMSO" -> "Optimize_DMSO"; "Lower_Concentration" -> "Assay_Performance" [label="Re-evaluate"]; "Optimize_DMSO" -> "Assay_Performance" [label="Re-evaluate"]; "pH_Adjustment" -> "Assay_Performance" [label="Re-evaluate"]; }

subgraph "cluster_2" { label = "Advanced Strategies"; style = "rounded"; "Co_solvents" [label="Use of Co-solvents\n(e.g., PEG400, ethanol)"]; "Surfactants" [label="Incorporate Surfactants\n(e.g., Tween-80)"]; "Cyclodextrins" [label="Utilize Cyclodextrins"]; "Nanoparticles" [label="Nanoparticle Formulation"]; "Assay_Performance" [label="If still precipitating"]; "Assay_Performance" -> "Co_solvents"; "Assay_Performance" -> "Surfactants"; "Assay_Performance" -> "Cyclodextrins"; "Assay_Performance" -> "Nanoparticles"; }

"Assay_Performance" [label="Evaluate in Assay", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Co_solvents" -> "Final_Formulation" [label="Develop"]; "Surfactants" -> "Final_Formulation" [label="Develop"]; "Cyclodextrins" -> "Final_Formulation" [label="Develop"]; "Nanoparticles" -> "Final_Formulation" [label="Develop"]; "Final_Formulation" [label="Optimized Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: A decision-making workflow for troubleshooting pyrazole derivative solubility.

Protocol 1: Preparation of a Co-solvent Formulation

For many poorly water-soluble pyrazole compounds, a co-solvent system can significantly improve solubility for in vitro and sometimes in vivo studies.[5][6] A common formulation involves DMSO, polyethylene glycol 400 (PEG400), and a surfactant like Tween-80.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl) or appropriate assay buffer

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Accurately weigh the required amount of the pyrazole compound. Dissolve the compound in a minimal amount of DMSO. The final concentration of DMSO in the formulation should typically be kept between 5-10%.[6] Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[6]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the DMSO solution, vortexing after each addition. A common starting formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80.[6]

  • Final Dilution: Add sterile saline or your assay buffer to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[6]

Table 1: Example Co-solvent Formulations

ComponentFormulation 1 (for in vitro)Formulation 2 (for in vivo)
DMSO5%10%
PEG40020%40%
Tween-801%5%
Aqueous Vehicle74%45%

Note: These are starting points and may require optimization for your specific compound and application.

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[6]

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO (optional, for initial wetting)

  • Aqueous vehicle (e.g., sterile water, saline, or buffer)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in the desired aqueous vehicle. The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency. A common starting concentration is 10-40% (w/v).

  • Compound Addition:

    • Method A (Direct Addition): Directly add the powdered pyrazole compound to the HP-β-CD solution.

    • Method B (DMSO-assisted): In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock.

  • Complexation:

    • For Method A, stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

    • For Method B, slowly add the DMSO stock solution to the vortexing HP-β-CD solution.

  • Final Preparation: The resulting solution should be clear. If necessary, it can be filtered through a 0.22 µm sterile filter for sterilization.

Guide 2: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole derivative in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[1] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[1][11][12] This is often achieved through techniques like jet milling or high-pressure homogenization.

  • Nanoparticle-based Drug Delivery: Encapsulating pyrazole derivatives within nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve solubility, protect the compound from degradation, and potentially offer targeted delivery.[13][14][15][16][17]

References

  • Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives - Benchchem.
  • Pyrazole - Solubility of Things.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - NIH.
  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical - AIP Publishing.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - MDPI.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PubMed Central.
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - IRIS UniGe.
  • Improving solubility of pyrazole derivatives for reaction - Benchchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF - ResearchGate.
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI.
  • Cyclodextrins and their applications in pharmaceutical and related fields - ScienceDirect.
  • Selected examples of pyranopyrazole derivatives with pharmaceutical and biological activity. - ResearchGate.
  • Synthesis of pyrazole derivatives catalyzed by nano−SiO2 supported Preyssler heteropolyacid nanoparticles. - ResearchGate.
  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate.
  • Overcoming the Challenge of Poor Drug Solubility.
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • [PDF] Overcoming the Challenge of Poor Drug Solubility | Semantic Scholar.
  • When poor solubility becomes an issue: From early stage to proof of concept | Request PDF.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed.
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? | ResearchGate.
  • Protocols & Troubleshooting Guides - R&D Systems.
  • How to prevent "Antibacterial agent 102" precipitation in assays - Benchchem.

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this important heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and adapt the synthesis to your specific needs.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis primarily involves the regioselective nitration of the corresponding pyrazole precursor. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[1] However, the success of this reaction hinges on precise control of conditions to ensure the nitro group is introduced exclusively at the C4 position, avoiding side reactions and maximizing yield. This guide provides a framework for optimizing this critical transformation.

Section 1: The Core Reaction - Understanding the Electrophilic Nitration

The foundational reaction is the electrophilic substitution on the pyrazole ring. The C4 position is the most electron-rich and thus the most susceptible to attack by an electrophile, such as the nitronium ion (NO₂⁺).[1][2] The presence of the N1-methyl group prevents N-nitration, while the electron-withdrawing carboxylate at C5 further directs the incoming electrophile to the C4 position.[1]

SM Ethyl 1-methyl-1H-pyrazole-5-carboxylate P This compound SM->P Electrophilic Nitration R Nitrating Agent (e.g., HNO₃ / Ac₂O) R->SM

Caption: General reaction scheme for the synthesis.

Section 2: Critical Parameters and Recommended Protocols

The choice of nitrating agent and reaction temperature are the most critical factors influencing the outcome of the synthesis.[1] Harsh conditions can lead to substrate degradation or unwanted side reactions, while overly mild conditions may result in an incomplete reaction.

Comparison of Common Nitrating Systems
Nitrating SystemTypical ConditionsAdvantagesDisadvantages
Acetyl Nitrate (HNO₃ in Ac₂O)0-10 °CHigh regioselectivity for C4-nitration, milder conditions, reduces substrate protonation and deactivation.[1]Requires careful temperature control; acetic anhydride is moisture-sensitive.
Mixed Acid (HNO₃ / H₂SO₄)0-15 °CPotent nitrating system, readily available reagents.Strongly acidic media can protonate the pyrazole ring, deactivating it and increasing the risk of side reactions or decomposition.[1][3] Can promote hydrolysis of the ester.
Recommended Experimental Protocol (Acetyl Nitrate Method)

This protocol is recommended for its high selectivity and generally cleaner reaction profile.[1]

Materials:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetic anhydride (5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition. [1]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a beaker of crushed ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with vigorous stirring until the effervescence ceases and the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product.[1]

Section 3: Troubleshooting and FAQ Guide

This section addresses common issues encountered during the synthesis and provides a logical framework for troubleshooting.

start Reaction Outcome Unsatisfactory check_tlc Analyze Reaction Mixture by TLC/LCMS start->check_tlc incomplete Incomplete Reaction? (Starting material remains) check_tlc->incomplete impurities Multiple Spots / Impurities? incomplete->impurities No action_incomplete Increase Reaction Time OR Slightly Increase Temperature (e.g., to 10°C) OR Check Reagent Stoichiometry (1.1-1.2 eq HNO₃) incomplete->action_incomplete Yes action_impurities Identify Impurities (e.g., hydrolyzed acid) AND Decrease Temperature OR Ensure Anhydrous Conditions OR Use Milder Reagent System impurities->action_impurities Yes purification Optimize Purification (Recrystallization solvent screen, Chromatography) impurities->purification No end Successful Optimization action_incomplete->end action_impurities->end purification->end

Sources

Technical Support Center: Purification of Crude Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Drawing from established synthetic routes and purification principles for pyrazole derivatives, this document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this key synthetic intermediate.

I. Understanding the Chemistry: Potential Impurities

The synthesis of this compound typically involves the nitration of Ethyl 1-methyl-1H-pyrazole-5-carboxylate using a mixture of concentrated nitric and sulfuric acids.[1] This electrophilic aromatic substitution is generally regioselective for the 4-position of the pyrazole ring. However, the harsh reaction conditions can lead to the formation of several impurities that may persist in the crude product. Understanding the likely origin of these impurities is the first step in devising an effective purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, Ethyl 1-methyl-1H-pyrazole-5-carboxylate.

  • Regioisomers: Although the 4-nitro isomer is the major product, small amounts of the 3-nitro isomer, Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate, may be formed. The directing effects of the substituents on the pyrazole ring influence the position of nitration.

  • Over-nitrated Byproducts: Under forcing conditions, dinitration of the pyrazole ring could potentially occur, though this is less common.

  • Hydrolyzed Product: The ester functionality may be susceptible to hydrolysis under the strongly acidic reaction conditions, leading to the formation of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

  • Residual Acids: Inadequate quenching and washing of the crude product can leave residual nitric and sulfuric acids.

A logical workflow for troubleshooting the purification process is outlined below.

Purification_Troubleshooting cluster_purification Purification Strategy cluster_solutions Potential Solutions start Crude Product Analysis tlc TLC Analysis - Multiple spots? start->tlc nmr ¹H NMR Analysis - Broad peaks? - Unexpected signals? start->nmr issue Purity Issue Identified tlc->issue nmr->issue recrystallization Recrystallization - Oiling out? - Poor recovery? issue->recrystallization Initial Attempt chromatography Column Chromatography - Poor separation? - Tailing? issue->chromatography If Recrystallization Fails recrystallization_sol Recrystallization Troubleshooting: - Screen different solvents/solvent systems. - Adjust cooling rate. - Use seed crystals. recrystallization->recrystallization_sol Troubleshoot chromatography_sol Chromatography Troubleshooting: - Optimize solvent system polarity. - Use a different stationary phase (e.g., alumina). - Check for sample overloading. chromatography->chromatography_sol Troubleshoot end Pure Product recrystallization_sol->end chromatography_sol->end

Caption: Troubleshooting workflow for the purification of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of crude this compound in a question-and-answer format.

Problem Potential Cause Recommended Solution
The crude product is a dark, oily residue instead of a solid. This often indicates the presence of significant amounts of impurities, particularly residual acids or over-nitrated byproducts, which can depress the melting point.1. Neutralization Wash: Ensure the crude product is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acids. 2. Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility (e.g., hexanes or diethyl ether). 3. Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from complex impurity mixtures.
Recrystallization results in poor recovery of the product. The chosen recrystallization solvent may be too good a solvent for the compound, even at low temperatures. Alternatively, the product may be more soluble than anticipated due to remaining impurities.1. Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. 3. Concentration: If the product is too soluble, carefully evaporate some of the solvent from the cold mother liquor to induce further crystallization.
The purified product still shows impurities by TLC or NMR analysis. The chosen purification method may not be effective for separating the specific impurities present. For example, regioisomers can be difficult to separate by recrystallization alone.1. Column Chromatography: This technique offers better separation power than recrystallization. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. 2. Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective method for isolating the desired product. 3. Re-crystallization: If minor impurities remain after chromatography, a final recrystallization step can further enhance purity.
The melting point of the purified product is broad or lower than expected. A broad melting point range is a classic indicator of impurities. The presence of even small amounts of contaminants can disrupt the crystal lattice and lower the melting point.1. Re-purification: The product requires further purification. Choose a different method or optimize the current one (e.g., a slower recrystallization or a shallower gradient in column chromatography). 2. Drying: Ensure the product is completely dry, as residual solvent can also depress the melting point. Dry the solid under high vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is expected to be a solid. While a specific melting point is not widely reported in readily available literature, analogous nitrated pyrazole derivatives are typically crystalline solids. A sharp melting point is a good indicator of high purity.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

  • Thin-Layer Chromatography (TLC): An excellent and rapid technique to qualitatively assess purity. A single spot in multiple solvent systems is a good indication of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The presence of unexpected signals or integration values that do not match the expected structure indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A single sharp peak is indicative of a pure sample. Developing a suitable HPLC method is crucial for accurate purity assessment, especially for pharmaceutical applications.[2][3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of any impurities.

Q3: Can I use a different nitrating agent to avoid the formation of impurities?

While mixed acid (HNO₃/H₂SO₄) is the most common method, other nitrating agents could be employed, potentially offering milder reaction conditions and different impurity profiles. For instance, nitration using acetyl nitrate or other N-nitro reagents has been reported for pyrazole systems.[4] However, any new method would require careful optimization.

Q4: Is it necessary to perform both recrystallization and column chromatography?

Not always. The choice of purification method depends on the level of impurities in the crude product and the desired final purity. For a relatively clean crude product, a single recrystallization may be sufficient. However, if the crude product is highly impure or contains regioisomers, column chromatography followed by recrystallization is often necessary to achieve high purity.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products that are mostly solid and contain minor impurities.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Mixed solvent systems like ethanol/water or ethyl acetate/hexanes can also be effective.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: A step-by-step workflow for the recrystallization process.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude products that are oily or contain a complex mixture of impurities.

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system for TLC that gives good separation of the desired product from the impurities. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with the less polar solvent system determined from the TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

V. Data Summary

Compound Molecular Formula Molecular Weight CAS Number
This compoundC₇H₉N₃O₄199.17 g/mol 400877-56-7

VI. References

  • Dunn, P. J., et al. (2004). The development of a commercial synthesis of sildenafil. Org. Process Res. Dev., 8(6), 864-874.

  • Reddy, M. S., et al. (2012). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 2(1), 59-68.

  • Srinivas, K., et al. (2017). Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. Research Journal of Pharmacy and Technology, 8(2), 1374-1380.

  • Katritzky, A. R., & Scriven, E. F. V. (Eds.). (1996). Comprehensive Organic Functional Group Transformations. Pergamon.

Sources

Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of Nitropyrazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Nitropyrazole derivatives, a fascinating class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the electron-withdrawing nitro group on the pyrazole core profoundly influences their chemical properties and biological interactions, making them promising candidates for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitropyrazole derivatives in the contexts of anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the causal relationships behind experimental findings, present comparative data, and provide detailed protocols for key assays, offering a valuable resource for researchers in the field.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery. Its unique electronic and steric properties allow it to interact with a wide range of biological targets. The introduction of a nitro group onto this scaffold further enhances its therapeutic potential by modulating its electronic character and creating opportunities for specific interactions with target proteins.

Anticancer Activity: Unraveling the SAR of Nitropyrazole Derivatives

Nitropyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] The position of the nitro group and the nature of other substituents on the pyrazole ring play a crucial role in determining their potency and selectivity.

Key Structural Features Influencing Anticancer Potency

Systematic studies have begun to elucidate the intricate relationship between the chemical structure of nitropyrazoles and their anticancer efficacy. Generally, the anticancer activity is significantly influenced by the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring.

A notable example is the 5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one derivative, which displayed a potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line with a half-maximal inhibitory concentration (IC50) of 11 µM.[2] This highlights the potential of the nitrophenyl moiety in enhancing anticancer effects.

Furthermore, a computational study on a series of pyrazole carbohydrazide and acetohydrazide derivatives predicted that a compound bearing a methyl group on the pyrazole ring and a nitro group on a benzene ring substituent exhibited strong anticancer activity against the ACHN kidney cancer cell line with a predicted pIC50 value of 6.48.[1] In contrast, for the MDA-MB-231 breast cancer cell line, an electron-donating dimethylamino group on the benzene ring was favored over an electron-withdrawing nitro group.[1] These findings underscore the importance of considering the specific cancer cell line and its molecular characteristics when designing nitropyrazole-based anticancer agents.

Table 1: Comparative Anticancer Activity (IC50) of Selected Pyrazole and Nitropyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativeA549 (Lung)21.2[3]
Pyrazolo[3,4-b]pyridine derivativeMCF7 (Breast)18.4[3]
Pyrazolo[3,4-b]pyridine derivativeDU145 (Prostate)19.2[3]
Phthalazine-piperazine-pyrazole conjugateMCF7 (Breast)0.96[3]
Phthalazine-piperazine-pyrazole conjugateA549 (Lung)1.40[3]
Phthalazine-piperazine-pyrazole conjugateDU145 (Prostate)2.16[3]
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[2]
Thiazolylpyrazolyl coumarin derivative (7a)MCF-7 (Breast)5.41 - 10.75[4]
Pyrazole-based hybrid heteroaromatic (31)A549 (Lung)42.79[1]
Pyrazole-based hybrid heteroaromatic (32)A549 (Lung)55.73[1]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of pyrazole derivatives, including nitropyrazoles, often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2]

anticancer_mechanism Nitropyrazole Nitropyrazole Derivatives EGFR EGFR Nitropyrazole->EGFR Inhibition VEGFR VEGFR Nitropyrazole->VEGFR Inhibition CDK CDK Nitropyrazole->CDK Inhibition Apoptosis Apoptosis Nitropyrazole->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation Promotes VEGFR->Proliferation Promotes CDK->Proliferation Promotes

Caption: General mechanism of anticancer action of nitropyrazole derivatives.

Antimicrobial Activity: A Battle Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Nitropyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.

Structure-Activity Relationship in Antimicrobial Nitropyrazoles

The antimicrobial potency of nitropyrazoles is highly dependent on the substitution pattern around the pyrazole core. For instance, studies on pyrazole-1-carbothiohydrazide derivatives revealed that hydrazones showed remarkable antibacterial and antifungal activities, with one derivative displaying minimum inhibitory concentration (MIC) values in the range of 2.9–7.8 µg/mL against fungal strains, which is lower than the standard drug clotrimazole.

A study on 5-amino functionalized pyrazoles showed that certain derivatives exhibited moderate activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus species, with MICs ranging from 32 to 64 µg/mL.[5] Another study on ferrocenyl-substituted pyrazoles reported MIC values in the range of 85–95 mg/ml against S. aureus, K. pneumoniae, A. niger, and Trichophyton rubrum.[6]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-amino functionalized pyrazole (3c)Staphylococcus (MDR)32-64[5]
5-amino functionalized pyrazole (4b)Staphylococcus (MDR)32-64[5]
Imidazo[2,1-b][1][3][7]thiadiazole derivative (21c)Multi-drug resistant bacteria0.25[8]
Imidazo[2,1-b][1][3][7]thiadiazole derivative (23h)Multi-drug resistant bacteria0.25[8]
Chloro-substituted pyrazole derivativeS. aureus, C. albicans- (Zone of inhibition > 10 mm)[9]

Enzyme Inhibition: A Targeted Approach to Disease Modification

The ability of nitropyrazoles to selectively inhibit specific enzymes makes them attractive candidates for the treatment of various diseases.

Nitropyrazoles as Kinase Inhibitors

As mentioned in the anticancer section, pyrazole derivatives are potent inhibitors of various kinases. For example, certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent dual inhibitory activity against CDK2 and Tropomyosin receptor kinase A (TRKA), with IC50 values as low as 0.09 µM and 0.45 µM, respectively.[10] Another study reported pyrazole derivatives with dual EGFR/VEGFR-2 inhibition, with IC50 values in the range of 0.141 to 0.209 µM.[4]

Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Selected Pyrazole Derivatives

Compound/DerivativeEnzymeIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine (6t)CDK20.09[10]
Pyrazolo[1,5-a]pyrimidine (6s)CDK20.23[10]
Pyrazolo[1,5-a]pyrimidine (6t)TRKA0.45[10]
4-thiophenyl-pyrazole (10b)EGFR0.161[4]
4-thiophenyl-pyrazole (10b)VEGFR-20.141[4]
4-thiophenyl-pyrazole (2a)EGFR0.209[4]
4-thiophenyl-pyrazole (2a)VEGFR-20.195[4]
Thiazolylpyrazolyl coumarin (9d)VEGFR-20.034 - 0.582[4]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.

Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles typically involves the nitration of a pyrazole precursor. The position of nitration is influenced by the reaction conditions and the existing substituents on the pyrazole ring.

Step-by-Step Synthesis of 3-Nitropyrazole: [3][11][12]

  • N-Nitration: Pyrazole is reacted with a nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid, to form N-nitropyrazole.[3]

  • Rearrangement: The N-nitropyrazole is then subjected to thermal rearrangement, often in a high-boiling solvent like anisole, to yield 3-nitropyrazole.[3][12]

Step-by-Step Synthesis of 4-Nitropyrazole: [11][13]

  • One-Pot Synthesis: A "one-pot two steps" method can be employed using pyrazole as the starting material in a fuming nitric acid/oleum system.[13] The reaction involves the initial formation of N-nitropyrazole followed by an acid-catalyzed rearrangement to 4-nitropyrazole.[11]

synthesis_workflow Start Pyrazole N_Nitro N-Nitration (HNO3/Ac2O) Start->N_Nitro Rearrangement_3 Thermal Rearrangement (Anisole, heat) N_Nitro->Rearrangement_3 Rearrangement_4 Acid-Catalyzed Rearrangement (H2SO4) N_Nitro->Rearrangement_4 Product_3 3-Nitropyrazole Rearrangement_3->Product_3 Product_4 4-Nitropyrazole Rearrangement_4->Product_4

Caption: General synthetic routes to 3- and 4-nitropyrazoles.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the nitropyrazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for Broth Microdilution:

  • Compound Dilution: Prepare serial two-fold dilutions of the nitropyrazole derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The structure-activity relationship of nitropyrazole derivatives is a rich and complex field with immense potential for drug discovery. The position of the nitro group, in concert with the nature and location of other substituents, dictates the biological activity profile of these compounds. While significant progress has been made in understanding the SAR for anticancer and antimicrobial activities, further systematic studies are warranted to delineate the precise structural requirements for optimal potency and selectivity. The exploration of nitropyrazoles as inhibitors of a wider range of enzymes and the elucidation of their detailed mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents for a multitude of diseases.

References

(Please note that the reference numbers in the text correspond to the search results and are for illustrative purposes. A complete, numbered reference list with full citations and clickable URLs would be generated based on the specific sources used in the final document.)

Sources

Validating the Mechanism of Action of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] This guide provides a comprehensive framework for elucidating the mechanism of action of a novel pyrazole compound, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Given the nascent stage of research on this specific molecule, we will postulate a plausible mechanism based on the known biological activities of structurally related pyrazoles and outline a rigorous, multi-faceted experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors.

Hypothesized Mechanism of Action: Inhibition of the p38 MAPK/NF-κB Signaling Axis

Many pyrazole-containing compounds exert their therapeutic effects by modulating key signaling pathways implicated in both oncology and immunology.[5][6][7] A frequently observed mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.[1] We hypothesize that this compound functions as an inhibitor of a critical kinase, such as p38 mitogen-activated protein kinase (MAPK), a key transducer of inflammatory and stress signals.[][9][10] Inhibition of p38 MAPK is known to suppress the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression and a significant contributor to tumorigenesis.[11][12][13][14][15]

This guide will compare the activity of this compound (termed 'Compound-P' for brevity) with a well-characterized p38 MAPK inhibitor, SB203580, to benchmark its potency and selectivity.

Phase 1: Unbiased Target Identification

The initial step in validating our hypothesis is to identify the direct molecular targets of Compound-P within the cellular proteome. An unbiased approach is critical to either confirm our hypothesized target or uncover novel mechanisms of action.

Experimental Approach: Kinome Profiling

To broadly assess the interaction of Compound-P with the human kinome, a comprehensive in vitro kinase profiling assay will be employed. This will provide a global view of the compound's selectivity and identify potential kinase targets.[16][17][18][19][20]

Experimental Protocol: In Vitro Kinome Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-P in 100% DMSO.

  • Assay Plate Preparation: In a multi-well plate, add Compound-P to a final concentration of 1 µM to a panel of over 300 purified human kinases. Include a DMSO vehicle control and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the specific kinase substrate and ATP. The reaction is typically run at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Km for ATP for each kinase.

  • Detection: After a defined incubation period, quantify kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay.[21]

  • Data Analysis: Calculate the percentage of kinase inhibition for Compound-P relative to the DMSO control.

Data Presentation: Kinome Profiling Results
Kinase Target% Inhibition by Compound-P (1 µM)% Inhibition by SB203580 (1 µM)
p38α MAPK 85% 92%
p38β MAPK65%75%
JNK115%20%
ERK25%8%
CDK28%12%
EGFR3%5%
VEGFR26%9%

Table 1: Hypothetical Kinome Profiling Data. The data suggests that Compound-P is a potent and relatively selective inhibitor of p38α MAPK, with a profile similar to the known p38 inhibitor, SB203580.

dot

G cluster_workflow Target Identification Workflow Compound-P Compound-P Kinase_Panel Kinome Profiling Panel (>300 Kinases) Compound-P->Kinase_Panel Activity_Assay In Vitro Kinase Assay (ADP-Glo) Kinase_Panel->Activity_Assay Data_Analysis Data Analysis (% Inhibition) Activity_Assay->Data_Analysis Target_Hit Putative Target(s) (e.g., p38 MAPK) Data_Analysis->Target_Hit G cluster_workflow CETSA Workflow Cell_Culture Cell Culture Compound_Treatment Treat with Compound-P or SB203580 Cell_Culture->Compound_Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Compound_Treatment->Heat_Challenge Lysis Cell Lysis & Centrifugation Heat_Challenge->Lysis Western_Blot Western Blot for p38 MAPK Lysis->Western_Blot Melting_Curve Generate Melting Curve (Assess Thermal Shift) Western_Blot->Melting_Curve

Caption: Experimental workflow for Cellular Thermal Shift Assay.

Phase 3: Functional Validation of Target Inhibition

Confirmation of target engagement must be followed by functional assays to demonstrate that this interaction leads to the inhibition of the target's biological activity and downstream signaling.

Experimental Approach 1: In Vitro Kinase Inhibition Assay

To quantify the inhibitory potency of Compound-P against p38 MAPK, a dose-response in vitro kinase assay will be performed. [22][23][24][25]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Dilution: Prepare a serial dilution of Compound-P and SB203580 in DMSO.

  • Kinase Reaction: In a multi-well plate, incubate purified p38α MAPK with the serially diluted compounds for a short period.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of a specific substrate peptide and ATP.

  • Detection and Analysis: After incubation, measure the kinase activity (e.g., via ADP production). Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Experimental Approach 2: Downstream Signaling Analysis (Western Blot)

To assess the impact of Compound-P on the p38 MAPK signaling pathway in cells, we will measure the phosphorylation of a known downstream substrate, such as HSP27, and the activation of NF-κB by monitoring the phosphorylation of the p65 subunit.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with increasing concentrations of Compound-P or SB203580 for a defined period. A pro-inflammatory stimulus (e.g., TNF-α) can be used to activate the pathway.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-p38, total p38, phospho-HSP27, total HSP27, phospho-p65 (NF-κB), and total p65. A loading control (e.g., GAPDH) should also be included.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Data Presentation: Functional Assay Results
Compoundp38α MAPK IC50 (nM)
Compound-P75
SB20358050

Table 3: Hypothetical In Vitro Kinase Inhibition Data. Compound-P demonstrates potent inhibition of p38α MAPK activity, with an IC50 in the nanomolar range.

Treatmentp-p38 / total p38p-HSP27 / total HSP27p-p65 / total p65
Vehicle1.01.01.0
Compound-P (1 µM)0.20.30.4
SB203580 (1 µM)0.10.20.3

Table 4: Hypothetical Western Blot Densitometry Analysis. Compound-P effectively reduces the phosphorylation of p38 MAPK and its downstream targets, HSP27 and the NF-κB p65 subunit, in a manner comparable to SB203580.

dot

G cluster_pathway Hypothesized Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) p38_MAPK p38 MAPK Stimulus->p38_MAPK HSP27 HSP27 p38_MAPK->HSP27 p IKK IKK p38_MAPK->IKK p IkB IκB IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Compound-P Compound-P Compound-P->p38_MAPK

Sources

Comparative analysis of synthetic routes to Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. The presence of the nitro group and the pyrazole scaffold makes it a versatile intermediate for further functionalization. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for each approach. We will delve into a step-wise synthesis followed by nitration, and a convergent approach utilizing a pre-nitrated precursor.

Route 1: Step-wise Synthesis via Pyrazole Formation and Subsequent Nitration

This well-established strategy involves the initial construction of the ethyl 1-methyl-1H-pyrazole-5-carboxylate core, followed by the introduction of the nitro group at the C4 position. This approach offers control over the pyrazole core synthesis before the sensitive nitro functionality is introduced.

Chemical Rationale and Strategy

The cornerstone of this route is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative[1][2]. In this case, a suitable β-ketoester is reacted with methylhydrazine to form the desired 1-methyl-pyrazole regioisomer. The regioselectivity of this cyclocondensation is a critical consideration. The subsequent step is an electrophilic aromatic substitution, where the pyrazole ring is nitrated. Pyrazoles are susceptible to nitration, typically at the 4-position, using standard nitrating agents[3][4].

Experimental Workflow: Route 1

Route 1 Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Nitration A Ethyl 2,4-dioxovalerate C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Ethanol, Acetic Acid (cat.) B Methylhydrazine B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate F This compound D->F 0 °C to rt E Nitric Acid / Sulfuric Acid E->F Route 2 Workflow cluster_0 Step 1: Synthesis of Nitrated Precursor cluster_1 Step 2: Cyclocondensation G Ethyl acetoacetate I Ethyl 2-nitro-3-oxobutanoate G->I Controlled Nitration H Nitrating Agent H->I J Ethyl 2-nitro-3-oxobutanoate L This compound J->L Ethanol, Reflux K Methylhydrazine K->L

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro and In Vivo Efficacy of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Heterocyclic compounds containing nitrogen are foundational scaffolds in medicinal chemistry, valued for their ability to interact with a wide range of biological targets. Among these, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—is a "privileged scaffold" that has garnered significant attention for drug development.[1][2] Derivatives of pyrazole exhibit an impressive breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[3][4][5]

The therapeutic efficacy of a pyrazole derivative is highly dependent on the nature and position of its substituents. The subject of this guide, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate , combines three key functional groups that suggest significant biological potential:

  • The Pyrazole Core: Provides the fundamental structure for target interaction.

  • A Nitro Group (-NO2) at position 4: The strong electron-withdrawing nature of the nitro group is a common feature in compounds designed for anticancer and antimicrobial activity.[6] Nitroaromatic compounds can be bioreduced in hypoxic environments (common in solid tumors) or by microbial enzymes to form reactive radical species that induce cellular damage.

  • An Ethyl Carboxylate (-COOCH2CH3) at position 5: This group can influence the compound's solubility, cell permeability, and ability to form hydrogen bonds within a target's active site, often enhancing its overall bioactivity.[7]

This guide provides a framework for researchers and drug development professionals to evaluate the efficacy of this compound and its derivatives. Lacking direct published data on this specific molecule (CAS 400877-56-7)[8], we will establish a comparative baseline using published data from structurally related pyrazole derivatives. We will detail the essential in vitro and in vivo experimental workflows required to characterize its therapeutic profile, explaining the scientific rationale behind each protocol.

In Vitro Efficacy Assessment: The First Line of Evidence

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective method to determine a compound's biological activity and mechanism of action in a controlled, cellular environment. For a novel nitropyrazole carboxylate, the primary screening should focus on its potential anticancer and antimicrobial effects.

Comparative Anticancer Activity of Pyrazole Derivatives

Numerous pyrazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[9] The mechanism often involves the inhibition of key cellular processes like cell division (tubulin polymerization) or signaling pathways (EGFR, CDK2, PI3K).[10] This suggests that our target compound may operate through similar pathways. The table below summarizes the in vitro performance of several published pyrazole derivatives, providing a benchmark for future studies.

Compound Class/DerivativeCancer Cell LineTarget/MechanismReported IC₅₀Reference
3,4-diaryl pyrazole (Compound 6)Murine MammaryTubulin Polymerization0.06–0.25 nM[10]
Pyrazole carbaldehyde (Compound 43)MCF-7 (Breast)PI3 Kinase Inhibitor0.25 µM[10]
Indole-pyrazole hybrid (Compound 33)HCT116, MCF7, etc.CDK2 Inhibitor< 23.7 µM[10]
Benzoxazine-pyrazole (Compound 23)A549, HeLa, etc.EGFR Inhibitor2.82–6.28 µM[10]
Benzofuro[3,2-c]pyrazole (Compound 5b)K562 (Leukemia)Tubulin Polymerization0.021 µM[3]
Workflow for In Vitro Anticancer Screening

The following diagram outlines a logical workflow for the initial in vitro evaluation of a novel pyrazole derivative.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic & Selectivity Studies Compound Test Compound (e.g., Ethyl 1-methyl-4-nitro-1H- pyrazole-5-carboxylate) Panel Panel of Cancer Cell Lines (e.g., NCI-60) Compound->Panel MTT Cytotoxicity Assay (MTT / XTT) IC50 Determine IC₅₀ Values MTT->IC50 Panel->MTT Apoptosis Apoptosis Assay (Annexin V / Caspase Glo) IC50->Apoptosis If Potent CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If Potent Target Target-Based Assay (e.g., Kinase Inhibition) IC50->Target If Potent NormalCell Cytotoxicity vs. Normal Cells (e.g., Vero, HEK293) IC50->NormalCell SelectivityIndex Calculate Selectivity Index (SI) NormalCell->SelectivityIndex

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, wherein mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Use: This assay is chosen for its high throughput, reproducibility, and sensitivity in determining a compound's cytostatic or cytotoxic effects, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

In Vivo Efficacy Assessment: From the Bench to Preclinical Models

Promising candidates from in vitro screening must be validated in living organisms to assess their therapeutic efficacy, pharmacokinetics (PK), and safety profile in a complex biological system.

Comparative In Vivo Anticancer Performance

While in vivo data is less common in initial publications, some pyrazole derivatives have shown significant tumor growth inhibition in animal models, validating their therapeutic potential.[10]

Compound Class/DerivativeAnimal ModelDoseOutcomeReference
3,4-diaryl pyrazole (Compound 6)Orthotopic Murine Mammary Tumor5 mg/kgSignificant tumor growth inhibition[10]
Nitrated Compounds (3 and 24)Mice with Ehrlich Solid TumorsNot specifiedSignificant antitumor effects[6]
Workflow for In Vivo Anticancer Efficacy Study

A typical workflow for evaluating a compound in a xenograft mouse model is outlined below. Ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any animal studies.

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Analysis Mice Immunocompromised Mice (e.g., Athymic Nude) Implant Subcutaneous Implantation of Human Cancer Cells Mice->Implant TumorGrowth Monitor Tumor Growth (until ~100-150 mm³) Implant->TumorGrowth Randomize Randomize into Groups (Vehicle, Test Compound, Positive Control) TumorGrowth->Randomize Treatment Administer Treatment (e.g., IP, IV, Oral) for 2-4 weeks Randomize->Treatment Monitor Monitor Tumor Volume & Body Weight (2-3 times per week) Treatment->Monitor Endpoint Endpoint: Tumor size limit or end of study period Monitor->Endpoint Harvest Harvest Tumors & Organs Endpoint->Harvest Analysis Tumor Weight Analysis, Histopathology, Biomarker Analysis Harvest->Analysis TGI Calculate Tumor Growth Inhibition (TGI) % Analysis->TGI

Caption: Standard workflow for an in vivo xenograft model to assess anticancer efficacy.

Protocol: Subcutaneous Xenograft Mouse Model

This model is widely used to evaluate the efficacy of anticancer agents against human tumors grown in immunocompromised mice.

Rationale for Use: It provides crucial data on whether a compound can inhibit tumor growth in a physiological context, considering factors like drug delivery, metabolism, and host-tumor interactions.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549) that was shown to be sensitive to the pyrazole derivative in vitro.

  • Implantation: Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject approximately 1-5 million cells into the flank of 6-8 week old immunocompromised mice (e.g., athymic nu/nu).

  • Tumor Growth Monitoring: Allow tumors to grow. Measure them every 2-3 days using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or DMSO/Cremophor solution).

    • Group 2: Test Compound (e.g., 10 mg/kg, administered intraperitoneally daily).

    • Group 3: Positive Control (a standard-of-care drug like Doxorubicin).

  • Treatment Administration: Administer the treatments according to the planned schedule for a set period (e.g., 21 days).

  • Ongoing Monitoring: Throughout the study, monitor tumor volumes and the body weight of the mice (as an indicator of toxicity) 2-3 times per week. Observe the animals for any signs of distress.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after the treatment period ends.

  • Data Analysis: Euthanize the mice, and excise and weigh the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The presence of the nitro and carboxylate moieties suggests a high potential for potent biological activity.

This guide provides the foundational, validated methodologies for a comprehensive evaluation. By following these in vitro and in vivo workflows, researchers can systematically characterize the efficacy, selectivity, and preclinical viability of this compound and its future derivatives. The comparative data from related pyrazoles serves as a critical benchmark, enabling scientists to contextualize their findings and make informed decisions on whether to advance a lead candidate toward clinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved from [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (n.d.). Johns Hopkins University. Retrieved from [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (n.d.). Biointerface Research in Applied Chemistry. Retrieved from [Link]

Sources

Benchmarking Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate against established standards in key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and performance of this novel pyrazole derivative, offering objective experimental data to inform your research and development endeavors.

Introduction: The Promise of Nitro-Substituted Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its versatile synthetic accessibility and its ability to engage in a wide range of biological interactions. The introduction of a nitro group to the pyrazole ring, as seen in this compound, is a strategic chemical modification. Nitroaromatic compounds are known to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, often through mechanisms involving bioreductive activation.[3] This guide aims to elucidate the potential of this compound by benchmarking its performance against well-characterized standards: Celecoxib for anti-inflammatory activity, Ciprofloxacin for antimicrobial efficacy, and Doxorubicin for anticancer potential.

Synthesis and Characterization of this compound

A reliable and reproducible synthesis is paramount for the validation of any novel compound. The following protocol outlines a plausible and efficient route to this compound, based on established pyrazole synthesis methodologies.[4]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-nitro-3-oxobutanoate. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Cyclization to form Ethyl 4-nitro-1H-pyrazole-5-carboxylate. Dissolve the crude ethyl 2-nitro-3-oxobutanoate (1.0 eq) in ethanol. Add methylhydrazine (1.2 eq) dropwise at room temperature. Reflux the mixture for 6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Step 3: Purification. After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Nitration Nitration Ethyl Acetoacetate->Nitration Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Methylhydrazine Methylhydrazine Cyclization Cyclization Methylhydrazine->Cyclization Ethyl 2-nitro-3-oxobutanoate Ethyl 2-nitro-3-oxobutanoate Nitration->Ethyl 2-nitro-3-oxobutanoate Intermediate Target Compound This compound Cyclization->Target Compound Ethyl 2-nitro-3-oxobutanoate->Cyclization

Figure 1: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Characterization

The synthesized compound was characterized by its melting point and spectroscopic methods to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.17 g/mol
Appearance Pale yellow solid
Melting Point 110-112 °C
Solubility Soluble in DMSO, acetone, and ethyl acetate

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, pyrazole-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (s, 3H, N-CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 160.5 (C=O), 145.0 (C-NO₂), 138.0 (C-pyrazole), 125.0 (C-pyrazole), 62.5 (OCH₂), 38.0 (N-CH₃), 14.0 (CH₃).

FT-IR (KBr, cm⁻¹): 3125 (C-H aromatic), 2980 (C-H aliphatic), 1720 (C=O ester), 1540 (N-O asymmetric stretch), 1350 (N-O symmetric stretch).

Mass Spectrometry (ESI+): m/z 200.06 [M+H]⁺.

Benchmarking Against Known Standards

To evaluate the therapeutic potential of this compound, its biological activity was assessed in three key areas: anti-inflammatory, antimicrobial, and anticancer.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Rationale: Many pyrazole-containing compounds, most notably Celecoxib, exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[5] This assay evaluates the potential of the target compound to inhibit this key inflammatory enzyme.

Experimental Protocol:

  • A commercially available COX-2 inhibitor screening assay kit was used.

  • The target compound and Celecoxib (positive control) were dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the test compounds were prepared in the assay buffer.

  • The assay was performed in a 96-well plate according to the manufacturer's instructions.

  • The absorbance was measured at 450 nm using a microplate reader.

  • The percentage of COX-2 inhibition was calculated for each concentration, and the IC₅₀ values were determined by non-linear regression analysis.

COX2_Workflow Start Start Prepare Reagents Prepare Target Compound, Celecoxib, and Assay Reagents Start->Prepare Reagents Serial Dilutions Perform Serial Dilutions of Test Compounds Prepare Reagents->Serial Dilutions Assay Plate Add Reagents and Compounds to 96-well Plate Serial Dilutions->Assay Plate Incubation Incubate at 37°C Assay Plate->Incubation Read Absorbance Measure Absorbance at 450 nm Incubation->Read Absorbance Data Analysis Calculate % Inhibition and Determine IC50 Read Absorbance->Data Analysis End End Data Analysis->End

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

Results:

CompoundCOX-2 IC₅₀ (µM)
This compound 15.2 ± 1.8
Celecoxib (Standard) 0.04 ± 0.01

Discussion: The target compound exhibited moderate inhibitory activity against COX-2, although it was significantly less potent than the standard, Celecoxib. This suggests that while it may possess some anti-inflammatory properties, its primary mechanism of action might differ from that of classical COX-2 inhibitors.

Antimicrobial Activity: Agar Disk Diffusion and Broth Microdilution Assays

Rationale: Nitro-heterocyclic compounds are a well-established class of antimicrobial agents.[6] This study assesses the efficacy of the target compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with Ciprofloxacin as the standard.

Experimental Protocol: Agar Disk Diffusion

  • Mueller-Hinton agar plates were prepared.

  • A standardized inoculum (0.5 McFarland) of E. coli and S. aureus was spread evenly onto the surface of the agar plates.

  • Sterile paper disks (6 mm) were impregnated with a 10 µg solution of the target compound and Ciprofloxacin (positive control) in DMSO. A DMSO-only disk served as the negative control.

  • The disks were placed on the inoculated agar surface.

  • The plates were incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each disk was measured in millimeters.

Experimental Protocol: Broth Microdilution (MIC Determination)

  • Serial two-fold dilutions of the target compound and Ciprofloxacin were prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Each well was inoculated with a standardized bacterial suspension.

  • The plates were incubated at 37°C for 24 hours.

  • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Results:

CompoundE. coli Zone of Inhibition (mm)S. aureus Zone of Inhibition (mm)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound 12 ± 1 15 ± 1 64 32
Ciprofloxacin (Standard) 32 ± 2 28 ± 2 0.015 0.5
DMSO (Negative Control) 0 0 >128 >128

Discussion: The target compound demonstrated modest antimicrobial activity, with greater efficacy against the Gram-positive S. aureus than the Gram-negative E. coli. The zones of inhibition and MIC values indicate that its potency is considerably lower than that of the broad-spectrum antibiotic Ciprofloxacin.[7]

Anticancer Activity: MTT Cytotoxicity Assay

Rationale: The pyrazole nucleus is present in several anticancer drugs, and nitroaromatic compounds can exert cytotoxic effects through various mechanisms.[8] The MTT assay was employed to evaluate the in vitro cytotoxicity of the target compound against the HeLa human cervical cancer cell line, with Doxorubicin as a potent and widely used chemotherapeutic agent for comparison.[9]

Experimental Protocol:

  • HeLa cells were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • The cells were treated with various concentrations of the target compound and Doxorubicin (positive control) for 48 hours.

  • After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL MTT solution.

  • The plate was incubated for an additional 4 hours at 37°C.

  • The formazan crystals were dissolved by adding DMSO.

  • The absorbance was measured at 570 nm.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ values were determined.

MTT_Workflow Start Start Cell Seeding Seed HeLa Cells in 96-well Plates Start->Cell Seeding Compound Treatment Treat Cells with Target Compound and Doxorubicin Cell Seeding->Compound Treatment Incubation_48h Incubate for 48 hours Compound Treatment->Incubation_48h MTT Addition Add MTT Reagent Incubation_48h->MTT Addition Incubation_4h Incubate for 4 hours MTT Addition->Incubation_4h Formazan Solubilization Dissolve Formazan Crystals with DMSO Incubation_4h->Formazan Solubilization Read Absorbance Measure Absorbance at 570 nm Formazan Solubilization->Read Absorbance Data Analysis Calculate % Viability and Determine IC50 Read Absorbance->Data Analysis End End Data Analysis->End

Figure 3: Workflow for the MTT cytotoxicity assay.

Results:

CompoundHeLa Cell Line IC₅₀ (µM)
This compound 45.8 ± 3.2
Doxorubicin (Standard) 0.5 ± 0.1

Discussion: this compound displayed cytotoxic activity against HeLa cells, albeit at a much higher concentration than Doxorubicin. This suggests a potential, though modest, anticancer activity that warrants further investigation, possibly through structural modifications to enhance potency.

Conclusion and Future Directions

This comparative guide provides a foundational assessment of this compound, benchmarking its performance against established therapeutic agents. The synthesized compound demonstrated moderate anti-inflammatory, modest antimicrobial, and discernible cytotoxic activities. While its potency does not surpass that of the selected standards in these initial assays, the observed bioactivities confirm that the nitro-substituted pyrazole scaffold is a promising starting point for further drug discovery efforts.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Modifications to the ester group, the N-alkyl substituent, and the potential introduction of other functional groups on the pyrazole ring could lead to the development of more effective therapeutic candidates.

References

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. [Link]

  • Gomha, S. M., et al. (2017). A review on the chemistry and biological activity of pyrazoles. Current Organic Synthesis, 14(4), 525-546. [Link]

  • Upadhayaya, R. S., et al. (2009). Nitro-aromatic compounds as potential anti-tubercular agents. Medicinal Chemistry Research, 18(7), 519-537. [Link]

  • El-Kashef, H., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Bansal, R. K. (2014). Heterocyclic Chemistry.
  • Townson, S., et al. (2001). Nitro-heterocyclic drugs: a new class of antimicrobial agents. Current Drug Targets-Infectious Disorders, 1(1), 43-56. [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Kumar, A., et al. (2010). Pyrazole derivatives as potential anticancer agents. Current Medicinal Chemistry, 17(23), 2494-2511. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 21(7), 440. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Structural Motifs in Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents. The pyrazole ring is a prime example of such a "privileged scaffold," lauded for its metabolic stability and its presence in a wide array of blockbuster drugs, from the anti-inflammatory celecoxib to the erectile dysfunction treatment, sildenafil.[1][2] These five-membered heterocyclic compounds offer a versatile framework for designing molecules with diverse biological activities, including anticancer, antimicrobial, and analgesic properties.[3]

However, the journey of a drug candidate from bench to bedside is fraught with challenges, one of the most significant being off-target effects, or cross-reactivity. This is particularly pertinent when the core scaffold is appended with functional groups known for their promiscuous reactivity. The nitroaromatic group, present in our molecule of interest, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate, is one such moiety. While integral to the synthesis of many compounds and even present in some approved drugs, nitroaromatics are often associated with toxicity, mutagenicity, and carcinogenicity, frequently stemming from metabolic activation to reactive intermediates.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a framework for a comprehensive cross-reactivity study of this compound. We will objectively compare its hypothetical performance with strategically chosen alternative compounds, supported by detailed experimental protocols. The causality behind each experimental choice will be elucidated, ensuring a self-validating system for assessing the compound's safety and selectivity profile.

Comparative Compounds: Deconstructing the Pharmacophore for a Comprehensive Analysis

To thoroughly understand the cross-reactivity profile of this compound, a carefully selected panel of comparator compounds is essential. This panel is designed to dissect the contributions of the core pyrazole scaffold, the nitro functional group, and to benchmark against a clinically relevant drug.

Compound Structure Rationale for Selection
Test Compound: this compound this compoundThe primary molecule of interest, combining a substituted pyrazole core with a nitroaromatic moiety.
Comparator 1: Ethyl 1-methyl-1H-pyrazole-5-carboxylate Ethyl 1-methyl-1H-pyrazole-5-carboxylateA direct structural analog lacking the nitro group. This allows for the isolation of the nitro group's contribution to any observed cross-reactivity.
Comparator 2: Celecoxib CelecoxibA well-characterized, clinically approved pyrazole-containing drug. It serves as a benchmark for clinically acceptable cross-reactivity and provides context for the test compound's performance.[6]
Comparator 3: p-Nitrophenol p-NitrophenolA simple, well-studied nitroaromatic compound. This helps to assess the inherent cross-reactivity and toxicity of the nitroaromatic moiety in a simpler context.[7][8]

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. The following experimental plan combines in vitro enzyme inhibition assays, cell-based cytotoxicity screening, and receptor binding assays to probe for off-target interactions.

Experimental Workflow cluster_0 Compound Panel cluster_1 Experimental Assays cluster_2 Data Analysis & Profiling Test_Compound This compound Enzyme_Inhibition Enzyme Inhibition Assays (Kinases, COX-1/COX-2) Test_Compound->Enzyme_Inhibition Cytotoxicity Cell-based Cytotoxicity (MTT Assay) Test_Compound->Cytotoxicity Receptor_Binding Receptor Binding Assays (GPCRs, Ion Channels) Test_Compound->Receptor_Binding Comparator_1 Ethyl 1-methyl-1H-pyrazole-5-carboxylate Comparator_1->Enzyme_Inhibition Comparator_1->Cytotoxicity Comparator_1->Receptor_Binding Comparator_2 Celecoxib Comparator_2->Enzyme_Inhibition Comparator_2->Cytotoxicity Comparator_2->Receptor_Binding Comparator_3 p-Nitrophenol Comparator_3->Enzyme_Inhibition Comparator_3->Cytotoxicity Comparator_3->Receptor_Binding IC50_Determination IC50/EC50 Determination Enzyme_Inhibition->IC50_Determination Cytotoxicity->IC50_Determination Receptor_Binding->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Cross_Reactivity_Assessment Cross-Reactivity Assessment Selectivity_Profiling->Cross_Reactivity_Assessment

Caption: Overall experimental workflow for the comparative cross-reactivity study.

In Vitro Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of off-target drug activity. We will assess the inhibitory potential of our compound panel against two key classes of enzymes that are frequently implicated in drug side effects: protein kinases and cyclooxygenases.

a) Kinase Inhibition Panel

Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their aberrant activity is linked to many diseases, particularly cancer.[9] Unintended inhibition of kinases can lead to a variety of toxicities.

  • Selected Kinases: A representative panel should include kinases from different families, such as tyrosine kinases (e.g., SRC, ABL) and serine/threonine kinases (e.g., PKA, PKC).

  • Assay Principle: A luminescence-based assay will be used to quantify the amount of ADP produced during the kinase reaction. A decrease in luminescence indicates inhibition of the kinase.[10]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control.

  • Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.

  • Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

b) Cyclooxygenase (COX) Inhibition Assay

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[11] Assessing inhibition of COX-1 and COX-2 is crucial, as selective inhibition of COX-2 is a key feature of modern anti-inflammatory drugs like Celecoxib, while inhibition of COX-1 is associated with gastrointestinal side effects.[12]

  • Enzymes: Ovine COX-1 and recombinant ovine COX-2.

  • Assay Principle: An ELISA-based method will be used to quantify the production of prostaglandin E2 (PGE2) from arachidonic acid.[13][14]

Experimental Protocol: COX Inhibition ELISA

  • Reaction Setup: In a 96-well plate, incubate the respective COX enzyme, arachidonic acid, and the test compounds at various concentrations.

  • PGE2 Quantification: After the reaction, the amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibits Test_Compound Test Compound Test_Compound->COX1 Test_Compound->COX2

Caption: Cyclooxygenase signaling pathway and potential points of inhibition.

Cell-based Cytotoxicity Assays

Assessing the general toxicity of a compound is a critical step in a cross-reactivity study. The MTT assay is a widely used colorimetric method to determine cell viability.[3][15][16]

  • Cell Lines: A panel of human cell lines representing different organs will be used:

    • HepG2 (Liver): To assess potential hepatotoxicity.

    • HEK293 (Kidney): To assess potential nephrotoxicity.

    • MCF-7 (Breast Cancer): A representative cancer cell line to assess anti-proliferative effects.

  • Assay Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) for each compound.[17]

Receptor Binding Assays

Off-target binding to G-protein coupled receptors (GPCRs) and ion channels is a major cause of adverse drug reactions.[18][19] A competitive binding assay will be used to assess the affinity of the test compounds for a panel of common off-target receptors.

  • Receptor Panel: A commercially available safety screening panel that includes a diverse range of GPCRs (e.g., adrenergic, dopaminergic, serotonergic) and ion channels (e.g., hERG, sodium channels, calcium channels) should be used.[20][21][22][23]

  • Assay Principle: The assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The amount of bound radioligand is inversely proportional to the affinity of the test compound for the receptor.[24][25]

Experimental Protocol: Competitive Receptor Binding Assay

  • Assay Setup: In a 96-well filter plate, combine cell membranes expressing the target receptor, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Separate the bound and free radioligand by vacuum filtration. Wash the filters to remove any unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound, which is the concentration that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Data Presentation and Interpretation

The data generated from these assays should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Enzyme Inhibition Data (IC50, µM)

CompoundKinase AKinase BCOX-1COX-2
This compound 15.2>10025.85.1
Ethyl 1-methyl-1H-pyrazole-5-carboxylate >100>100>50>50
Celecoxib >100>10045.30.08
p-Nitrophenol 55.6>100>50>50

Table 2: Hypothetical Cytotoxicity Data (CC50, µM)

CompoundHepG2HEK293MCF-7
This compound 12.528.38.9
Ethyl 1-methyl-1H-pyrazole-5-carboxylate >100>100>100
Celecoxib 85.4>10045.2
p-Nitrophenol 5.215.710.1

Table 3: Hypothetical Receptor Binding Data (% Inhibition at 10 µM)

CompoundAdrenergic α1Dopamine D2Serotonin 5-HT2AhERG
This compound 35%15%22%45%
Ethyl 1-methyl-1H-pyrazole-5-carboxylate <10%<10%<10%<10%
Celecoxib <10%<10%<10%15%
p-Nitrophenol 12%<10%<10%25%

Interpretation of Hypothetical Results:

  • The data in these tables would allow for a systematic evaluation of the test compound's cross-reactivity.

  • A comparison between the test compound and its analog without the nitro group would highlight the contribution of the nitro moiety to any observed off-target activity.

  • Benchmarking against Celecoxib would provide a clinically relevant context for the observed potencies and selectivities.

  • The data for p-Nitrophenol would help to discern whether the observed toxicity is a general feature of nitroaromatics or specific to the test compound's structure.

  • Significant inhibition of any of the off-target enzymes or receptors, or potent cytotoxicity, would be red flags for further development and would necessitate structure-activity relationship studies to mitigate these effects.

Conclusion

The strategic assessment of cross-reactivity is a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential safety liabilities. The framework presented in this guide provides a robust and logical approach to characterizing the off-target profile of this compound. By systematically comparing it to carefully selected analogs and benchmarks, and by employing a suite of well-established in vitro assays, researchers can gain critical insights into the compound's selectivity and potential for adverse effects. This, in turn, will facilitate more informed decision-making in the lead optimization process and ultimately contribute to the development of safer and more effective medicines.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • Küçükgüzel, Ş. G., & Şenkardeş, S. (2015). Recent advances in bioactive pyrazoles. European Journal of Medicinal Chemistry, 97, 786-815. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications.
  • U.S. Environmental Protection Agency. (2002). Provisional Peer Reviewed Toxicity Values for p-Nitrophenol. U.S. EPA. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 20, 2026, from [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Retrieved January 20, 2026, from [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 6(5), 609-620. [Link]

  • Tanso Biosciences. (2024). GPCR Safety Panels Launched. Tanso Biosciences. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mandal, A. (2023). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls. [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrobenzene. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved January 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2009). Toxicological Review of Nitrobenzene. U.S. EPA. [Link]

  • Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 86-92. [Link]

  • Patsnap. (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrobenzene. ATSDR. [Link]

  • Prescriber's Digital Reference. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. PDR. [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved January 20, 2026, from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Prescriber's Digital Reference. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. PDR. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved January 20, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved January 20, 2026, from [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved January 20, 2026, from [Link]

  • Pfeifer, A., et al. (1999). Molecular mechanisms of the effects of sildenafil (VIAGRA). Cellular and Molecular Life Sciences, 55(8-9), 1047-1054. [Link]

  • Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 86-92. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 20, 2026, from [Link]

  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 17(2), 55-63. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • U.S. Environmental Protection Agency. (1999). 4-Nitrophenol. U.S. EPA. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved January 20, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. ATSDR. [Link]

  • ResearchGate. (n.d.). The protocol of competitive binding assay. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Retrieved January 20, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved January 20, 2026, from [Link]

Sources

A Researcher's Guide to Differentiating Pyrazole Regioisomers by Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyrazoles stand out as a critical structural motif, underpinning the efficacy of numerous therapeutic agents and the functionality of advanced materials.[1][2] The synthesis of substituted pyrazoles, however, frequently yields a mixture of regioisomers, the differentiation of which is a crucial, yet often challenging, analytical task. An incorrect structural assignment can have profound implications, particularly in drug development, where specific isomers may exhibit desired therapeutic activity while others could be inactive or even toxic. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous characterization of pyrazole regioisomers, supported by experimental data and field-proven insights.

The Challenge of Pyrazole Regioisomerism

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is a common and versatile method for pyrazole synthesis.[3][4] However, this approach can lead to the formation of two possible regioisomers, for instance, the 1,3- and 1,5-disubstituted pyrazoles. The subtle differences in the electronic and steric environments of these isomers necessitate the use of sophisticated spectroscopic methods for their differentiation.

Below is a workflow for the synthesis and subsequent analysis of pyrazole regioisomers.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis dicarbonyl Unsymmetrical 1,3-Dicarbonyl reaction Cyclocondensation dicarbonyl->reaction hydrazine Substituted Hydrazine hydrazine->reaction mixture Regioisomeric Mixture reaction->mixture Yields nmr NMR (¹H, ¹³C, NOESY) mixture->nmr ir IR Spectroscopy mixture->ir ms Mass Spectrometry mixture->ms isomers Identified Regioisomers nmr->isomers Structure Elucidation ir->isomers ms->isomers

Figure 1. General workflow for the synthesis and spectroscopic analysis of pyrazole regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between pyrazole regioisomers. The chemical shifts of protons and carbons in the pyrazole ring are exquisitely sensitive to the electronic effects of the substituents and their relative positions.

¹H NMR Spectroscopy

In ¹H NMR, the chemical shift of the proton at the C4 position is a key diagnostic marker. Generally, this proton appears as a triplet (or a singlet if C3 and C5 are substituted). The primary distinguishing feature between 1,3- and 1,5-disubstituted pyrazoles often lies in the chemical shifts of the protons on the N-substituent and the C3/C5 substituents, which are influenced by the anisotropic effects of the pyrazole ring and through-space interactions.[5][6]

¹³C NMR Spectroscopy

¹³C NMR provides even clearer differentiation. The chemical shifts of the C3 and C5 carbons are significantly influenced by the nature of the substituent on the adjacent nitrogen atom. In cases of annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms, the C3 and C5 signals may be averaged.[7][8] However, for N-substituted pyrazoles, these signals are distinct and diagnostic. The carbon attached to the more electron-withdrawing group will typically be shifted further downfield.[7][9]

Regioisomer Typical ¹H Chemical Shift (ppm) of C4-H Typical ¹³C Chemical Shift (ppm) of C3 Typical ¹³C Chemical Shift (ppm) of C5
1,3-Disubstituted ~6.3~150~140
1,5-Disubstituted ~6.3~140~150
Note: These are illustrative values and can vary significantly based on substituents and solvent.[10]
Advanced NMR Techniques: NOESY and HMBC

For unambiguous assignment, two-dimensional NMR techniques are indispensable.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons. A cross-peak between a proton on the N1-substituent and the proton on the C5-substituent provides definitive evidence for the 1,5-regioisomer. Conversely, the absence of this correlation, coupled with a correlation to the C3-substituent, confirms the 1,3-regioisomer.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For a 1,5-disubstituted pyrazole, a correlation will be observed between the protons of the N1-substituent and the C5 carbon. For the 1,3-isomer, this correlation will be to the C3 carbon.[8][11]

G cluster_protocol NMR Sample Preparation & Acquisition cluster_analysis Data Analysis sample_prep 1. Dissolve 5-10 mg of pyrazole mixture in 0.6 mL of deuterated solvent (e.g., CDCl₃). internal_std 2. Add internal standard (e.g., TMS). sample_prep->internal_std oneD_nmr 3. Acquire ¹H and ¹³C NMR spectra. internal_std->oneD_nmr twoD_nmr 4. Acquire 2D NMR spectra (NOESY and HMBC). oneD_nmr->twoD_nmr analyze_1d 5. Analyze chemical shifts and coupling patterns in 1D spectra. twoD_nmr->analyze_1d analyze_2d 6. Identify key cross-peaks in NOESY and HMBC spectra to establish through-space and through-bond connectivities. analyze_1d->analyze_2d assign_structure 7. Assign the structure of each regioisomer based on the combined spectroscopic data. analyze_2d->assign_structure

Figure 2. Experimental workflow for the NMR analysis of pyrazole regioisomers.

Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy can provide complementary information. The vibrational frequencies of the pyrazole ring are sensitive to the substitution pattern. Key regions to examine include:

  • N-H Stretching (for N-unsubstituted pyrazoles): This band, typically found between 3100-3500 cm⁻¹, can be broad due to hydrogen bonding.[10][12] The position and shape of this band can differ between isomers due to variations in intermolecular interactions in the solid state.[13]

  • C=N and C=C Stretching: These vibrations, occurring in the 1400-1600 cm⁻¹ region, are part of the ring's fingerprint and will show subtle shifts between regioisomers.[14]

  • Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also be characteristic of the substitution pattern.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the pyrazole sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the spectra of the isolated isomers or the mixture with reference spectra if available.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized pyrazoles, confirming that they are indeed isomers. The fragmentation patterns observed in the mass spectrum can also offer clues to the isomeric structure, although these differences can sometimes be subtle.[15][16]

Under electron ionization (EI), pyrazoles often undergo characteristic fragmentation pathways, including the loss of HCN, N₂, and substituents. The relative abundance of fragment ions can differ between regioisomers due to the different stabilities of the resulting radical cations and neutral fragments.[16][17] For example, the fragmentation of an N-aryl pyrazole may involve the loss of the aryl group, and the stability of the resulting pyrazole cation could be influenced by the position of the other substituents.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using an appropriate technique, typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to determine accurate masses.

  • Fragmentation Analysis: If using a technique like tandem mass spectrometry (MS/MS), select the molecular ion and induce fragmentation to observe the characteristic daughter ions.

G cluster_protocol Mass Spectrometry Protocol cluster_analysis Data Interpretation sample_intro 1. Sample Introduction (GC, LC, or direct infusion) ionization 2. Ionization (EI or ESI) sample_intro->ionization mass_analysis 3. Mass Analysis ionization->mass_analysis fragmentation 4. Fragmentation Analysis (MS/MS) mass_analysis->fragmentation mw_confirm 5. Confirm Molecular Weight fragmentation->mw_confirm frag_pattern 6. Analyze Fragmentation Patterns mw_confirm->frag_pattern compare_isomers 7. Compare Spectra of Isomers frag_pattern->compare_isomers

Figure 3. Workflow for the mass spectrometric analysis of pyrazole regioisomers.

Conclusion

The unambiguous differentiation of pyrazole regioisomers is a critical step in chemical synthesis and drug discovery. While IR and Mass Spectrometry provide valuable supporting data, NMR spectroscopy, particularly 2D techniques like NOESY and HMBC, stands as the most definitive method for structural elucidation. A multi-spectroscopic approach, combining the strengths of each technique, provides the highest level of confidence in the assigned structures. By understanding the principles behind the spectroscopic differences and applying rigorous experimental protocols, researchers can confidently navigate the complexities of pyrazole chemistry.

References

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. [Link]

  • Characteristic 1H and 13C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Wiley Online Library. [Link]

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • A vibrational assignment for pyrazole. Journal of the Chemical Society B - RSC Publishing. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. [Link]

  • FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. ResearchGate. [Link]

  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. [Link]

  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. [Link]

  • ASSIGNMENT IN VARIOUS N-l SUBSTITUTED PYRAZOLBS. ElectronicsAndBooks. [Link]

  • Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. ScienceDirect. [Link]

  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Omega. [Link]

Sources

Evaluating the Drug-like Properties of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, forming the core of numerous approved therapeutics for a wide range of diseases, from cancer to infectious agents.[1][2] Its metabolic stability and versatile chemical nature make it an attractive starting point for medicinal chemists.[1] This guide provides an in-depth evaluation of the drug-like properties of a specific pyrazole derivative, Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. Our objective is to present a comprehensive analysis of its potential as a drug candidate by comparing its predicted and experimental properties against established benchmarks and a well-known pyrazole-containing drug, Celecoxib.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of drug-likeness, provide detailed experimental protocols for key assays, and present a comparative analysis to contextualize the potential of this novel compound.

The Importance of Early ADME Profiling

The path from a promising hit compound to a marketed drug is fraught with challenges, and a significant portion of clinical trial failures can be attributed to poor pharmacokinetic properties.[3] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore crucial for identifying and mitigating potential liabilities, thereby de-risking drug development programs.[3][4][5] By evaluating properties such as solubility, permeability, and metabolic stability at the outset, we can make more informed decisions about which compounds to advance, saving considerable time and resources.[6][7]

In Silico and Theoretical Evaluation: Lipinski's Rule of Five

A foundational approach to assessing drug-likeness is the application of Lipinski's Rule of Five.[8][9] This rule of thumb, formulated by Christopher A. Lipinski, posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria[8][9][10]:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.

While not a rigid set of rules, Lipinski's framework provides a valuable initial assessment of a compound's potential for oral bioavailability.[8][9]

Below is a comparative analysis of this compound and Celecoxib based on Lipinski's Rule of Five.

PropertyThis compoundCelecoxibCompliance
Molecular Weight 213.17 g/mol 381.37 g/mol Yes
Hydrogen Bond Donors 02Yes
Hydrogen Bond Acceptors 75Yes
LogP (calculated) 1.23.5Yes
Rule of Five Violations 00Fully Compliant

Data for this compound is calculated. Data for Celecoxib is from established literature.

Both compounds fully comply with Lipinski's Rule of Five, suggesting that, from a theoretical standpoint, they possess physicochemical properties conducive to good oral absorption.

Experimental Evaluation of Key Drug-like Properties

While in silico predictions are a valuable starting point, experimental data is essential for a comprehensive understanding of a compound's behavior. In this section, we will outline the protocols for three critical in vitro ADME assays: aqueous solubility, permeability, and metabolic stability.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's dissolution rate in the gastrointestinal tract and, consequently, its absorption.[11] Poor solubility can lead to low and variable bioavailability. We will describe a kinetic solubility assay, which is a high-throughput method suitable for early-stage drug discovery.[12]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[13][14]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.[15]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.[13]

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitated compound.[12][13]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Comparative Solubility Data

CompoundKinetic Solubility (µM) at pH 7.4Classification
This compound (Hypothetical) 75Moderately Soluble
Celecoxib <1Poorly Soluble
Propranolol (High Solubility Control) >2000Highly Soluble

Hypothetical data for the title compound is based on its structural features suggesting moderate lipophilicity. Celecoxib data is from established literature.

The hypothetical data suggests that this compound possesses significantly better kinetic solubility than the marketed drug Celecoxib, which is known for its poor solubility. This could be a potential advantage for the title compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO prep_stock->serial_dil add_buffer Add to PBS (pH 7.4) in 96-well plate serial_dil->add_buffer incubate Incubate with Shaking (2h) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability

The liver is the primary site of drug metabolism, and rapid metabolism can lead to low oral bioavailability and a short duration of action. The in vitro liver microsomal stability assay is a common method for assessing a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. [16] Experimental Protocol: Human Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) in a phosphate buffer (pH 7.4). [17][18]2. Pre-incubation: Pre-incubate the test compound (typically at 1 µM) with the HLMs at 37°C for a few minutes. [15]3. Initiation: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity. [15][17]4. Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction. [15][16]5. Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Comparative Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound (Hypothetical) 4515.4Moderate
Celecoxib 3519.8Moderate
Verapamil (High Turnover Control) 5138.6Low
Warfarin (Low Turnover Control) >120<5.8High

Hypothetical data for the title compound is based on the known metabolic stability of the pyrazole core. Data for comparators are from established literature.

The pyrazole ring is known for its metabolic stability, which is a key reason for its prevalence in pharmaceuticals. [1]The hypothetical data for this compound suggests moderate metabolic stability, in line with that of Celecoxib. This indicates that the compound is not likely to be cleared too rapidly in vivo, a favorable characteristic for a drug candidate.

Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (HLMs, Buffer) pre_incubate Pre-incubate with Compound at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sample Sample at Time Points (0-60 min) initiate->sample quench Quench with Cold Acetonitrile sample->quench process Centrifuge and Collect Supernatant quench->process quantify Quantify Parent Compound (LC-MS/MS) process->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Workflow for the liver microsomal stability assay.

Synthesis and Conclusion

This guide provides a framework for evaluating the drug-like properties of this compound. Our analysis, combining theoretical predictions with hypothetical experimental data benchmarked against the established drug Celecoxib, presents a promising initial profile for this compound.

Summary of Drug-like Properties

ParameterThis compoundCelecoxibAssessment
Lipinski's Rule of Five 0 Violations0 ViolationsFavorable
Aqueous Solubility Moderately SolublePoorly SolubleAdvantageous
Permeability HighHighFavorable
Efflux Potential LowLowFavorable
Metabolic Stability ModerateModerateAcceptable

The data suggests that this compound possesses a balanced profile of drug-like properties. Its predicted high permeability and moderate metabolic stability are in line with the characteristics of many successful pyrazole-based drugs. [1]Notably, its potentially superior aqueous solubility compared to Celecoxib could translate into improved formulation options and more consistent oral absorption.

It is imperative to underscore that the experimental data for this compound presented herein is hypothetical and serves to illustrate the evaluation process. The next logical step would be to perform these in vitro ADME assays to generate empirical data. Should the experimental results align with these favorable predictions, further investigation into the pharmacodynamics and toxicology of this compound would be warranted.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. [Link]

  • Lipinski's rule of five. (2023, December 27). In Wikipedia. [Link]

  • In Vitro ADME Assays and Services. Charles River. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Caco2 assay protocol. [No specific source name]. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Lipinski's rule of five. Grokipedia. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No specific source name]. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • In silico ADME properties of pyrazole Schiff bases 6a-j. ResearchGate. [Link]

  • In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cycloox. [No specific source name]. [Link]

  • This compound. [No specific source name]. [Link]

  • DESIGN, IN-SILICO DOCKING AND PREDICTIVE ADME PROPERTIES OF NOVEL PYRAZOLINE DERIVATIVES WITH SELECTIVE HUMAN MAO INHIBITORY ACTIVITY. Semantic Scholar. [Link]

  • (PDF) In-Silico Evaluation of Binding Interaction and ADME Properties of Novel Pyrazoline and Pyrimidine Derivatives Targeting Cyclooxygenase-2 Enzyme. ResearchGate. [Link]

  • 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Drug-like properties and the causes of poor solubility and poor permeability. [No specific source name]. [Link]

  • Drug-Like Property Concepts in Pharmaceutical Design. CoLab.
  • Application of Method Suitability for Drug Permeability Classification. PMC. [Link]

  • Ethyl 1H-pyrazole-4-carboxylate. Chem-Impex. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

  • Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection. Journal of Medicinal Chemistry. [Link]

  • ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate. PubChem. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide synthesizes technical data with field-proven practices to ensure a self-validating system of safety and responsibility.

Hazard Identification and Risk Assessment: Understanding the 'Why'

This compound is a heterocyclic compound whose structure necessitates careful handling and disposal. Its chemical profile is dominated by two key features: the pyrazole ring and the nitroaromatic group.

  • Nitroaromatic Moiety: Nitroaromatic compounds are recognized for their potential toxicity and reactivity.[1][2] The nitro group (-NO2) is an electron-withdrawing group that can impart energetic properties to the molecule. While not always explosive, many nitro compounds are flammable and can be thermally unstable.[3][4] Their combustion can release toxic nitrogen oxides (NOx).[5]

  • Pyrazole Core: The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals.[6][7][8] While the core itself is relatively stable, the overall toxicological profile of a substituted pyrazole is determined by its functional groups.[9][10] The toxicological properties of this compound have not been thoroughly investigated, demanding a cautious approach.[3]

A Safety Data Sheet (SDS) for this specific compound indicates it may cause respiratory irritation.[3] Related structures are also known to be harmful if swallowed and cause serious skin and eye irritation.[11][12][13] Therefore, all waste containing this compound must be treated as hazardous.

Hazard Summary Table
Hazard TypeClassification & DescriptionCausality & Rationale
Acute Toxicity Harmful if swallowed. May cause respiratory irritation.[3][11][12]The specific mechanisms are not fully elucidated, but this is a standard warning for many complex organic molecules.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[11][12][13]Direct contact can lead to local inflammatory responses.
Flammability Potentially flammable.[3]The presence of the nitro group can increase the flammability of the organic structure.
Environmental Discharge into the environment must be avoided.[12][14]Nitroaromatic compounds can be persistent and toxic to aquatic life.[1]

Regulatory Framework: Classifying as Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA) regulated by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[15][16]

Given its potential flammability and the toxicological concerns associated with nitroaromatic compounds, this compound waste must be managed as hazardous waste . This classification mandates a strict cradle-to-grave management process, from generation to final disposal.

Primary Disposal Protocol: High-Temperature Incineration

The universally recommended and safest method for the final disposal of this compound is incineration by a licensed hazardous waste facility .[3][11][17]

Causality: High-temperature incineration in a specialized facility equipped with afterburners and flue gas scrubbers ensures the complete destruction of the organic molecule.[3][11][14] This process prevents the release of the parent compound into the environment and neutralizes toxic combustion byproducts, such as NOx and carbon monoxide.[5]

Disposal Decision Workflow

G cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Waste Generated (Pure compound, contaminated labware, solutions) B Classify as Hazardous Waste A->B C Segregate Waste (No mixing with incompatible chemicals) B->C D Select Appropriate Container (Chemically compatible, leak-proof) C->D E Label Container ('Hazardous Waste', Chemical Name, Accumulation Date) D->E F Store in Satellite Accumulation Area (SAA) (Keep container closed) E->F G Arrange Pickup by Licensed Disposal Vendor F->G H Transport to Licensed TSDF Facility G->H I High-Temperature Incineration with Afterburner & Scrubber H->I J Final Disposition I->J caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Guide for Laboratory Personnel

This protocol outlines the immediate, on-site procedures for managing waste containing this compound.

Part A: Routine Waste Accumulation
  • Waste Identification: All materials that have come into contact with the compound are considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated personal protective equipment (PPE), such as gloves.

    • Contaminated labware (e.g., glassware, pipette tips, weighing boats, filter paper).

  • Segregation: Collect this waste stream in a dedicated hazardous waste container.[17] Crucially, do not mix this waste with other chemical waste streams , especially strong oxidizing agents, bases, or reducing agents, to prevent unforeseen reactions.[5]

  • Container Selection: Use a container that is in good condition, leak-proof, has a secure lid, and is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . Also, list any solvents present. The label must include the date when waste was first added to the container (the accumulation start date).[17]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[17] Ensure the container is kept closed at all times except when adding waste.

  • Disposal Arrangement: Once the container is full or reaches the regulatory accumulation time limit, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup by a licensed and certified hazardous waste disposal company.[3][17]

Part B: Emergency Spill Management
  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves respiratory exposure, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for all handling and cleanup operations if possible.[11][14]

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles or face shield, and compatible chemical-resistant gloves.[5][11]

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[12] For solid spills, carefully sweep the material to avoid creating dust.[14]

  • Collection: Collect the absorbed material and contaminated debris into a designated hazardous waste container.[12][14]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Seal, label, and dispose of the spill cleanup waste as described in Part A.

Advanced Topic: Chemical Degradation Considerations

While incineration is the standard, chemical degradation methods exist for nitroaromatic compounds. These are complex procedures that should only be considered by experts after a thorough risk assessment, as they can produce hazardous intermediates.

One potential method is Advanced Oxidation using the Fenton reagent (H₂O₂ and an Fe²⁺ catalyst).[18] This process generates highly reactive hydroxyl radicals that can break down the aromatic ring and cleave the nitro group.[18]

This is not a recommended standard lab procedure for disposal. It requires careful control of pH, temperature, and reagent concentrations to ensure complete degradation and to manage potential exothermic reactions. The resulting aqueous waste would still require analysis and proper disposal according to local regulations.

Conclusion

The responsible management of this compound waste is a critical component of laboratory safety. The core directive is unambiguous: all waste containing this compound must be treated as hazardous and disposed of via high-temperature incineration by a licensed professional waste disposal service .[3] By following the systematic procedures outlined in this guide, researchers can ensure they are operating in a safe, compliant, and environmentally responsible manner.

References

  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • BenchChem. (2025). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • Environmental Analysis Health and Toxicology. (2022, February 3). Biodegradation of p-nitroaniline by pseudomonas DL17 isolated from alkaline lake.
  • ResearchGate. (2020, November 6). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • ChemicalBook. (2022, August 11). 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.
  • Ingenta Connect. (2024, July 9). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • Carbosynth. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • PubMed Central. (2023, October 18). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy.
  • Wiley. (n.d.). Destruction of Hazardous Chemicals in the Laboratory, Third Edition.
  • Alichem. (n.d.). MSDS of this compound.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure to Nitroaromatic Compounds.
  • PubMed. (1995). Biodegradation of nitroaromatic compounds.
  • European Chemicals Agency (ECHA). (2023, December 8). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste: Guidelines and Regulations.
  • PubMed. (1980, October). Chronic toxicity of pyrazolones: the problem of nitrosation.
  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • European Chemicals Agency (ECHA). (n.d.). Guidance.
  • Chemosphere. (2003, March 3). Degradation of nitroaromatics with the Fenton reagent.
  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (2025, August 10). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • European Chemicals Agency (ECHA). (n.d.). Homepage.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
  • ECHA CHEM. (n.d.). REACH registrations.
  • European Chemicals Agency (ECHA). (n.d.). Search for chemicals.
  • All4 Inc. (2025, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this document is designed to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

The information herein is a synthesis of data from analogous chemical structures and established best practices for handling nitro and pyrazole-containing compounds. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling is paramount. We must infer its potential hazards from related molecules and treat it with the utmost caution.

Hazard Analysis: Understanding the Risks

This compound incorporates two key functional groups that dictate its hazard profile: a pyrazole ring and a nitro group.

  • Pyrazole Moiety: Pyrazole derivatives can exhibit a range of biological activities and, consequently, toxicological properties. Some pyrazoles are known to be skin and eye irritants.[1][2]

  • Nitro Group: Aromatic nitro compounds are often toxic and can be explosive, particularly when multiple nitro groups are present.[3][4][5] They are reactive and should be handled with care to avoid thermal decomposition or reaction with incompatible materials. While this compound is a mono-nitro derivative, the potential for instability, especially at elevated temperatures or upon impact, cannot be entirely dismissed without specific testing.

Based on data from structurally similar compounds such as Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate, we can anticipate the following hazards:

  • Harmful if swallowed.[6][7][8][9]

  • Causes skin irritation.[8][9][10]

  • Causes serious eye irritation.[8][9][10]

  • May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-retardant lab coatNIOSH-approved respirator (N95 or higher) if not in a fume hood
Solution Preparation and Handling Chemical splash gogglesDouble-gloving with nitrile glovesFlame-retardant lab coatNot generally required if handled in a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-retardant lab coatNot generally required if handled in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-retardant lab coatNot generally required if handled in a certified chemical fume hood

Causality of PPE Choices:

  • Double Gloving: This practice provides an extra layer of protection against potential tears or rapid permeation of the chemical through a single glove.

  • Face Shield over Goggles: While goggles protect the eyes, a face shield is crucial for safeguarding the entire face from splashes, especially during transfers or when working with larger quantities.[1]

  • Flame-Retardant Lab Coat: Given the potential, however small, for nitro compounds to be flammable or explosive, a flame-retardant lab coat is a prudent precaution.

  • Respiratory Protection: When handling the solid compound outside of a fume hood, the risk of inhaling fine particulates necessitates the use of a respirator.

Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal weigh Weigh Compound in Fume Hood transfer Transfer to Reaction Vessel weigh->transfer Use anti-static weigh paper dissolve Dissolve in Appropriate Solvent transfer->dissolve react Conduct Reaction Under Inert Atmosphere dissolve->react quench Quench Reaction Carefully react->quench extract Perform Extraction quench->extract purify Purify via Chromatography extract->purify segregate Segregate Waste Streams purify->segregate dispose Dispose in Labeled Hazardous Waste Container segregate->dispose spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_spill Dispose of as Hazardous Waste decontaminate->dispose_spill

Caption: A clear action plan for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area and inform your colleagues and laboratory supervisor.

  • Control Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill. [3][4]3. Ventilate: Ensure the area is well-ventilated, but do not create strong drafts that could disperse the chemical. [4]4. Containment: For a small spill, use an inert absorbent material like sand or vermiculite to contain it. Do not use combustible materials like paper towels. [11]5. Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system. [3]* Segregate Waste: Keep waste containing this compound separate from other chemical waste streams, especially strong oxidizing agents or bases. [11]* Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. [11]* Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines. [3]* Contact EHS: Your institution's Environmental Health and Safety (EHS) office should be contacted for the final collection and disposal of the hazardous waste. [11]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound, and indeed any chemical, relies on a foundation of knowledge, preparedness, and a commitment to best practices. By understanding the potential hazards and adhering to the protocols outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and do not hesitate to seek guidance from your EHS department.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • 10: Aromatic halogenated amines and nitro-compounds. Croner-i.
  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. ESSR.
  • 10: Aromatic halogenated amines and nitro-compounds. Croner-i.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet.
  • Safety Data Sheet. CymitQuimica.
  • Safety Data Sheet.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02).
  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. (2019-03-05).
  • NITRO COMPOUNDS. (2020-03-29).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
  • 1-ethyl-5-methyl-1H-pyrazole - Safety Data Sheet. ChemicalBook. (2022-08-11).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.